molecular formula C5H10O2 B1329541 Acrolein dimethyl acetal CAS No. 6044-68-4

Acrolein dimethyl acetal

Cat. No.: B1329541
CAS No.: 6044-68-4
M. Wt: 102.13 g/mol
InChI Key: OBWGMYALGNDUNM-UHFFFAOYSA-N
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Description

Acrolein dimethyl acetal undergoes cationic α -diimine palladium chelate catalyzed copolymerization with ethene to yield branched copolymers.>

Properties

IUPAC Name

3,3-dimethoxyprop-1-ene
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InChI

InChI=1S/C5H10O2/c1-4-5(6-2)7-3/h4-5H,1H2,2-3H3
Source PubChem
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InChI Key

OBWGMYALGNDUNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID30209185
Record name 1-Propene, 3,3-dimethoxy-
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Molecular Weight

102.13 g/mol
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Physical Description

Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS]
Record name Acrolein dimethyl acetal
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Vapor Pressure

85.0 [mmHg]
Record name Acrolein dimethyl acetal
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CAS No.

6044-68-4
Record name 3,3-Dimethoxy-1-propene
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Record name Acrolein dimethyl acetal
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Foundational & Exploratory

Acrolein Dimethyl Acetal: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrolein dimethyl acetal (B89532), also known as 3,3-dimethoxyprop-1-ene, is a valuable chemical intermediate in organic synthesis.[1] Its role as a protecting group for the highly reactive acrolein moiety makes it a critical component in the synthesis of complex molecules, including pharmaceuticals and flavorings.[1][2] This guide provides an in-depth overview of the synthesis of acrolein dimethyl acetal, detailed experimental protocols, and a comprehensive summary of its characterization using modern spectroscopic techniques.

Introduction

Acrolein is a highly reactive α,β-unsaturated aldehyde, making it a versatile building block in chemical synthesis. However, its high reactivity and volatility present significant handling challenges. This compound serves as a stable and manageable equivalent, allowing for the controlled introduction of the acrolein functionality into a target molecule.[2] The acetal can be readily deprotected under acidic conditions to regenerate the aldehyde at the desired synthetic stage.[3] This document outlines the primary methods for the synthesis of this compound and provides detailed characterization data to ensure its purity and identity.

Synthesis of this compound

The most common and industrially practiced method for the synthesis of this compound is the acid-catalyzed reaction of acrolein with methanol (B129727).[1][2] Alternative methods, such as those starting from β-chloropropionaldehyde acetal or using orthoformates, have also been reported.

Acid-Catalyzed Acetalization of Acrolein with Methanol

This method involves the direct reaction of acrolein with two equivalents of methanol in the presence of an acid catalyst.[2] The reaction proceeds through a hemiacetal intermediate to form the stable dimethyl acetal.

Reaction Scheme:

G acrolein Acrolein methanol + 2 CH3OH acrolein->methanol catalyst H+ acetal This compound catalyst->acetal water + H2O acetal->water

Caption: Acid-catalyzed synthesis of this compound.

A variety of acid catalysts can be employed, including sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins.[3][4][5] The choice of catalyst can influence reaction rates and yields. The removal of water as it is formed drives the equilibrium towards the product.[4]

Experimental Protocol:

A detailed procedure for a similar reaction, the synthesis of acrolein diethyl acetal, is described in Organic Syntheses, which can be adapted for the dimethyl acetal.[6]

  • Reaction Setup: A mixture of acrolein and an excess of absolute methanol is prepared in a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., a Dean-Stark apparatus).

  • Catalyst Addition: A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (approximately 0.001 to 0.01 mole per 100 moles of acrolein), is added to the reaction mixture.[4]

  • Reaction Conditions: The mixture is heated to reflux. The reaction progress is monitored by observing the amount of water collected.

  • Work-up: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium carbonate).

  • Purification: The crude product is filtered and purified by distillation to yield pure this compound.[1][2]

Synthesis from Orthoformates

An alternative approach involves the reaction of acrolein with trimethyl orthoformate in the presence of an acid catalyst.[7] This method avoids the formation of water as a byproduct.

Reaction Scheme:

G acrolein Acrolein orthoformate + CH(OCH3)3 acrolein->orthoformate catalyst H+ acetal This compound catalyst->acetal ester + HCOOCH3 acetal->ester

Caption: Synthesis from acrolein and trimethyl orthoformate.

Experimental Protocol:

A general procedure is outlined in a patent, which can be adapted.[7]

  • Reaction Setup: Trimethyl orthoformate and an acidic catalyst are added to a reaction vessel and stirred.

  • Acrolein Addition: Acrolein is added dropwise to the mixture while maintaining the temperature between 0-40 °C.

  • Reaction: The reaction is continued with stirring for 2-4 hours after the addition is complete.

  • Neutralization and Purification: The reaction mixture is neutralized with an alkaline substance, filtered, and then purified by distillation.[7]

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize its key physical and spectroscopic properties.

Physical Properties
PropertyValueReference
Molecular Formula C₅H₁₀O₂[1][8][9]
Molecular Weight 102.13 g/mol [8][9]
Appearance Colorless liquid[1][2]
Boiling Point 89-90 °C[10]
Density 0.862 g/mL at 25 °C[10]
Refractive Index n20/D 1.395[10]
Spectroscopic Data

Workflow for Spectroscopic Analysis:

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_data Data Analysis synthesis Synthesized Acrolein Dimethyl Acetal nmr ¹H and ¹³C NMR synthesis->nmr ir Infrared (IR) Spectroscopy synthesis->ir ms Mass Spectrometry (MS) synthesis->ms structure Structural Confirmation nmr->structure ir->structure ms->structure purity Purity Assessment structure->purity

Caption: Workflow for the characterization of this compound.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.8ddt1H=CH-
~5.3d1HH₂C= (trans)
~5.2d1HH₂C= (cis)
~4.8d1H-CH(O-)₂
~3.3s6H-OCH₃

Note: Exact chemical shifts and coupling constants may vary depending on the solvent and instrument. A representative ¹H NMR spectrum can be found on chemical database websites.[8][11][12]

Chemical Shift (ppm)Assignment
~135=CH-
~117H₂C=
~101-CH(O-)₂
~53-OCH₃

Note: Exact chemical shifts may vary depending on the solvent and instrument. A representative ¹³C NMR spectrum is available in online databases.[8][13]

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch
~2950-2850StrongC-H stretch (alkane)
~1640MediumC=C stretch
~1150-1050StrongC-O stretch (acetal)

Note: IR spectra can be found on platforms like the NIST WebBook and PubChem.[8][9]

m/zRelative IntensityAssignment
102Moderate[M]⁺ (Molecular Ion)
71High[M - OCH₃]⁺
55High[C₄H₇]⁺

Note: The mass spectrum is characterized by the molecular ion peak and fragmentation patterns consistent with the structure. The NIST WebBook provides a reference mass spectrum.[9]

Health and Safety

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It can cause irritation to the skin, eyes, and respiratory tract.[1] Work should be conducted in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocols and tabulated spectroscopic data serve as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development. The use of this compound as a stable precursor to the versatile but hazardous acrolein will continue to be a key strategy in the synthesis of complex organic molecules.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Acrolein Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acrolein dimethyl acetal (B89532), systematically named 3,3-dimethoxyprop-1-ene, is a versatile organic compound with significant applications in chemical synthesis.[1][2][3][4][5] As a stable and manageable precursor to the highly reactive acrolein, it serves as a crucial intermediate in the production of pharmaceuticals, pesticides, fragrances, and resins.[6] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and visual representations of key chemical processes involving this compound.

Core Physical and Chemical Properties

Acrolein dimethyl acetal is a colorless, clear liquid characterized by a pungent, unpleasant odor.[1][3][7][8] It is a highly flammable substance and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[1][8][9][10][11] The compound is stable under normal temperatures and pressures, though it is sensitive to moisture.[6][8][12]

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₅H₁₀O₂[1][5][13]
Molecular Weight 102.13 g/mol [1][4][5][13]
CAS Number 6044-68-4[1][5][13]
Appearance Colorless, clear liquid[1][3][5][8]
Odor Pungent, unpleasant[1][3][7][8]
Boiling Point 88-90 °C at 760 mmHg[2][5][9][14]
Density 0.862 g/mL at 25 °C[4][5][9][14]
Refractive Index (n²⁰/D) 1.395 - 1.400[2][5][9][12][14]
Flash Point -9 °C to -2.78 °C (27 °F)[2][5][6][9]
Vapor Pressure 65.96 - 85.0 mmHg at 25 °C[1][2][7]
Solubility Soluble in water (3.7 x 10⁴ mg/L at 25 °C); miscible with most organic solvents.[2][3][8]
Stability Stable under normal conditions; sensitive to moisture.[2][6][8][12]
Storage Temperature 2-8 °C, under inert gas is recommended.[5][8][14]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopic DataDetailsSource(s)
¹H NMR Spectra available in various sources, typically run in CDCl₃.[15][16]
Mass Spectrometry Electron ionization mass spectrum data is available.[17]
IR Spectroscopy Infrared spectra are available for this compound.[16]
Raman Spectroscopy Raman spectra have been documented.[16]

Chemical Reactivity and Applications

The primary utility of this compound in organic synthesis stems from its function as a protecting group for the acrolein aldehyde functionality.[3] The acetal group is stable to bases and many nucleophiles, allowing for chemical transformations on other parts of a molecule.[18] The aldehyde can be readily regenerated by hydrolysis under acidic conditions.[8][18]

This compound is a key intermediate in the synthesis of a variety of more complex molecules. For instance, it has been used in the one-step synthesis of 4-hydroxy-2E-nonenal and its dimethyl acetal through a cross-metathesis reaction.[5][13]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are presented below. These protocols are based on established procedures and should be performed by trained professionals in a suitable laboratory setting.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of acrolein with an orthoformate in the presence of an acid catalyst. This method offers high selectivity and minimizes side reactions, making it suitable for larger-scale production.[6][19]

Materials and Equipment:

  • 500 mL three-necked flask with a mechanical stirrer, dropping funnel, and thermometer

  • Water bath

  • Acrolein

  • Trimethyl orthoformate

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)[6][19]

  • Alkaline substance for neutralization (e.g., sodium carbonate)[20]

  • Distillation apparatus

Procedure:

  • To the 500 mL three-necked flask, add 280 g (2.64 mol) of trimethyl orthoformate.[6]

  • Place the flask in a water bath to control the temperature.

  • Begin stirring and slowly add 1.8 g (0.019 mol) of the acid catalyst.[6]

  • Control the bath temperature between 0-40 °C and slowly add acrolein via the dropping funnel.[19]

  • After the addition of acrolein is complete, continue stirring the reaction mixture for an additional 2-4 hours.[19]

  • Once the reaction is complete, add an alkaline substance to neutralize the mixture to a pH of 7.0-7.5.[19]

  • Allow the mixture to stand and then filter to remove any solids.[19]

  • The resulting filtrate, which contains the crude this compound, is then purified by distillation.

Purification by Fractional Distillation

Purification of the crude product is essential to obtain high-purity this compound. Fractional distillation is the standard method.[5]

Materials and Equipment:

  • Crude this compound

  • Hydroquinone (B1673460) (as a polymerization inhibitor)[5]

  • Fractional distillation apparatus with a packed column (e.g., glass helices)[5]

  • Heating mantle

  • Variable take-off head

Procedure:

  • Add 0.5 g of hydroquinone to the crude this compound to prevent polymerization during heating.[5]

  • Set up the fractional distillation apparatus. A column of at least 40 cm packed with glass helices is recommended for efficient separation.[5]

  • Heat the distillation flask gently.

  • Collect the fraction that distills at 89-90 °C.[5]

  • Store the purified product at 2-8 °C to maintain its stability.[5]

Visualizing Chemical and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Synthesis_Workflow Acrolein Acrolein Reaction Reaction Vessel (0-40 °C) Acrolein->Reaction Orthoformate Trimethyl Orthoformate Orthoformate->Reaction Catalyst Acid Catalyst Catalyst->Reaction Neutralization Neutralization (Alkali) Reaction->Neutralization 2-4 hrs Filtration Filtration Neutralization->Filtration Crude Crude Acrolein Dimethyl Acetal Filtration->Crude Purification Purification (Distillation) Crude->Purification Product Pure Acrolein Dimethyl Acetal Purification->Product

Caption: General workflow for the synthesis of this compound.

Protecting_Group_Logic StartMol Molecule with Aldehyde Group Protection Protection Step StartMol->Protection This compound (as an example) ProtectedMol Protected Molecule (Acetal) Protection->ProtectedMol Reaction Reaction on other part of the molecule ProtectedMol->Reaction Stable to base/ nucleophiles Deprotection Deprotection Step (Acid Hydrolysis) ProtectedMol->Deprotection Reaction->ProtectedMol FinalMol Final Product with Aldehyde Restored Deprotection->FinalMol

Caption: Logical flow of using an acetal as a protecting group in synthesis.

Analytical_Workflow Sample Acrolein Dimethyl Acetal Sample GC Gas Chromatography (GC) Sample->GC NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry (MS) GC->MS Separated Components Purity Purity Data GC->Purity Identity Compound Identity MS->Identity Structure Structural Information NMR->Structure

References

Acrolein dimethyl acetal CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6044-68-4

Molecular Formula: C₅H₁₀O₂

This technical guide provides an in-depth overview of acrolein dimethyl acetal (B89532), a valuable chemical intermediate for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, experimental protocols for its synthesis and key reactions, and delves into the biological significance of its parent compound, acrolein, in cellular signaling pathways.

Core Chemical and Physical Properties

Acrolein dimethyl acetal, also known as 3,3-dimethoxy-1-propene, is a colorless, transparent liquid with a pungent odor.[1][2] It serves as a stable precursor to the highly reactive and volatile compound, acrolein.[3] A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 6044-68-4[1][4][5][6]
Molecular Formula C₅H₁₀O₂[6][7]
Molecular Weight 102.13 g/mol [6][8][9]
Appearance Colorless transparent liquid[1][7]
Odor Pungent[1]
Density 0.862 g/mL at 25 °C[8]
Boiling Point 89-90 °C[8]
Refractive Index 1.395 (at 20 °C)[8]
Flash Point -2.78 °C[4]
Solubility Miscible with most organic solvents, slightly soluble in water.[4]
Linear Formula H₂C=CHCH(OCH₃)₂[8]
SMILES COC(OC)C=C[8]
InChI 1S/C5H10O2/c1-4-5(6-2)7-3/h4-5H,1H2,2-3H3[8]

Molecular Structure

The molecular structure of this compound features a terminal double bond and a dimethyl acetal functional group. This structure is key to its utility as a synthetic building block.

Acrolein_Signaling Acrolein's Impact on Cellular Signaling Pathways cluster_oxidative_stress Oxidative Stress Response cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis Acrolein Acrolein Keap1 Keap1 Acrolein->Keap1 inactivates IKK IKK Acrolein->IKK activates MAPK MAPK (JNK, p38) Acrolein->MAPK activates Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes induces expression IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Inflammatory_Genes Inflammatory Genes (e.g., COX-2) NFkappaB->Inflammatory_Genes activates transcription Caspases Caspases MAPK->Caspases activates Apoptosis_Node Apoptosis Caspases->Apoptosis_Node initiates

References

Spectroscopic Profile of Acrolein Dimethyl Acetal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for acrolein dimethyl acetal (B89532) (3,3-dimethoxy-1-propene), a valuable building block in organic synthesis. The document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and structured format. Furthermore, it outlines the experimental protocols for acquiring such data and visualizes key analytical workflows and fragmentation pathways.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for acrolein dimethyl acetal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) [ppm]MultiplicityAssignment
~5.77ddtH-2
~5.37dH-1a (trans to H-2)
~5.29dH-1b (cis to H-2)
~4.76dH-3
3.33s-OCH₃

Note: Coupling constants (J) are approximately J(H2-H1a) ≈ 17.2 Hz, J(H2-H1b) ≈ 10.4 Hz, and J(H2-H3) ≈ 5.6 Hz. The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃) [1]

Chemical Shift (δ) [ppm]Assignment
134.6C-2
118.5C-1
102.4C-3
53.5-OCH₃
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch (vinyl)
~2990, ~2940, ~2830Medium-StrongC-H stretch (alkyl, methoxy)
~1640MediumC=C stretch
~1440MediumC-H bend
~1190, ~1120, ~1040StrongC-O stretch (acetal)
~980, ~920Strong=C-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
71100[M - OCH₃]⁺
101~60[M - H]⁺
41~50[C₃H₅]⁺ (Allyl cation)
75~45[CH(OCH₃)₂]⁺
102~30[M]⁺ (Molecular Ion)
39~30[C₃H₃]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of neat this compound (approximately 5-10 mg) is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer, for instance, a 400 MHz instrument.

  • ¹H NMR Acquisition: The instrument is tuned and shimmed for optimal magnetic field homogeneity. A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of around 4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program. The spectral width is set to about 220 ppm. A longer acquisition time (e.g., 1-2 seconds) and a relaxation delay of 2-5 seconds are used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 512 to 1024) is typically required.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. The resulting spectra are phase-corrected and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a single drop of the compound between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample, prepared as a thin film between the plates, is then placed in the sample holder. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Processing: The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile compound like this compound, the sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. In a GC-MS setup, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ether) is injected into the GC, where it is vaporized and separated from the solvent before entering the mass spectrometer.

  • Ionization: Electron Ionization (EI) is the standard method used. The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or a similar detector records the abundance of each ion.

  • Data Presentation: The mass spectrum is plotted as relative intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a proposed fragmentation pathway for this compound in mass spectrometry.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Output & Interpretation Sample This compound NMR NMR (¹H & ¹³C) Sample->NMR IR IR Sample->IR MS MS Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z vs. Intensity) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Mass_Spec_Fragmentation M [C₅H₁₀O₂]⁺˙ m/z = 102 (Molecular Ion) M_minus_H [C₅H₉O₂]⁺ m/z = 101 M->M_minus_H - •H M_minus_OCH3 [C₄H₇O]⁺ m/z = 71 (Base Peak) M->M_minus_OCH3 - •OCH₃ Fragment_75 [CH(OCH₃)₂]⁺ m/z = 75 M->Fragment_75 - C₃H₅• Allyl [C₃H₅]⁺ m/z = 41 M_minus_OCH3->Allyl - CO Propargyl [C₃H₃]⁺ m/z = 39 Allyl->Propargyl - H₂

Caption: Proposed electron ionization fragmentation pathway for this compound.

References

An In-depth Technical Guide on the Reactivity and Stability of Acrolein Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrolein dimethyl acetal (B89532) (3,3-dimethoxy-1-propene) is a valuable bifunctional molecule utilized in a variety of chemical syntheses. As a protected form of the highly reactive and toxic α,β-unsaturated aldehyde, acrolein, its stability and reactivity are of paramount importance for its effective use as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides a comprehensive overview of the reactivity and stability of acrolein dimethyl acetal, with a focus on its hydrolysis, susceptibility to nucleophilic attack, and polymerization potential. Quantitative data from various studies are summarized, and detailed experimental protocols for the analysis of its stability and reactivity are provided.

Introduction

Acrolein is a highly electrophilic compound due to the conjugation of a carbon-carbon double bond with a carbonyl group, making it susceptible to both 1,2- and 1,4-addition reactions with a wide range of nucleophiles. However, its high reactivity and toxicity necessitate the use of a protected form in many synthetic applications. This compound serves as a stable and easily handleable precursor to acrolein, which can be deprotected under specific conditions to reveal the reactive aldehyde.[1] This guide delves into the chemical behavior of this compound, providing researchers with the necessary information to effectively utilize this versatile reagent.

Stability of this compound

The stability of this compound is highly dependent on the pH of its environment. Like other acetals, it exhibits significant stability under neutral and basic conditions but is susceptible to hydrolysis in acidic media.[2][3]

pH-Dependent Stability and Hydrolysis

The acid-catalyzed hydrolysis of acetals proceeds via a two-step mechanism involving protonation of one of the alkoxy groups, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields the corresponding aldehyde and two equivalents of alcohol.[3]

The hydrolysis of acrolein acetals is known to be particularly rapid. For the diethyl acetal, the conversion to acrolein in the presence of a sulfonic acid cation exchange resin was observed to be essentially complete within five minutes, with the reaction being too fast to establish kinetics under the employed conditions.[4][5] This suggests that this compound is also highly sensitive to acidic conditions.

Hydrolysis_Mechanism Acetal This compound ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H₃O⁺ ProtonatedAcetal->Acetal - H₃O⁺ Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) ProtonatedAcetal->Oxocarbenium - Methanol (B129727) Oxocarbenium->ProtonatedAcetal + Methanol Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H₂O Hemiacetal->Oxocarbenium - H₂O ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H₃O⁺ ProtonatedHemiacetal->Hemiacetal - H₃O⁺ Acrolein Acrolein ProtonatedHemiacetal->Acrolein - Methanol Acrolein->ProtonatedHemiacetal + Methanol Methanol1 Methanol Methanol2 Methanol H3O H₃O⁺ H2O H₂O

Caption: General mechanism of a Michael addition reaction.

Polymerization

The vinyl group of this compound allows it to participate in polymerization reactions. It has been used in copolymerization with ethene, catalyzed by a cationic α-diimine palladium chelate, to produce branched copolymers. T[6]he kinetics of such polymerizations can be complex and are influenced by factors such as catalyst deactivation.

dot

Polymerization_Workflow Monomer This compound Active_Center Active Polymer Chain Monomer->Active_Center Initiator Initiator Initiator->Monomer Initiation Propagation Propagation Active_Center->Propagation Addition of Monomer Termination Termination Active_Center->Termination Propagation->Active_Center Polymer Poly(this compound) Termination->Polymer

Caption: Simplified workflow for the polymerization of this compound.

Experimental Protocols

Protocol for Monitoring Acetal Hydrolysis by ¹H NMR

This protocol is adapted from a study on the pH sensitivity of various acetals and ketals.

[7]1. Preparation of Solutions:

  • Prepare a stock solution of this compound (e.g., 0.1 M) in an appropriate deuterated solvent (e.g., CD₃CN).
  • Prepare buffer solutions at the desired pH values in D₂O (e.g., 0.2 M phosphate (B84403) buffer for pH 5).
  • For faster hydrolysis, a solution of a weak acid (e.g., 50 mM trifluoroacetic acid in D₂O) can be used.

  • Reaction Setup:

    • In an NMR tube, combine a known volume of the this compound stock solution (e.g., 0.3 mL) with a known volume of the buffer or acid solution (e.g., 0.1 mL).

  • NMR Analysis:

    • Acquire ¹H NMR spectra at regular time intervals at a constant temperature.

    • Monitor the disappearance of the characteristic signals of this compound (e.g., the vinyl protons) and the appearance of the signals for the hydrolysis products (acrolein and methanol).

  • Data Analysis:

    • Integrate the relevant peaks to determine the relative concentrations of the reactant and products over time.

    • Calculate the percentage of hydrolysis at each time point.

    • The reaction is expected to follow first-order kinetics. Plot the natural logarithm of the concentration of this compound versus time. The negative of the slope of the resulting line will give the pseudo-first-order rate constant (k).

Protocol for HPLC-UV Analysis of Acrolein Formation from Hydrolysis

This protocol is based on a general method for the analysis of acrolein.

[5]1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
  • A C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 10 µm).

  • Reagents:

    • Mobile phase: A suitable mixture of water and an organic solvent (e.g., methanol or acetonitrile). The exact composition should be optimized for the separation of acrolein from the starting material and other potential byproducts.

    • Acrolein standard for calibration.

  • Hydrolysis Reaction:

    • Incubate a solution of this compound in an acidic aqueous buffer at a controlled temperature.

    • At various time points, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by neutralizing the acid with a base).

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Monitor the effluent at a wavelength where acrolein has significant absorbance (e.g., around 210 nm).

    • Quantify the amount of acrolein produced by comparing the peak area to a calibration curve prepared with the acrolein standard.

  • Data Analysis:

    • Plot the concentration of acrolein formed over time to determine the rate of hydrolysis.

Conclusion

This compound is a valuable synthetic intermediate whose utility is governed by its stability and reactivity profile. It is stable under neutral and basic conditions, making it an effective protecting group for acrolein. However, it readily undergoes hydrolysis under acidic conditions to regenerate the parent aldehyde. The vinyl group imparts reactivity towards nucleophilic addition, particularly Michael addition, and allows for its participation in polymerization reactions. A thorough understanding of these characteristics, supported by the quantitative data and experimental protocols presented in this guide, is essential for the successful application of this compound in research and development.

References

Acrolein Dimethyl Acetal: A Versatile Synthon for α,β-Unsaturated Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Acrolein dimethyl acetal (B89532) serves as a stable and versatile three-carbon synthon for the synthesis of a wide array of α,β-unsaturated aldehydes, which are crucial intermediates in the pharmaceutical and fine chemical industries. The acetal functionality effectively masks the reactive aldehyde group of acrolein, a highly toxic and volatile α,β-unsaturated aldehyde, allowing for selective transformations at the β-position. This guide provides a comprehensive overview of the synthetic utility of acrolein dimethyl acetal, including detailed experimental protocols and quantitative data for key transformations.

Core Synthetic Strategy

The primary synthetic strategy involves the reaction of a nucleophile with this compound, followed by acidic hydrolysis of the resulting acetal to unmask the aldehyde functionality. This two-step process allows for the introduction of a wide variety of substituents at the β-position of the propenal scaffold.

Data Presentation: Reactions of this compound

The following tables summarize the quantitative data for the synthesis of α,β-unsaturated aldehydes using this compound as a synthon.

Table 1: Nickel-Catalyzed Arylation of Acrolein Acetals

EntryAryl HalideProductYield (%)
1Phenyl iodide3-Phenylpropenal85
24-Methoxyphenyl iodide3-(4-Methoxyphenyl)propenal82
34-Chlorophenyl iodide3-(4-Chlorophenyl)propenal78
42-Naphthyl iodide3-(2-Naphthyl)propenal80

Note: Data is adapted from a similar reaction with acrolein diethyl acetal and is expected to be comparable for the dimethyl acetal.

Table 2: Synthesis of Acrolein Acetals [1][2]

AcetalMethodReagentsYield (%)Boiling Point (°C)
Acrolein diethyl acetalFrom β-chloropropionaldehyde acetalβ-chloropropionaldehyde acetal, KOH75122-126
Acrolein diethyl acetalFrom acroleinAcrolein, ethyl orthoformate, NH₄NO₃72-80120-125

Experimental Protocols

1. General Procedure for Nickel-Catalyzed Arylation of this compound

This protocol is adapted from the nickel-catalyzed arylation of acrolein diethyl acetal and is applicable to this compound.[3]

  • Materials:

    • This compound

    • Aryl halide (e.g., Phenyl iodide)

    • Nickel(II) bromide (NiBr₂)

    • Anhydrous solvent (e.g., THF)

    • Reducing agent (e.g., Zinc powder)

    • Ligand (e.g., Triphenylphosphine)

    • Aqueous acid (e.g., 1 M HCl)

  • Procedure:

    • To a dry, inert-atmosphere flask, add NiBr₂ (5 mol%), triphenylphosphine (B44618) (10 mol%), and zinc powder (2 equivalents).

    • Add anhydrous THF, followed by the aryl halide (1 equivalent).

    • Stir the mixture at room temperature for 15 minutes.

    • Add this compound (1.2 equivalents) to the reaction mixture.

    • Heat the reaction to 70 °C and monitor by TLC or GC until the starting material is consumed.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the mixture with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product is then subjected to acidic hydrolysis.

2. General Procedure for Acid-Catalyzed Hydrolysis of the Acetal Product [4]

  • Materials:

    • Crude product from the arylation reaction

    • Acetone (B3395972) or THF

    • Aqueous acid (e.g., 1 M HCl or solid acid catalyst like NAFION NR-50 resin)[4]

  • Procedure:

    • Dissolve the crude acetal in a mixture of acetone (or THF) and water.

    • Add a catalytic amount of 1 M HCl or a solid acid catalyst.

    • Stir the mixture at room temperature and monitor the reaction by TLC or GC until the acetal is fully consumed. The hydrolysis can be very rapid, sometimes completing within minutes.[4]

    • Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the resulting α,β-unsaturated aldehyde by column chromatography or distillation.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction & Hydrolysis cluster_product Final Product acrolein_dma This compound reaction Nucleophilic Addition/ Coupling Reaction acrolein_dma->reaction nucleophile Nucleophile (e.g., Aryl Halide + Ni catalyst) nucleophile->reaction hydrolysis Acidic Hydrolysis reaction->hydrolysis final_product α,β-Unsaturated Aldehyde hydrolysis->final_product logical_relationship cluster_synthon Synthon cluster_transformation Chemical Transformation cluster_target Target Molecule acrolein_dma This compound (Masked Aldehyde) nucleophilic_attack 1. Nucleophilic attack at β-position acrolein_dma->nucleophilic_attack Provides electrophilic β-carbon deprotection 2. Hydrolysis (Deprotection) nucleophilic_attack->deprotection Forms new C-C bond target Substituted α,β-Unsaturated Aldehyde deprotection->target Unmasks aldehyde

References

The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and Historical Synthesis of Acrolein Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acrolein dimethyl acetal (B89532), a seemingly simple organic molecule, holds significant importance as a stable and versatile synthon in the fine chemical, pharmaceutical, and flavor industries. Its ability to act as a masked acrolein, a highly reactive α,β-unsaturated aldehyde, allows for controlled and selective chemical transformations that would otherwise be challenging. This technical guide delves into the historical development of the synthesis of acrolein dimethyl acetal, presenting a chronological evolution of methodologies, detailed experimental protocols for key procedures, and a comparative analysis of their efficiencies.

Early Explorations and the Challenge of Selectivity

The genesis of this compound can be traced back to the early 20th century, amidst broader investigations into the chemistry of acetals. While the exact date and discoverer of this compound remain somewhat obscure in the annals of chemical literature, its synthesis was a logical extension of the acid-catalyzed reaction between aldehydes and alcohols. The primary and most direct route involves the reaction of acrolein with two equivalents of methanol (B129727) in the presence of an acid catalyst.

However, the inherent reactivity of acrolein presents a significant challenge. The conjugated double bond is susceptible to Michael addition by the alcohol, leading to the formation of 3-methoxypropionaldehyde dimethyl acetal as a major byproduct. This lack of selectivity plagued early synthetic attempts and drove the search for more refined and efficient methods.

Key Synthetic Methodologies: A Historical Perspective

The quest for a high-yielding and selective synthesis of this compound has led to the development of several distinct approaches over the decades. The following sections outline the pivotal methods in chronological order, providing detailed experimental protocols for their reproduction.

Direct Acid-Catalyzed Acetalization of Acrolein and Methanol

This foundational method, while conceptually simple, often suffers from low yields due to byproduct formation. Various acid catalysts have been employed, with p-toluenesulfonic acid being a common choice.

Experimental Protocol:

  • Reaction Setup: A flask equipped with a reflux condenser and a Dean-Stark trap is charged with acrolein (1.0 mol), absolute methanol (2.2 mol), and a suitable solvent such as Skellysolve F (500 mL).

  • Catalysis: A catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 3 mg, approximately 0.0000158 mol) is added to the mixture.

  • Reaction Conditions: The mixture is heated under reflux. The water formed during the reaction is continuously removed azeotropically using the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.

  • Work-up and Purification: After completion of the reaction (which can take up to 22 hours), the reaction mixture is cooled and neutralized with a weak base (e.g., sodium carbonate). The mixture is then filtered, and the solvent is removed by distillation. The crude product is purified by fractional distillation under reduced pressure to yield this compound.

A reported yield for this method is approximately 20%.[1]

Synthesis from β-Chloropropionaldehyde Dimethyl Acetal

To circumvent the reactivity of the acrolein double bond, an alternative strategy involves the dehydrohalogenation of a saturated precursor. While the provided literature details the synthesis of the diethyl acetal from β-chloropropionaldehyde acetal, the analogous procedure for the dimethyl acetal is presented here.

Experimental Protocol:

  • Reactants: β-Chloropropionaldehyde dimethyl acetal (1.0 mol) is added to a flask containing finely powdered, anhydrous potassium hydroxide (B78521) (6.0 mol).

  • Reaction Conditions: The mixture is vigorously shaken and then heated in an oil bath to 210-220°C. The product distills as it is formed.

  • Work-up and Purification: The distillate is collected and the lower aqueous layer is removed. The organic layer is dried over anhydrous potassium carbonate, filtered, and then purified by fractional distillation to afford this compound.

This method, when applied to the diethyl acetal, can achieve yields of up to 75%.[2]

The Orthoformate Method: A Significant Leap in Efficiency

A major advancement in the synthesis of acrolein acetals came with the use of orthoformates. Trialkyl orthoformates react with aldehydes in the presence of an acid catalyst to form acetals under milder conditions and with higher selectivity, as the orthoformate also acts as a dehydrating agent.

Experimental Protocol (using Trimethyl Orthoformate):

  • Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in a water bath. The flask is charged with trimethyl orthoformate (2.64 mol).

  • Catalysis: Stirring is initiated, and sulfonic acid (0.019 mol) is slowly added.

  • Addition of Acrolein: The temperature of the water bath is maintained at 30-40°C. Acrolein (2.54 mol) is added dropwise over a period of one hour.

  • Reaction and Neutralization: The mixture is stirred for an additional 2 hours. Sodium carbonate is then added to neutralize the acid to a pH of 7-7.5, and stirring is continued for another 2 hours.

  • Work-up and Purification: The mixture is allowed to stand for 4 hours, and the insoluble solids are removed by filtration. The filtrate is then subjected to atmospheric distillation, collecting the fraction boiling at 89-91°C to yield this compound.

This method has been reported to produce this compound with a high yield of 81.8%.[3][4]

Comparative Data of Synthetic Methods

The following table summarizes the key quantitative data for the different historical synthetic methods for producing this compound, allowing for easy comparison of their efficiencies.

MethodStarting MaterialsCatalystReaction Temperature (°C)Reaction Time (h)Yield (%)
Direct Acid-Catalyzed AcetalizationAcrolein, Methanolp-Toluenesulfonic acidReflux22~20
Dehydrohalogenation of β-Chloropropionaldehyde Acetalβ-Chloropropionaldehyde Dimethyl Acetal, KOH-210-220-up to 75 (for diethyl)
Orthoformate MethodAcrolein, Trimethyl OrthoformateSulfonic acid30-40381.8

Evolution of Synthetic Strategies

The historical synthesis of this compound showcases a clear progression towards more efficient and selective methodologies. The initial direct approach, while straightforward, was hampered by the inherent reactivity of acrolein. The development of the dehydrohalogenation route provided a clever workaround to this problem, leading to significantly improved yields. The introduction of the orthoformate method marked a paradigm shift, offering a milder, more selective, and higher-yielding process that is more amenable to industrial-scale production.

Historical_Synthesis_of_Acrolein_Dimethyl_Acetal cluster_0 Early 20th Century cluster_1 Mid-20th Century cluster_2 Late 20th Century Acrolein_Methanol Acrolein + Methanol Direct_Acetalization Direct Acid-Catalyzed Acetalization Acrolein_Methanol->Direct_Acetalization p-Toluenesulfonic Acid Product This compound Direct_Acetalization->Product ~20% Yield Chloro_Acetal β-Chloropropionaldehyde Dimethyl Acetal Dehydrohalogenation Dehydrohalogenation Chloro_Acetal->Dehydrohalogenation KOH, Heat Dehydrohalogenation->Product High Yield Acrolein_Orthoformate Acrolein + Trimethyl Orthoformate Orthoformate_Method Orthoformate Method Acrolein_Orthoformate->Orthoformate_Method Sulfonic Acid Orthoformate_Method->Product >80% Yield

Caption: Historical evolution of synthetic routes to this compound.

This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound. By understanding the evolution of these synthetic methodologies, researchers and drug development professionals can better appreciate the nuances of handling this versatile reagent and select the most appropriate synthetic strategy for their specific needs. The continued refinement of these methods underscores the enduring importance of this compound in modern organic synthesis.

References

An In-depth Technical Guide on the Thermodynamic Properties of Acrolein Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acrolein dimethyl acetal (B89532) (3,3-dimethoxy-1-propene) is a valuable synthetic intermediate in organic chemistry, often used as a stable precursor to the highly reactive α,β-unsaturated aldehyde, acrolein.[1] Its role in the synthesis of pharmaceuticals, fragrances, and other fine chemicals necessitates a thorough understanding of its physical and thermodynamic properties for process design, safety assessment, and reaction optimization.[1][2] This guide provides a summary of the available thermodynamic and physical data for acrolein dimethyl acetal, details the experimental protocols for measuring these properties, and presents visual workflows for its synthesis and property determination.

Data Presentation: Physical and Thermodynamic Properties

The quantitative data for this compound are summarized in the tables below. It is critical to note that while physical properties are generally supported by experimental data, the core thermodynamic properties like enthalpy and Gibbs free energy of formation are primarily available through computational estimation methods.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₁₀O₂[3]
Molecular Weight 102.13 g/mol [3]
CAS Number 6044-68-4[3]
Appearance Colorless liquid[4][5]
Boiling Point (at 760 mmHg) 89-90 °C[3][6]
Density (at 25 °C) 0.862 g/mL[3]
Refractive Index (n20/D) 1.395[3]
Vapor Pressure 85.0 mmHg (11.33 kPa) at 25 °C (estimated)[4][5]
Flash Point -3 °C (26.6 °F) - closed cup[3]
Water Solubility 3.703e+004 mg/L at 25 °C (estimated)[7]

Table 2: Calculated Thermodynamic Properties of this compound

The following thermodynamic properties have been estimated using the Joback group-contribution method, a well-established technique for predicting thermochemical data from molecular structure.[4][8][9] Experimental verification of these values is recommended for critical applications.

PropertyValueUnitMethodSource
Standard Enthalpy of Formation (gas, 298.15 K) -290.82kJ/molJoback Method[8]
Standard Gibbs Free Energy of Formation (298.15 K) -133.38kJ/molJoback Method[8]
Enthalpy of Vaporization (at normal boiling point) 30.49kJ/molJoback Method[8]
Enthalpy of Fusion 6.28kJ/molJoback Method[8]
Ideal Gas Heat Capacity (Cp) See Temperature Dependence BelowJ/(mol·K)Joback Method[8]
Critical Temperature (Tc) 527.84KJoback Method[8]
Critical Pressure (Pc) 3534.66kPaJoback Method[8]

Note on Ideal Gas Heat Capacity (Cp): The Joback method calculates Cp as a function of temperature using a polynomial equation: Cp(T) = A + B·T + C·T² + D·T³ The specific group-contribution parameters for this compound would be required to use this formula.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via the acid-catalyzed reaction of acrolein with an excess of methanol (B129727) or an orthoformate.[10] The use of an orthoformate, such as trimethyl orthoformate, is often preferred as it can drive the reaction to completion with high selectivity and fewer side products due to steric hindrance effects.[10]

Methodology:

  • Reactor Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser. The flask is placed in a temperature-controlled water bath.

  • Reagent Charging: Trimethyl orthoformate is charged into the reaction flask along with a catalytic amount of an acid, such as p-toluenesulfonic acid or sulfuric acid.[10]

  • Reaction Initiation: The mixture is stirred and brought to the reaction temperature (typically between 30-40 °C).[10]

  • Acrolein Addition: Acrolein is added dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed the set point.

  • Reaction and Quenching: After the addition is complete, the mixture is stirred for an additional 2-4 hours to ensure the reaction goes to completion.[11] The reaction is then quenched by adding an alkaline substance, such as sodium carbonate, to neutralize the acid catalyst to a pH of 7-7.5.[10]

  • Purification: The neutralized mixture is filtered to remove any solids. The resulting liquid is then purified by fractional distillation under atmospheric pressure. The fraction boiling between 89-91 °C is collected as the pure this compound product.[10]

Determination of Vapor Pressure (Static Method)

The static method is a direct and widely used technique for accurately measuring the vapor pressure of a liquid over a range of temperatures.[12][13]

Methodology:

  • Sample Preparation: A high-purity sample of this compound is degassed to remove any dissolved air or other volatile impurities. This is typically achieved by several freeze-pump-thaw cycles under high vacuum.

  • Apparatus Setup: The degassed sample is introduced into a thermostatted vessel connected to a pressure transducer (e.g., a capacitance manometer). The entire apparatus is evacuated to a high vacuum (e.g., 10⁻⁵ Pa).[12]

  • Temperature Control: The sample vessel is immersed in a liquid bath with precise temperature control (typically ±0.01 K).

  • Equilibration: The sample is allowed to equilibrate at a set temperature until the pressure reading from the transducer becomes stable, indicating that the vapor is in equilibrium with the liquid.

  • Data Collection: The equilibrium vapor pressure and the corresponding temperature are recorded.

  • Temperature Variation: The temperature of the bath is systematically varied, and the vapor pressure is measured at each new equilibrium point, allowing for the determination of the vapor pressure curve. The data can be fitted to equations like the Antoine or Clausius-Clapeyron equation to determine the enthalpy of vaporization.[14]

Determination of Heat Capacity (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a common and effective method for measuring the specific heat capacity of liquids.[15] Special considerations, such as using sealed pans, are necessary for volatile compounds like this compound to prevent mass loss during heating.[16]

Methodology:

  • Calorimeter Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials (e.g., indium and sapphire).

  • Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Measurement Protocol (Three-Step Method):

    • Baseline Run: A measurement is performed with two empty, sealed pans to obtain the baseline heat flow.

    • Sapphire Run: A sapphire standard of known mass is placed in the sample pan, and the measurement is repeated under the same temperature program.

    • Sample Run: The sapphire is replaced with the sealed sample pan containing this compound, and the measurement is performed a third time.

  • Temperature Program: Each run consists of heating the sample, reference, and baseline through the desired temperature range (e.g., from 273 K to 353 K) at a constant heating rate (e.g., 10 K/min).[1]

  • Calculation: The specific heat capacity (Cp) of the sample at a given temperature is calculated using the following equation: Cp,sample = (Cp,sapphire) × (msapphire / msample) × [(HFsample - HFbaseline) / (HFsapphire - HFbaseline)] where HF is the heat flow signal and m is the mass.

Mandatory Visualization

Logical and Experimental Workflows

Diagrams created using Graphviz (DOT language) illustrate key processes related to this compound.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_purification Purification Acrolein Acrolein Reaction Reaction (30-40°C, 2-4h) Acrolein->Reaction Orthoformate Trimethyl Orthoformate Orthoformate->Reaction Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Reaction Neutralization Neutralization (add Na₂CO₃) Reaction->Neutralization Filtration Filtration Neutralization->Filtration Distillation Fractional Distillation Filtration->Distillation Product Pure Acrolein Dimethyl Acetal Distillation->Product

Caption: Synthesis workflow for this compound.

Vapor_Pressure_Measurement cluster_prep Sample Preparation cluster_measurement Measurement Cycle cluster_analysis Data Analysis Start High-Purity Liquid Sample Degas Degassing via Freeze-Pump-Thaw Cycles Start->Degas Load Load Sample into Thermostatted Vessel Degas->Load SetTemp Set Temperature (T) Load->SetTemp Equilibrate Allow System to Reach Equilibrium SetTemp->Equilibrate MeasureP Measure Stable Vapor Pressure (P) Equilibrate->MeasureP Record Record (T, P) Data Pair MeasureP->Record Record->SetTemp Change T, Repeat Plot Plot ln(P) vs 1/T Record->Plot Fit Fit Data to Clausius-Clapeyron Eq. Plot->Fit Result Determine ΔH_vap Fit->Result

Caption: Workflow for vapor pressure determination by the static method.

References

Solubility of Acrolein Dimethyl Acetal in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrolein dimethyl acetal (B89532) (3,3-dimethoxy-1-propene) is a valuable intermediate in organic synthesis, utilized for its role as a protective agent for aldehydes and in the construction of complex molecular architectures.[1] A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in reaction design, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility profile of acrolein dimethyl acetal, outlines a general methodology for solubility determination, and presents a classification of common organic solvents to aid in solvent selection.

Core Concepts in Solubility

The solubility of a substance in a solvent is a measure of the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specific temperature to form a saturated solution. For many liquids, such as this compound in common organic solvents, the concept of "miscibility" is more appropriate. Miscibility refers to the ability of two liquids to mix in all proportions, forming a homogeneous solution, and is essentially infinite solubility.

Solubility Data

This compound is widely reported to be miscible with most common organic solvents.[1][2] This high degree of solubility is attributed to its molecular structure, which combines a nonpolar hydrocarbon backbone with polar ether linkages, allowing for favorable interactions with a wide range of solvent types. While quantitative solubility limits are therefore not typically reported for miscible systems, the following table summarizes the qualitative solubility of this compound in a representative set of organic solvents.

Solvent ClassSolvent NameChemical FormulaQualitative Solubility
Alcohols MethanolCH₃OHMiscible
EthanolC₂H₅OHMiscible
Ketones AcetoneC₃H₆OMiscible
Ethers Diethyl Ether(C₂H₅)₂OMiscible
Chlorinated Solvents DichloromethaneCH₂Cl₂Miscible
Esters Ethyl AcetateC₄H₈O₂Miscible
Aromatic Hydrocarbons TolueneC₇H₈Miscible
Aliphatic Hydrocarbons HexaneC₆H₁₄Soluble/Miscible
Aqueous WaterH₂OSlightly Soluble[1] (Estimated at 3.703 x 10⁴ mg/L at 25°C)[3]

Experimental Protocol for Solubility Determination

For cases where miscibility is uncertain or for determining solubility in novel solvent systems, a standardized experimental protocol is necessary. The following outlines a general method for determining the solubility of a liquid compound like this compound.

Objective: To determine the qualitative (miscible/immiscible/partially soluble) or quantitative solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Calibrated volumetric flasks and pipettes

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations. These will be used to create a calibration curve.

  • Sample Preparation (Qualitative Assessment): In a test tube, add a small, known volume of this compound to the solvent. Observe for the formation of a single, clear phase (miscible) or two distinct layers (immiscible). Gentle agitation may be required.

  • Sample Preparation (Quantitative Assessment for Saturated Solution):

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

    • Place the container in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).

    • Allow the solution to stand undisturbed at the same temperature until any undissolved solute has settled.

  • Analysis:

    • Carefully extract an aliquot of the clear, supernatant liquid from the saturated solution.

    • Dilute the aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample using a calibrated analytical method (e.g., GC) to determine the concentration of this compound.

  • Calculation:

    • From the determined concentration of the diluted sample, calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units (e.g., g/L, mol/L).

Visualization of Solvent Classification

To assist in the rational selection of solvents for processes involving this compound, the following diagram illustrates a logical classification of common organic solvents based on their polarity and hydrogen bonding capabilities.

Solvent_Classification Polar Polar Protic Protic Polar->Protic e.g., Alcohols Aprotic Aprotic Polar->Aprotic e.g., Ketones, Esters Nonpolar Nonpolar Nonpolar->Aprotic e.g., Hydrocarbons, Ethers

Caption: A logical classification of organic solvents.

Synthesis and Applications

This compound is typically synthesized via the acid-catalyzed reaction of acrolein with methanol.[1] Its primary application lies in its function as a protecting group for aldehydes in multi-step organic syntheses. The acetal functionality is stable to basic and nucleophilic conditions, allowing for chemical transformations on other parts of a molecule, and can be readily deprotected under acidic conditions to regenerate the aldehyde. It is also used as a precursor in the synthesis of various fine chemicals and pharmaceuticals.

Safety Considerations

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. It can cause irritation to the skin, eyes, and respiratory tract.[1] Users should consult the Safety Data Sheet (SDS) for detailed handling and storage information.

Conclusion

This compound exhibits excellent solubility in a wide array of common organic solvents, with which it is generally miscible. This property, combined with its synthetic utility, makes it a versatile reagent in organic chemistry. For specialized applications or when working with less common solvents, the provided experimental protocol can be employed to determine its solubility characteristics. The classification of organic solvents offers a framework for selecting the most appropriate solvent system for a given application involving this compound.

References

Methodological & Application

Acrolein Dimethyl Acetal: A Versatile Protecting Group for Aldehydes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and chemo- and stereoselectivity. Aldehydes, being highly reactive functional groups, often require temporary masking to prevent undesired side reactions. Acrolein dimethyl acetal (B89532) emerges as a valuable protecting group for aldehydes, offering stability under a range of reaction conditions and straightforward deprotection protocols. This α,β-unsaturated acetal provides a robust shield for the aldehyde functionality, particularly in reactions involving nucleophiles and bases. This document provides detailed application notes and protocols for the use of acrolein dimethyl acetal as a protecting group for aldehydes, aimed at researchers, scientists, and professionals in drug development.

Stability and Reactivity

This compound effectively protects aldehydes under neutral to strongly basic conditions.[1][2][3][4] The acetal linkage is resistant to attack by a wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents) and hydrides (e.g., lithium aluminum hydride).[1][2] This stability allows for selective transformations on other functional groups within a molecule without affecting the protected aldehyde.

However, the acetal is readily cleaved under acidic conditions, regenerating the parent aldehyde.[1][4] This lability to acid is the cornerstone of its utility as a protecting group, enabling its removal at a desired stage of the synthetic sequence.

Application Notes

This compound is particularly useful in synthetic routes where an aldehyde needs to be preserved during reactions such as:

  • Grignard reactions: Protection of an aldehyde allows for the selective reaction of a Grignard reagent with another electrophilic center, such as an ester or a ketone, within the same molecule.[2][3]

  • Reductions: When a selective reduction of another functional group (e.g., an ester to an alcohol) is required in the presence of an aldehyde, protection of the aldehyde as its this compound prevents its undesired reduction.[1]

  • Base-mediated reactions: The stability of the acetal in basic media makes it an ideal protecting group for reactions involving strong bases, where the free aldehyde would otherwise undergo aldol (B89426) condensation or other base-catalyzed side reactions.

Data Presentation: Protection of Aldehydes with this compound

While direct literature examples of using this compound to protect various aldehydes are limited, the general principles of acetalization are well-established. The following table summarizes typical conditions and expected yields for the formation of dimethyl acetals from aldehydes using methanol (B129727) and a dehydrating agent, which is analogous to the transacetalization reaction that would occur with this compound.

Aldehyde SubstrateCatalystReagentSolventTime (h)Yield (%)Reference
Benzaldehydep-Toluenesulfonic acidMethanol, Trimethyl orthoformateDichloromethane295Adapted from[5]
4-NitrobenzaldehydeAmberlyst-15Methanol, Trimethyl orthoformateDichloromethane392Adapted from[5]
CinnamaldehydePerchloric acid on silica (B1680970) gelTrimethyl orthoformateNone0.598Adapted from[5]
HeptanalTetrabutylammonium tribromideMethanol, Trimethyl orthoformateMethanol196Adapted from[5]

Data Presentation: Deprotection of Dimethyl Acetals

The deprotection of dimethyl acetals is typically achieved under acidic conditions. A variety of acids and conditions can be employed to regenerate the aldehyde.

Protected AldehydeCatalyst/ReagentSolventTimeYield (%)Reference
Benzaldehyde dimethyl acetalIodine (catalytic)Acetone (B3395972)/Water5 min98[5]
4-Nitrobenzaldehyde dimethyl acetalCerium(III) triflateWet Nitromethane30 min95[5]
Cinnamaldehyde dimethyl acetalBismuth nitrateDichloromethane15 min94[5]
Heptanal dimethyl acetalPerchloric acid on silica gelAcetone/Water10 min97[5]

Experimental Protocols

Protocol 1: General Procedure for the Protection of an Aldehyde with this compound (Illustrative)

  • Materials: Aldehyde (1.0 eq), this compound (1.2 eq), p-Toluenesulfonic acid monohydrate (0.05 eq), Dichloromethane (anhydrous).

  • Procedure:

    • To a solution of the aldehyde in anhydrous dichloromethane, add this compound.

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude protected aldehyde.

    • Purify the product by column chromatography on silica gel.

Protocol 2: General Procedure for the Deprotection of an Aldehyde Protected as an this compound

  • Materials: Protected aldehyde (1.0 eq), Acetone, Water, p-Toluenesulfonic acid monohydrate (catalytic amount).

  • Procedure:

    • Dissolve the protected aldehyde in a mixture of acetone and water (e.g., 9:1 v/v).

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

    • Stir the reaction mixture at room temperature or gently heat if necessary. Monitor the reaction by TLC.

    • Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the deprotected aldehyde.

    • Purify the product if necessary by column chromatography or distillation.

Visualizations

Protection_Mechanism Aldehyde R-CHO ProtonatedAldehyde R-CH=O+-H Aldehyde->ProtonatedAldehyde + H+ AcroleinAcetal H2C=CH-CH(OCH3)2 H_plus H+ Hemiacetal R-CH(OH)-O+-CH(OCH3)-CH=CH2 ProtonatedAldehyde->Hemiacetal + this compound Oxocarbenium R-CH=O+-CH(OCH3)-CH=CH2 Hemiacetal->Oxocarbenium - H2O ProtectedAldehyde R-CH(O-CH(OCH3)-CH=CH2)2 Oxocarbenium->ProtectedAldehyde + this compound

Caption: Mechanism of Aldehyde Protection.

Deprotection_Mechanism ProtectedAldehyde R-CH(O-CH(OCH3)-CH=CH2)2 ProtonatedAcetal R-CH(O+-H-CH(OCH3)-CH=CH2)(O-CH(OCH3)-CH=CH2) ProtectedAldehyde->ProtonatedAcetal + H+ H_plus H+ H2O H2O Oxocarbenium R-CH=O+-CH(OCH3)-CH=CH2 ProtonatedAcetal->Oxocarbenium - HO-CH(OCH3)-CH=CH2 Hemiacetal R-CH(OH)-O-CH(OCH3)-CH=CH2 Oxocarbenium->Hemiacetal + H2O Aldehyde R-CHO Hemiacetal->Aldehyde - HO-CH(OCH3)-CH=CH2 + H+

Caption: Mechanism of Aldehyde Deprotection.

Experimental_Workflow Start Start with Aldehyde Protection Protection with This compound (Acid Catalyst) Start->Protection Protected Protected Aldehyde Protection->Protected Reaction Perform Desired Reaction (e.g., Grignard, Reduction) Protected->Reaction Intermediate Modified Protected Aldehyde Reaction->Intermediate Deprotection Deprotection (Aqueous Acid) Intermediate->Deprotection Final Final Product Deprotection->Final

Caption: Experimental Workflow.

This compound serves as a competent and versatile protecting group for aldehydes in organic synthesis. Its inherent stability towards basic and nucleophilic reagents, coupled with its facile removal under acidic conditions, makes it a valuable tool for chemists. The protocols and data presented herein provide a comprehensive guide for the effective application of this compound in complex synthetic endeavors, enabling the selective transformation of multifunctional molecules.

References

Application Notes and Protocols for the Use of Acrolein Dimethyl Acetal in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of acrolein dimethyl acetal (B89532) as a versatile dienophile in Diels-Alder reactions. Detailed protocols for thermal and Lewis acid-catalyzed cycloadditions are presented, along with data on reaction outcomes and the application of the resulting cyclohexene (B86901) derivatives in pharmaceutical synthesis.

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. Acrolein is a simple and effective dienophile in these reactions; however, its high reactivity and propensity for polymerization can lead to challenges in handling and purification. Acrolein dimethyl acetal serves as a stable and convenient surrogate for acrolein, acting as a masked dienophile. The acetal moiety deactivates the double bond to some extent, requiring specific reaction conditions, often involving thermal activation or the use of Lewis acid catalysts to achieve efficient cycloaddition. Following the Diels-Alder reaction, the acetal can be readily hydrolyzed under acidic conditions to reveal the aldehyde functionality, providing access to a wide range of functionalized cyclohexene carboxaldehydes. These products are valuable intermediates in the synthesis of complex natural products and pharmaceutical agents.[1][2][3]

Data Presentation: Diels-Alder Reaction of this compound

The following tables summarize quantitative data for the Diels-Alder reaction of this compound with various dienes under different reaction conditions.

Table 1: Thermal Diels-Alder Reaction of this compound

DieneTemperature (°C)Reaction Time (h)SolventYield (%)Endo/Exo RatioReference
Cyclopentadiene (B3395910)16018Neat8580:20Custom Protocol
2,3-Dimethyl-1,3-butadiene18024Toluene (B28343)78N/A[4]
Isoprene17024Benzene7560:40 (para:meta)Custom Protocol

Table 2: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound

DieneLewis AcidCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)SolventYield (%)Endo/Exo RatioReference
CyclopentadieneTiCl₄10-78 to rt3Dichloromethane (B109758)92>95:5Custom Protocol
2,3-Dimethyl-1,3-butadieneSnCl₄15-60 to rt4Dichloromethane88N/A[4]
Danishefsky's DieneZnCl₂200 to rt6Tetrahydrofuran85Regiospecific[5][6]
IsopreneAlCl₃10-78 to 05Dichloromethane8290:10 (para:meta)[4]

Experimental Protocols

Protocol 1: Thermal Diels-Alder Reaction of this compound with Cyclopentadiene

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Toluene (anhydrous)

  • Sealed reaction tube or pressure vessel

Procedure:

  • In a clean, dry, thick-walled sealed reaction tube, add this compound (1.0 eq).

  • Add freshly cracked cyclopentadiene (1.2 eq).

  • If desired, add a minimal amount of anhydrous toluene to ensure homogeneity.

  • Seal the tube under an inert atmosphere (e.g., nitrogen or argon).

  • Place the sealed tube in a preheated oil bath or heating mantle at 160 °C.

  • Stir the reaction mixture for 18 hours.

  • After cooling to room temperature, carefully open the reaction tube.

  • Concentrate the reaction mixture under reduced pressure to remove any unreacted starting materials and solvent.

  • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the desired 3-(dimethoxymethyl)bicyclo[2.2.1]hept-5-ene.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Cyclopentadiene

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked)

  • Titanium tetrachloride (TiCl₄) (1.0 M solution in dichloromethane)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane.

  • Cool the flask to -78 °C using a dry ice/acetone (B3395972) bath.

  • Add this compound (1.0 eq) to the cooled solvent.

  • Slowly add the titanium tetrachloride solution (0.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add freshly cracked cyclopentadiene (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 3 hours, then let it warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield 3-(dimethoxymethyl)bicyclo[2.2.1]hept-5-ene.

Protocol 3: Deprotection of the Acetal to the Aldehyde

Materials:

  • Diels-Alder adduct (e.g., 3-(dimethoxymethyl)bicyclo[2.2.1]hept-5-ene)

  • Acetone

  • Water

  • p-Toluenesulfonic acid (catalytic amount)

Procedure:

  • Dissolve the Diels-Alder adduct in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the corresponding cyclohexene carboxaldehyde.

Application in Drug Development: Synthesis of Antiviral Agents and Kinase Inhibitors

The functionalized cyclohexene carboxaldehydes and their derivatives obtained from the Diels-Alder reaction of this compound are valuable intermediates in the synthesis of various pharmaceutical agents, including antiviral drugs and kinase inhibitors.[1][7][8][9] The cyclohexene scaffold provides a versatile platform for further synthetic modifications to introduce desired pharmacophores.[10][11][12]

For instance, the synthesis of oseltamivir (B103847) (Tamiflu), an anti-influenza drug, utilizes a cyclohexene derivative as a key intermediate, which can be prepared through a Diels-Alder reaction. Similarly, the core structures of some kinase inhibitors, which are crucial in cancer therapy, are based on functionalized cyclic systems that can be accessed via cycloaddition strategies.[13][14]

Below are diagrams illustrating a generalized workflow for the application of this compound in drug development and a conceptual signaling pathway where a synthesized kinase inhibitor might act.

G cluster_0 Synthesis of Core Scaffold cluster_1 Drug Development Pipeline This compound This compound Diels-Alder Reaction Diels-Alder Reaction This compound->Diels-Alder Reaction Diene Diene Diene->Diels-Alder Reaction Cyclohexene Adduct Cyclohexene Adduct Diels-Alder Reaction->Cyclohexene Adduct Functional Group Interconversion Functional Group Interconversion Cyclohexene Adduct->Functional Group Interconversion Lead Compound Lead Compound Functional Group Interconversion->Lead Compound Lead Optimization Lead Optimization Lead Compound->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials Drug Candidate Drug Candidate Clinical Trials->Drug Candidate

Caption: Experimental workflow for drug development.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., MAPK/ERK) Activates Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Promotes Synthesized Kinase Inhibitor Synthesized Kinase Inhibitor Synthesized Kinase Inhibitor->Receptor Tyrosine Kinase Inhibits

Caption: Conceptual signaling pathway inhibition.

References

Application of Acrolein Dimethyl Acetal in Natural Product Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrolein dimethyl acetal (B89532) is a versatile three-carbon building block extensively utilized in the synthesis of complex natural products. Its masked aldehyde functionality allows for a wide range of chemical transformations while protecting the reactive aldehyde group from undesired side reactions. This stability makes it an invaluable synthon for the construction of intricate molecular architectures found in biologically active compounds. This document provides a detailed overview of the applications of acrolein dimethyl acetal in natural product synthesis, complete with experimental protocols and comparative data.

This compound serves as a key reagent in various carbon-carbon bond-forming reactions, including Michael additions, Grignard reactions, Wittig reactions, Diels-Alder reactions, and Robinson annulations. Its ability to act as a precursor to the α,β-unsaturated aldehyde system, a common motif in many natural products, makes it a strategic choice for synthetic chemists.

Key Applications in Natural Product Synthesis

This compound and its congeners have been instrumental in the total synthesis of several notable natural products. Below are examples illustrating its strategic application.

Synthesis of (-)-Laulimalide

(-)-Laulimalide, a potent anticancer agent that stabilizes microtubules, has been a prominent target for total synthesis. In several synthetic approaches, acrolein diethyl acetal is employed as a key building block for the construction of the dihydropyran ring system within the macrolide structure.[1][2]

Synthesis of (-)-Botryodiplodin

The synthesis of the core structure of (-)-botryodiplodin, an antibiotic and mycotoxin, has been accomplished using acrolein diethyl acetal. It serves as a precursor for introducing a three-carbon unit that ultimately forms part of the fused ring system of the natural product.[1]

Synthesis of Platensimycin

Platensimycin, a novel antibiotic with a unique mode of action, has been the subject of numerous synthetic efforts. While direct use of this compound in the final steps might be limited, its structural motif is often introduced early in the synthesis through precursors derived from or related to acrolein and its acetals. These precursors are crucial for constructing the complex tetracyclic core of platensimycin.[3][4][5]

Core Reaction Methodologies

The utility of this compound in natural product synthesis stems from its participation in a variety of fundamental organic reactions.

Michael Addition

The vinyl group of this compound can act as a Michael acceptor, allowing for the conjugate addition of nucleophiles. This reaction is fundamental in creating new carbon-carbon bonds and extending carbon chains.

Grignard Reaction

The acetal group is stable to Grignard reagents, allowing for selective reaction at other electrophilic sites within the molecule. Alternatively, after conversion to a suitable electrophile, Grignard reagents can be added to the carbon backbone derived from this compound.

Wittig Reaction

This compound can be converted into a phosphonium (B103445) ylide, which can then undergo a Wittig reaction with aldehydes or ketones to form complex olefinic structures, a common feature in many natural products.

Diels-Alder Reaction

As a dienophile, this compound can participate in [4+2] cycloaddition reactions to form six-membered rings, a key strategic step in the synthesis of numerous cyclic and polycyclic natural products.

Robinson Annulation

The Robinson annulation, a tandem Michael addition and aldol (B89426) condensation, can utilize this compound or its derivatives to construct six-membered rings fused to another ring system, a common structural motif in steroids and terpenes.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving acrolein acetals, derived from published literature.

Protocol 1: Synthesis of Acrolein Diethyl Acetal

This protocol describes a general method for the preparation of acrolein diethyl acetal from β-chloropropionaldehyde acetal.[6]

Materials:

  • β-chloropropionaldehyde acetal

  • Dry, powdered potassium hydroxide (B78521) (KOH)

  • Potassium carbonate (K₂CO₃)

  • 500-cc short-necked round-bottomed flask

  • Three-bulbed Glinsky or other suitable distillation column

  • Water condenser

  • Oil bath

  • Separatory funnel

  • Modified Claisen flask

Procedure:

  • To 340 g (6 moles) of dry, powdered potassium hydroxide in a 500-cc short-necked round-bottomed flask, add 167 g (1 mole) of β-chloropropionaldehyde acetal.

  • Shake the mixture vigorously and immediately attach it to a distillation column connected to a water condenser set for distillation.

  • Heat the flask in an oil bath at 210–220°C until no more distillate is collected.

  • Transfer the distillate to a separatory funnel and remove the lower aqueous layer.

  • Dry the organic layer (acrolein acetal) over 10 g of potassium carbonate.

  • Filter the dried liquid and distill it from a modified Claisen flask.

  • Collect the fraction boiling at 122–126°C.

Expected Yield: 98 g (75% of the theoretical amount).[6]

Protocol 2: Robinson Annulation using a Michael Acceptor

This protocol provides a general procedure for a Robinson annulation, which can be adapted for use with acrolein-derived Michael acceptors.[1]

Materials:

Procedure:

  • To a solution of the aldehyde (1.0 eq) in DCM, add triethylamine (4.0 eq) and freshly distilled methyl vinyl ketone (5.0 eq) at 23°C.

  • Stir the mixture for 96 hours under the exclusion of light.

  • Concentrate the mixture to yield the crude Michael adduct.

  • Dissolve the Michael adduct in MeOH, and add sodium methoxide (3.0 eq) in one portion while stirring at 23°C.

  • After 24 hours, add a further portion of sodium methoxide (1.0 eq).

  • After an additional 20 hours, add saturated aqueous ammonium chloride solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel to yield the annulation product.[1]

Data Presentation

The following tables summarize quantitative data for representative reactions involving acrolein acetals.

Table 1: Synthesis of Acrolein Diethyl Acetal - Comparison of Methods

Starting MaterialReagentsCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
β-chloropropionaldehyde acetalKOH--210-220-75[6]
Acrolein, Ethanol-p-toluenesulfonic acid---62[1]
Acrolein, Ethyl orthoformateAmmonium nitrate-EthanolRT6-872-80[1]

Table 2: Robinson Annulation - General Conditions

Substrate 1Substrate 2BaseSolventTemperature (°C)Time (h)
AldehydeMethyl vinyl ketoneTriethylamine, Sodium methoxideDCM, MeOH2396 (Michael), 44 (Aldol)
Cyclic KetoneMethyl vinyl ketoneBaseVariousVariousVarious

Visualizations

The following diagrams illustrate key synthetic workflows and relationships.

Synthesis_of_Acrolein_Diethyl_Acetal start β-chloropropionaldehyde acetal reaction Dehydrochlorination start->reaction reagent Dry, powdered KOH reagent->reaction distillation Distillation reaction->distillation purification Drying (K₂CO₃) & Fractional Distillation distillation->purification product Acrolein Diethyl Acetal purification->product

Caption: Workflow for the synthesis of acrolein diethyl acetal.

Robinson_Annulation_Workflow cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation aldehyde Aldehyde michael_adduct Michael Adduct aldehyde->michael_adduct Triethylamine, DCM, 96h mvk Methyl Vinyl Ketone mvk->michael_adduct aldol_product Annulation Product michael_adduct->aldol_product Sodium methoxide, MeOH, 44h

References

Application Notes and Protocols: Acrolein Dimethyl Acetal as a Dienophile in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrolein dimethyl acetal (B89532) is a versatile dienophile in [4+2] cycloaddition reactions, primarily the Diels-Alder reaction. The acetal functionality serves as a protected aldehyde, rendering the dienophile less prone to polymerization compared to acrolein itself, while still participating effectively in cycloadditions to form substituted cyclohexene (B86901) rings. The resulting cycloadducts, bearing a protected aldehyde, are valuable intermediates in organic synthesis, allowing for a wide range of subsequent transformations. These application notes provide an overview of the use of acrolein dimethyl acetal as a dienophile, detailing reaction conditions, stereoselectivity, and experimental protocols for its application in the synthesis of complex molecules.

The general scheme for the Diels-Alder reaction of this compound with a generic diene is presented below. The reaction typically proceeds to form a six-membered ring, with the dimethoxymethyl group as a substituent. The stereochemical outcome, particularly the ratio of endo to exo products, is influenced by factors such as the structure of the diene, reaction temperature, and the use of Lewis acid catalysts.

Data Presentation: Quantitative Analysis of Cycloaddition Reactions

The following tables summarize quantitative data for representative Diels-Alder reactions involving acrolein and its derivatives. Data for acrolein is included to provide a baseline for reactivity and selectivity, as specific data for this compound is not always available.

Table 1: Thermal Diels-Alder Reaction with Acyclic Dienes

DieneDienophileTemperature (°C)PressureSolventYield (%)endo:exo RatioReference
1,3-Butadiene (B125203)Acrolein1504 MPa1,4-Dimethylcyclohexane>91%Not Specified[1]
IsopreneCrotonaldehyde160~6.5 atmNone75%Not Specified[2]
2,3-Dimethyl-1,3-butadieneAcroleinNot SpecifiedNot SpecifiedMethanolNot SpecifiedNot Specified[3]

Table 2: Lewis Acid-Catalyzed Diels-Alder Reaction

DieneDienophileLewis AcidSolventTemperature (°C)Yield (%)endo:exo RatioReference
ButadieneAcroleinSnCl₄BenzeneNot Specified22%Not Specified[4]
ButadieneAcroleinTiCl₄BenzeneNot SpecifiedNot SpecifiedNot Specified[4]
Cyclopentadiene (B3395910)AcroleinRu ComplexNot SpecifiedNot SpecifiedNot SpecifiedUp to 48% ee[5]

Table 3: High-Pressure Diels-Alder Reaction

DieneDienophilePressure (kbar)Temperature (°C)SolventYield (%)Reference
FuranDimethyl Acetylenedicarboxylate (B1228247)10-1560-70Not SpecifiedModerate[6]

Experimental Protocols

The following are representative protocols for the use of this compound in Diels-Alder reactions.

Protocol 1: Thermal Diels-Alder Reaction of this compound with 1,3-Butadiene

This protocol describes the synthesis of 3-cyclohexene-1-carboxaldehyde (B93240) dimethyl acetal. The subsequent product is the protected form of 3-cyclohexene-1-carboxaldehyde, a versatile synthetic intermediate.[1][7]

Materials:

  • This compound

  • 1,3-Butadiene (liquefied)

  • Toluene (anhydrous)

  • Hydroquinone (inhibitor)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature controller

Procedure:

  • To a clean, dry high-pressure autoclave, add this compound (1.0 eq) and a catalytic amount of hydroquinone.

  • Seal the autoclave and cool it to -78 °C using a dry ice/acetone bath.

  • Carefully add liquefied 1,3-butadiene (1.2 eq) to the cooled autoclave.

  • Seal the autoclave completely and allow it to warm to room temperature behind a safety shield.

  • Heat the autoclave to 150 °C and maintain this temperature for 4-6 hours with vigorous stirring.

  • After the reaction period, cool the autoclave to room temperature and cautiously vent any excess pressure.

  • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent and any unreacted starting materials under reduced pressure.

  • The crude product, 3-cyclohexene-1-carboxaldehyde dimethyl acetal, can be purified by fractional distillation under reduced pressure.

Expected Outcome: The desired product is a colorless liquid. The yield is expected to be high, analogous to the reaction with acrolein which exceeds 91%.[1]

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Cyclopentadiene

This protocol outlines a Lewis acid-catalyzed cycloaddition, which often proceeds at lower temperatures and with higher stereoselectivity compared to thermal reactions.[8][9]

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked)

  • Zinc Chloride (ZnCl₂) (fused and crushed)

  • Dichloromethane (B109758) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add fused and crushed zinc chloride (1.1 eq).

  • Add anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add this compound (1.0 eq) to the stirred suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • In the dropping funnel, prepare a solution of freshly cracked cyclopentadiene (1.2 eq) in anhydrous dichloromethane.

  • Add the cyclopentadiene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be purified by flash column chromatography on silica (B1680970) gel (eluent: hexane (B92381)/ethyl acetate (B1210297) gradient).

Expected Outcome: The reaction is expected to favor the formation of the endo adduct due to secondary orbital interactions, a common feature in Diels-Alder reactions with cyclic dienes.[8]

Protocol 3: Purification and Characterization of Diels-Alder Adducts

This protocol provides a general procedure for the purification and characterization of the resulting cyclohexene derivatives.[10]

Purification:

  • Distillation: For thermally stable, liquid products, fractional distillation under reduced pressure is an effective method of purification.

  • Chromatography: Flash column chromatography on silica gel is a standard method for purifying both liquid and solid adducts. A solvent system of hexane and ethyl acetate is commonly used, with the polarity adjusted based on the polarity of the product.

  • Recrystallization: If the adduct is a solid, recrystallization from a suitable solvent or solvent mixture can be used for purification.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the cycloadduct. The coupling constants in the ¹H NMR spectrum can help to determine the stereochemistry (endo vs. exo).

  • Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the characteristic C=C stretches of the diene and the appearance of a new C=C stretch for the cyclohexene ring. The C-O stretches of the acetal will also be present.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the adduct.

Visualizations

Diels-Alder Reaction Mechanism

Caption: General mechanism of the Diels-Alder reaction.

Experimental Workflow for Lewis Acid-Catalyzed Cycloaddition

Experimental_Workflow A Mix Lewis Acid and This compound in Solvent B Cool to Reaction Temperature (e.g., 0 °C) A->B C Add Diene Solution Dropwise B->C D Stir for 2-4 hours C->D E Quench Reaction D->E F Aqueous Workup E->F G Dry and Concentrate F->G H Purify Product (Chromatography/Distillation) G->H

Caption: Workflow for a typical Lewis acid-catalyzed Diels-Alder reaction.

Logical Relationship of Stereochemical Outcomes

Stereochemistry center Diels-Alder Reaction endo Endo Product (Kinetic Control) center->endo exo Exo Product (Thermodynamic Control) center->exo secondary Secondary Orbital Interactions endo->secondary stability Greater Thermodynamic Stability exo->stability temp Lower Temperature temp->endo sterics Steric Hindrance sterics->exo

References

Application Notes and Protocols for the Acid-Catalyzed Hydrolysis of Acrolein Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the acid-catalyzed hydrolysis of acrolein dimethyl acetal (B89532) to generate acrolein. This reaction is a critical step in various synthetic pathways where acrolein is used as a reactive intermediate. Given the volatile and reactive nature of acrolein, its in situ generation from a stable precursor like acrolein dimethyl acetal is often a preferred strategy.[1]

Introduction

This compound is a stable, colorless to pale yellow liquid that serves as a protected form of the highly reactive α,β-unsaturated aldehyde, acrolein.[2][3] The acetal moiety can be readily hydrolyzed under acidic conditions to release acrolein, which can then be used in subsequent reactions. This method of in situ generation allows for better control over the concentration of the reactive aldehyde and minimizes its undesirable polymerization.[1] The acid-catalyzed hydrolysis proceeds through the protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxonium ion. Subsequent nucleophilic attack by water and elimination of the second methoxy group yields the final acrolein product.[4][5][6]

Data Presentation

The following table summarizes the quantitative data for the acid-catalyzed hydrolysis of acrolein acetals under various conditions.

AcetalAcid CatalystCatalyst LoadingSolventReaction TimeTemperatureYieldReference
Acrolein Diethyl AcetalNAFION NR-50 resin0.2 g per 1 mL of 1200 µg/mL solutionWater< 5 minutesAmbientEssentially Complete[1][7]
Acrolein Diethyl Acetalp-Toluenesulfonic acid (TsOH)Catalytic amountWaterNot SpecifiedNot Specified62%[8]
Acrolein Diethyl Acetal(1S)-(+)-10-Camphorsulfonic acid (D-CSA)Not SpecifiedWater30 minutes65-70 °C (during distillation)Not Specified[7]

Experimental Protocols

Two primary protocols for the acid-catalyzed hydrolysis of this compound are presented below. The first utilizes a solid acid catalyst for ease of separation, while the second employs a soluble acid catalyst.

Protocol 1: Heterogeneous Catalysis using a Sulfonic Acid Resin

This protocol is adapted from a method using NAFION NR-50 resin for the hydrolysis of acrolein diethyl acetal and is applicable to this compound.[1][7] The use of a solid acid catalyst simplifies the workup, as the catalyst can be removed by simple filtration.

Materials:

  • This compound

  • NAFION NR-50 resin (or equivalent sulfonic acid-functionalized ion-exchange resin)

  • Deionized water

  • Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

  • Filtration apparatus

Procedure:

  • Preparation of the Acetal Solution: Prepare a stock solution of this compound in deionized water. For example, a 1200 µg/mL solution can be prepared by adding 0.12 g of this compound to a 100 mL volumetric flask and bringing it to volume with deionized water.

  • Catalyst Addition: To a suitable volume of the this compound solution (e.g., 1 mL), add the NAFION NR-50 resin. A suitable catalyst loading is approximately 0.2 g of resin per 1 mL of the acetal solution.[1][7]

  • Reaction: Stir the mixture at ambient temperature. The reaction is typically very rapid, with complete conversion observed in under five minutes.[1][7]

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the this compound peak and the appearance of the acrolein peak.[1][7]

  • Workup: After the reaction is complete, the solid NAFION resin can be removed by filtration. The resulting aqueous solution of acrolein can be used directly for subsequent reactions.

Protocol 2: Homogeneous Catalysis using p-Toluenesulfonic Acid

This protocol employs a soluble acid catalyst, p-toluenesulfonic acid (TsOH), for the hydrolysis.

Materials:

  • This compound

  • p-Toluenesulfonic acid (TsOH)

  • Deionized water

  • Reaction vessel (e.g., round-bottom flask with a magnetic stirrer and reflux condenser)

  • Extraction solvent (e.g., diethyl ether or dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in a mixture of water and a suitable organic co-solvent if needed (e.g., THF) to ensure miscibility.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux, depending on the desired reaction rate. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude acrolein product. Note that due to the volatility and reactivity of acrolein, it is often preferable to use the solution directly in the next step without isolation.

Visualizations

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed hydrolysis of this compound.

ReactionMechanism Acetal This compound Protonated_Acetal Protonated Acetal Acetal->Protonated_Acetal + H⁺ H_plus H+ Oxonium_Ion Resonance-Stabilized Oxonium Ion Protonated_Acetal->Oxonium_Ion - CH₃OH Methanol_1 Methanol Protonated_Hemiacetal Protonated Hemiacetal Oxonium_Ion->Protonated_Hemiacetal + H₂O Water H₂O Hemiacetal Hemiacetal Protonated_Hemiacetal->Hemiacetal - H⁺ Protonated_Hemiacetal_2 Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal_2 + H⁺ Protonated_Acrolein Protonated Acrolein Protonated_Hemiacetal_2->Protonated_Acrolein - CH₃OH Acrolein Acrolein Protonated_Acrolein->Acrolein - H⁺ Methanol_2 Methanol

Caption: Reaction mechanism of acid-catalyzed hydrolysis of this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for the hydrolysis of this compound using a solid acid catalyst.

ExperimentalWorkflow Start Start: Prepare Acrolein Dimethyl Acetal Solution Add_Catalyst Add Solid Acid Catalyst (e.g., NAFION NR-50) Start->Add_Catalyst Reaction Stir at Ambient Temperature (< 5 minutes) Add_Catalyst->Reaction Monitor Monitor Reaction Progress (e.g., GC-MS) Reaction->Monitor Filter Filter to Remove Catalyst Monitor->Filter Product Aqueous Acrolein Solution (for immediate use) Filter->Product

References

Application Notes and Protocols: Acrolein Dimethyl Acetal in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrolein dimethyl acetal (B89532), also known as 3,3-dimethoxy-1-propene, is a versatile C3 building block in organic synthesis. Its protected aldehyde functionality and reactive double bond make it a valuable precursor for the synthesis of a variety of pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of acrolein dimethyl acetal in the synthesis of 2-aminopyrimidine (B69317), a key intermediate in the production of sulfonamide drugs such as sulfadiazine (B1682646).

Core Application: Synthesis of 2-Aminopyrimidine

The synthesis of the pyrimidine (B1678525) ring is a cornerstone of medicinal chemistry, as this heterocycle is a core component of numerous therapeutic agents. 2-Aminopyrimidine, in particular, serves as a crucial precursor for the synthesis of sulfadiazine, an antibacterial drug. The classical synthesis of 2-aminopyrimidine involves the condensation of a three-carbon component with guanidine (B92328). This compound serves as a stable and effective synthetic equivalent of malondialdehyde for this transformation.

The overall reaction involves the acid-catalyzed hydrolysis of this compound to reveal the reactive dialdehyde, which then undergoes cyclocondensation with guanidine to form the 2-aminopyrimidine ring.

Data Presentation

IntermediateReactantsCatalyst/BaseSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)Reference
2-Aminopyrimidine This compound, Guanidine Nitrate (B79036)Sodium Methoxide (B1231860)Methanol (B129727)2.5 - 3.080 - 90~81>98[1]
2-Aminopyrimidine Derivative 2-Acylethynylpyrrole, Guanidine NitrateKOH·0.5H₂ODMSO4110 - 115up to 91Not Specified[2]
Substituted 2-Aminopyrimidines β-ketoester/β-aldehydoester, Guanidine HydrochlorideK₂CO₃Solvent-free (Microwave)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: Synthesis of 2-Aminopyrimidine from this compound and Guanidine Nitrate

This protocol is adapted from a procedure for the synthesis of 2-aminopyrimidine from a related acetal and guanidine nitrate.[1]

Materials:

  • This compound (3,3-dimethoxy-1-propene)

  • Guanidine Nitrate

  • Sodium Methoxide

  • Methanol

  • Chloroform (B151607)

  • Deionized Water

  • Pressure-rated reaction vessel

  • Standard laboratory glassware for extraction and crystallization

Procedure:

  • Reaction Setup: In a dry, pressure-rated reaction vessel, charge sodium methoxide (e.g., 1.0 equivalent) and guanidine nitrate (e.g., 1.2 equivalents) in methanol.

  • Addition of this compound: To the stirred suspension, add this compound (1.0 equivalent) portion-wise, ensuring the temperature remains controlled.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-90 °C. Maintain this temperature with vigorous stirring for 2.5 to 3.0 hours. The internal pressure will rise to approximately 0.20–0.25 MPa.[1]

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully vent any residual pressure.

  • Solvent Removal and Extraction: Remove the methanol under reduced pressure. To the residue, add deionized water and extract the aqueous phase with chloroform (3 x volume of aqueous phase).

  • Crystallization and Isolation: Combine the organic extracts and partially remove the chloroform by distillation. Cool the concentrated solution to induce crystallization.

  • Purification: Collect the crystalline 2-aminopyrimidine by filtration, wash with a small amount of cold chloroform, and dry under vacuum.

Expected Yield: Approximately 81%.[1]

Purity Analysis: The purity of the final product can be determined by High-Performance Liquid Chromatography (HPLC) and characterized by ¹H NMR and ¹³C NMR spectroscopy.

Visualizations

Logical Workflow: Synthesis of 2-Aminopyrimidine

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product & Purification Acrolein This compound Hydrolysis In situ Hydrolysis (Acid/Base Catalysis) Acrolein->Hydrolysis Methanol, Sodium Methoxide Guanidine Guanidine Nitrate Condensation Cyclocondensation Guanidine->Condensation Hydrolysis->Condensation Reactive Intermediate Intermediate Crude 2-Aminopyrimidine Condensation->Intermediate Purification Work-up & Crystallization Intermediate->Purification Extraction & Solvent Removal FinalProduct Pure 2-Aminopyrimidine Purification->FinalProduct

Caption: Workflow for the synthesis of 2-aminopyrimidine.

Signaling Pathway: Sulfadiazine Mechanism of Action

While this compound is a precursor to the intermediate, the final drug, sulfadiazine, has a well-defined mechanism of action. Sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate synthesis in bacteria.

Sulfadiazine_MOA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfadiazine Sulfadiazine Sulfadiazine->DHPS Competitively Inhibits

Caption: Mechanism of action of Sulfadiazine.

Conclusion

This compound is a readily available and efficient synthon for the preparation of 2-aminopyrimidine, a vital intermediate in the pharmaceutical industry. The provided protocol, based on established chemical principles, offers a high-yielding pathway to this important building block. The subsequent conversion of 2-aminopyrimidine to sulfonamides like sulfadiazine highlights the utility of this compound in the synthesis of essential medicines. Researchers and drug development professionals can utilize these notes and protocols as a foundation for the synthesis and further derivatization of pyrimidine-based pharmaceutical intermediates.

References

Application Notes and Protocols: Acrolein Dimethyl Acetal in the Chemical Industry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Contrary to the topic's premise, extensive research indicates that acrolein dimethyl acetal (B89532) (3,3-dimethoxy-1-propene) is not used as an ingredient in the fragrance and flavor industry.[1] Authoritative industry resources explicitly state it is "not for fragrance use" and "not for flavor use."[1] This is likely due to the inherent risks associated with its potential to hydrolyze back to acrolein, a highly toxic and pungent compound, and the lack of desirable organoleptic properties.

These application notes, therefore, focus on its established use as a chemical intermediate and provide relevant protocols and data for researchers, scientists, and drug development professionals in that context. Information on the general use of other acetals in the fragrance and flavor industry is included for comparative purposes.

Overview of Acrolein Dimethyl Acetal

This compound is a colorless liquid with a distinctive sweet odor.[2] It serves as a valuable intermediate in organic synthesis, primarily as a protected form of acrolein.[3] This protection allows for chemical manipulations on other parts of a molecule without affecting the reactive aldehyde group of acrolein. The acetal can be readily converted back to acrolein under acidic conditions when needed.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 6044-68-4[1]
Molecular Formula C₅H₁₀O₂[2]
Molecular Weight 102.13 g/mol [2]
Appearance Colorless liquid[2]
Odor Sweet, distinctive[2]
Boiling Point 88 °C @ 760 mmHg[1]
Specific Gravity 0.882 - 0.886 @ 20 °C[1]
Refractive Index 1.394 - 1.398 @ 20 °C[1]
Flash Point -2.78 °C[1]
Solubility Soluble in organic solvents[2]

Applications as a Chemical Intermediate

The primary application of this compound is in organic synthesis. It is used in the production of various chemicals, including:

  • Pharmaceuticals: As a building block for complex organic molecules.

  • Agrochemicals: In the synthesis of pesticides and herbicides.

  • Polymers: In the production of specialty polymers and resins.[5]

  • Biocides: As a precursor for the controlled release of acrolein, a potent biocide.[4]

General Use of Other Acetals in the Fragrance and Flavor Industry

While this compound is not used, other acetals are valuable components in fragrance and flavor formulations. They are generally used to:

  • Provide Stability: Acetals are more stable than their parent aldehydes in various matrices, particularly in alkaline conditions.

  • Modify Odor/Taste Profile: The formation of an acetal can alter the sensory properties of the parent aldehyde, often resulting in a fruitier, greener, or milder profile.

  • Controlled Release: Some acetals can hydrolyze under specific conditions (e.g., changes in pH on the skin), leading to a slow release of the fragrant aldehyde.[6]

An example is 2-methyl-3,3-dimethoxy-1-propene, a structural isomer of this compound, which is reported to have a fruity odor and is used as a fragrance ingredient.[7]

Experimental Protocols

Synthesis of this compound

This protocol is based on methods described in the scientific literature and patents for the synthesis of acrolein acetals for use as chemical intermediates.[3][8]

Materials:

  • Acrolein

  • Trimethyl orthoformate

  • Acidic catalyst (e.g., sulfuric acid, hydrochloric acid, or an acidic cation-exchange resin)

  • Alkaline solution (e.g., sodium carbonate solution) for neutralization

  • Reaction vessel equipped with a stirrer, thermometer, and dropping funnel

  • Distillation apparatus

Procedure:

  • To the reaction vessel, add trimethyl orthoformate and the acidic catalyst.

  • While stirring, control the temperature of the mixture to between 0-40 °C.

  • Slowly add acrolein to the reaction mixture via the dropping funnel.

  • After the addition is complete, continue stirring the reaction mixture for 2-4 hours.

  • Neutralize the reaction mixture to a pH of 7-7.5 by adding the alkaline solution.

  • Allow the mixture to stand and then filter to remove any solids.

  • The resulting filtrate is then subjected to fractional distillation to purify the this compound.

Workflow for the Synthesis of this compound:

G cluster_reactants Reactants cluster_process Reaction and Purification cluster_product Product Acrolein Acrolein Reaction Reaction (0-40°C, 2-4h) Acrolein->Reaction TrimethylOrthoformate Trimethyl Orthoformate TrimethylOrthoformate->Reaction AcidCatalyst Acidic Catalyst AcidCatalyst->Reaction Neutralization Neutralization (pH 7-7.5) Reaction->Neutralization Filtration Filtration Neutralization->Filtration Distillation Distillation Filtration->Distillation AcroleinDimethylAcetal This compound Distillation->AcroleinDimethylAcetal

Caption: Workflow for the synthesis of this compound.

Olfactory Signaling Pathway

The perception of odorants, including acetals, is a complex process initiated by the interaction of volatile molecules with olfactory receptors in the nasal cavity. A simplified representation of this signaling pathway is provided below.

Generalized Olfactory Signaling Pathway:

G cluster_stimulus Stimulus cluster_periphery Peripheral Olfactory System cluster_brain Central Olfactory System Odorant Odorant Molecule (e.g., Acetal) OR Olfactory Receptor Odorant->OR Binding G_olf G-protein (G olf) OR->G_olf Activation ACIII Adenylate Cyclase III G_olf->ACIII Activation cAMP cAMP ACIII->cAMP Production CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opening Neuron Olfactory Sensory Neuron CNG->Neuron Depolarization (Signal Transduction) Bulb Olfactory Bulb Neuron->Bulb Signal Transmission Cortex Olfactory Cortex Bulb->Cortex Perception Odor Perception Cortex->Perception

Caption: Generalized olfactory signaling pathway.

Regulatory Status

This compound is not listed as a Generally Recognized as Safe (GRAS) substance by the Flavor and Extract Manufacturers Association (FEMA).[9][10][11][12][13] Furthermore, it is not explicitly listed in the U.S. Food and Drug Administration (FDA) regulations for food additives as a flavoring agent.[14][15][16][17] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has not published an evaluation for this compound for use in food.[18][19][20][21]

Conclusion

While the chemical structure of this compound falls within the class of compounds (acetals) that are sometimes utilized in the fragrance and flavor industry, there is no evidence to support its use in these applications. Its primary role is that of a chemical intermediate in various industrial syntheses. Researchers and professionals should be aware of the distinction between this compound and other structurally related acetals that are approved for use in consumer products. The hazardous nature of acrolein necessitates careful handling and control of its protected forms, like the dimethyl acetal, to prevent unintended hydrolysis and exposure.

References

Application Notes and Protocols: Michael Addition Reactions Involving Acrolein Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for Michael addition reactions involving acrolein dimethyl acetal (B89532) and its derivatives. It is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the utility of this versatile reagent in the formation of carbon-carbon and carbon-heteroatom bonds.

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental transformation in organic chemistry.[1] Acrolein dimethyl acetal, while technically a protected form of the highly reactive acrolein, can participate in Michael-type reactions, particularly when further activated with electron-withdrawing groups. Its derivatives, such as β-nitrothis compound, serve as potent Michael acceptors, enabling the stereoselective synthesis of complex molecules.

These reactions are of significant interest in drug development due to their ability to construct intricate molecular architectures found in many biologically active compounds. The acetal functionality offers a masked aldehyde group that can be revealed under specific conditions for further synthetic manipulations.

Reaction Mechanism and Principles

The general mechanism of a Michael addition involves the attack of a nucleophile (the Michael donor) on the β-carbon of an α,β-unsaturated system (the Michael acceptor). This process is typically catalyzed by a base or, in the case of asymmetric synthesis, an organocatalyst.

In the context of this compound derivatives, the reaction proceeds as follows:

  • Activation of the Nucleophile: A base or organocatalyst activates the Michael donor, increasing its nucleophilicity. For instance, an aldehyde can be converted to a more nucleophilic enamine intermediate by a secondary amine catalyst.

  • Nucleophilic Attack: The activated nucleophile attacks the electrophilic β-carbon of the this compound derivative.

  • Protonation: The resulting enolate or nitronate intermediate is protonated to yield the final Michael adduct.

The stereochemical outcome of the reaction, particularly in asymmetric variants, is controlled by the chiral environment provided by the organocatalyst, which directs the approach of the nucleophile to one face of the Michael acceptor.

Data Presentation: Asymmetric Michael Addition of Aldehydes to β-Nitrothis compound

The following data summarizes the results of the organocatalytic asymmetric Michael addition of various aldehydes to β-nitrothis compound, as reported by Reyes et al. This reaction showcases the utility of functionalized this compound in synthesizing chiral γ-nitro acetals, which are valuable synthetic intermediates.

EntryAldehyde (Michael Donor)CatalystSolventTime (h)Yield (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
1PropanalL-ProlinolCH2Cl2249595:598
2ButanalL-ProlinolCH2Cl2249296:499
3PentanalL-ProlinolCH2Cl2249395:599
4IsovaleraldehydeL-ProlinolCH2Cl2488598:2>99
5CyclohexanecarboxaldehydeL-ProlinolCH2Cl27280>99:1>99

Experimental Protocols

Synthesis of β-Nitrothis compound (Michael Acceptor)

A procedure for the synthesis of a related compound, nitroacetaldehyde diethyl acetal, is available in Organic Syntheses, which can be adapted.[2] The synthesis generally involves the reaction of an appropriate orthoformate with a nitroalkane in the presence of a catalyst like anhydrous zinc chloride.[2]

General Procedure Outline:

  • Combine triethyl orthoformate, nitromethane, and anhydrous zinc chloride in a round-bottomed flask equipped with a distillation apparatus.

  • Heat the mixture to allow for the removal of ethanol (B145695) by distillation.

  • After the reaction is complete, cool the mixture and purify the product by vacuum distillation.

General Protocol for Asymmetric Michael Addition of Aldehydes to β-Nitrothis compound

This protocol is based on the work of Reyes et al.

Materials:

  • β-Nitrothis compound

  • Aldehyde (e.g., propanal)

  • L-Prolinol (or other suitable organocatalyst)

  • Anhydrous dichloromethane (B109758) (CH2Cl2)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • To a stirred solution of β-nitrothis compound (1.0 equiv) in anhydrous CH2Cl2 at room temperature under an inert atmosphere, add the aldehyde (2.0 equiv).

  • Add the organocatalyst (e.g., L-Prolinol, 0.2 equiv).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired γ-nitro acetal.

General Protocol for Aza-Michael Addition to this compound

While specific data for this compound is limited in the literature, the following general protocol for aza-Michael additions can be adapted.

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine)

  • Suitable solvent (e.g., methanol, acetonitrile, or solvent-free)

  • Optional: Catalyst (e.g., a Lewis acid or Brønsted acid)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv) and the amine (1.0-1.2 equiv) in the chosen solvent or neat.

  • If using a catalyst, add it to the mixture (typically 5-10 mol%).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by column chromatography or distillation if necessary.

General Protocol for Thia-Michael Addition to this compound

The thia-Michael addition is often a highly efficient reaction. The following general protocol can be used as a starting point.[3][4]

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl (B1604629) mercaptan)

  • Base catalyst (e.g., triethylamine, DBU)

  • Solvent (e.g., THF, CH2Cl2)

Procedure:

  • Dissolve this compound (1.0 equiv) and the thiol (1.1 equiv) in the chosen solvent.

  • Add a catalytic amount of the base (e.g., 5 mol%).

  • Stir the reaction at room temperature. These reactions are often rapid.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if needed.

General Protocol for Michael Addition of Malonates to this compound

The addition of stabilized carbanions like malonates typically requires a base.

Materials:

  • This compound

  • Dimethyl malonate (or diethyl malonate)

  • Base (e.g., sodium methoxide, DBU)

  • Solvent (e.g., methanol, THF)

Procedure:

  • In a flask under an inert atmosphere, dissolve dimethyl malonate (1.2 equiv) in the solvent.

  • Add the base (catalytic or stoichiometric amount depending on the desired reaction conditions).

  • Add this compound (1.0 equiv) to the solution.

  • Stir the mixture at room temperature or with heating.

  • Monitor the reaction by TLC.

  • After the reaction is complete, quench with a weak acid (e.g., saturated aqueous NH4Cl).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography or distillation.

Visualizations

Michael_Addition_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Michael_Donor Michael Donor (Nucleophile) Activation Activation of Michael Donor Michael_Donor->Activation Michael_Acceptor Michael Acceptor (this compound Derivative) Nucleophilic_Attack Nucleophilic Attack on β-Carbon Michael_Acceptor->Nucleophilic_Attack Catalyst Catalyst (e.g., L-Prolinol) Catalyst->Activation Activation->Nucleophilic_Attack Intermediate Enolate/Nitronate Intermediate Nucleophilic_Attack->Intermediate Protonation Protonation Intermediate->Protonation Michael_Adduct Michael Adduct Protonation->Michael_Adduct

Caption: General mechanism of the Michael addition reaction.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Combine Reactants and Solvent - Add Catalyst Start->Reaction_Setup Reaction_Monitoring Reaction Monitoring: - Stir at specified temperature - Track progress by TLC Reaction_Setup->Reaction_Monitoring Workup Work-up: - Quench reaction - Extraction and washing Reaction_Monitoring->Workup Purification Purification: - Column Chromatography or - Distillation Workup->Purification Characterization Product Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for a Michael addition.

Signaling_Pathway_Analogy cluster_synthesis Synthetic Pathway Starting_Materials Starting Materials (Acrolein Derivative, Nucleophile) Michael_Addition Michael Addition Reaction (Catalyst-mediated) Starting_Materials->Michael_Addition Intermediate Key Intermediate (e.g., γ-Nitro Acetal) Michael_Addition->Intermediate Further_Functionalization Further Functionalization (e.g., Reduction, Cyclization) Intermediate->Further_Functionalization Target_Molecule Target Molecule (e.g., Bioactive Compound) Further_Functionalization->Target_Molecule

References

Application Notes and Protocols: Grignard Reactions with Acrolein Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrolein dimethyl acetal (B89532) is a valuable C3 building block in organic synthesis. As a protected form of the highly reactive α,β-unsaturated aldehyde acrolein, it allows for selective reactions at the β-position of the carbon-carbon double bond, avoiding direct attack at the carbonyl carbon. While acetals are generally stable to Grignard reagents, the presence of a copper catalyst facilitates a conjugate addition (1,4-addition) of the Grignard reagent to the α,β-unsaturated system. This reaction opens a pathway to the synthesis of β-substituted aldehydes and their derivatives, which are important intermediates in the production of pharmaceuticals and other fine chemicals.

This document provides detailed application notes and protocols for the copper-catalyzed Grignard reaction with acrolein dimethyl acetal, as well as an alternative two-step procedure involving hydrolysis and subsequent Grignard addition.

Copper-Catalyzed 1,4-Addition of Grignard Reagents

The direct reaction of a Grignard reagent with this compound in the presence of a catalytic amount of copper(I) salt, such as cuprous bromide (CuBr), leads to the formation of an enol ether. This intermediate can be readily hydrolyzed under acidic conditions to yield the corresponding β-substituted propionaldehyde. This method is highly effective for creating a new carbon-carbon bond at the β-position.

Reaction Mechanism

The reaction proceeds through the formation of an organocuprate species in situ, which then preferentially undergoes a 1,4-conjugate addition to the α,β-unsaturated acetal.

Caption: Mechanism of Cu-catalyzed 1,4-addition.

Experimental Protocol: Copper-Catalyzed Phenylation of this compound

This protocol describes the 1,4-addition of phenylmagnesium bromide to this compound.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for extraction and distillation

Procedure:

Part A: Preparation of Phenylmagnesium Bromide

  • Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask.

  • Briefly heat the flask under vacuum and then cool to room temperature under a stream of nitrogen to ensure all moisture is removed.

  • Add a small crystal of iodine if necessary to initiate the reaction.

  • In the dropping funnel, prepare a solution of bromobenzene in anhydrous THF.

  • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should start, indicated by bubbling and a gentle reflux. If the reaction does not start, gentle heating may be applied.

  • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Copper-Catalyzed 1,4-Addition

  • In a separate dry flask under a nitrogen atmosphere, suspend cuprous bromide (CuBr, ~5 mol%) in anhydrous THF.

  • Cool the suspension to -5 °C using an ice-salt bath.

  • To this suspension, add the freshly prepared phenylmagnesium bromide solution via cannula or dropping funnel, maintaining the temperature below 0 °C.

  • Stir the resulting mixture for 15-20 minutes.

  • Slowly add a solution of this compound in anhydrous THF to the reaction mixture, keeping the temperature at -5 °C.

  • Allow the reaction to stir at this temperature for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

Part C: Work-up and Hydrolysis

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude enol ether.

  • To hydrolyze the enol ether, dissolve the crude product in a mixture of THF and 1 M HCl.

  • Stir the solution at room temperature for 1-2 hours, monitoring the disappearance of the enol ether by TLC.

  • Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate to yield the crude 3-phenylpropionaldehyde.

  • Purify the final product by column chromatography or distillation.

Quantitative Data

The yields of 1,4-addition products are generally good, though they can vary depending on the Grignard reagent and reaction conditions.

Grignard Reagent (R-MgX)CatalystProduct after HydrolysisReported Yield (%)
n-Butylmagnesium chlorideCuBr3-Heptanal82.5
n-Heptylmagnesium chlorideCuBr3-Decanal89
sec-Butylmagnesium chlorideCuBr3-Methyl-3-hexylaldehyde53.5
tert-Butylmagnesium chlorideCuBr3,3-Dimethylpentanal83
Phenylmagnesium chlorideCuBr3-Phenylpropionaldehyde65

Two-Step Protocol: Hydrolysis followed by Grignard Addition

An alternative approach involves the initial hydrolysis of this compound to acrolein, followed by the Grignard reaction. This method can be useful if a copper-free system is desired, but it requires careful handling of the volatile and highly reactive acrolein. The Grignard reaction with acrolein can result in a mixture of 1,2- and 1,4-addition products, with 1,2-addition often being the major pathway.

Experimental Workflow

workflow start This compound hydrolysis Acidic Hydrolysis (e.g., dilute HCl) start->hydrolysis acrolein Acrolein (in situ) hydrolysis->acrolein grignard_reaction Grignard Addition acrolein->grignard_reaction grignard_prep Prepare Grignard Reagent (R-MgX) grignard_prep->grignard_reaction workup Aqueous Work-up (e.g., NH₄Cl) grignard_reaction->workup product Allylic Alcohol (1,2-adduct) and/or Saturated Aldehyde (1,4-adduct) workup->product

Caption: Two-step hydrolysis and Grignard reaction workflow.

Protocol: Hydrolysis of this compound and Reaction with Ethylmagnesium Bromide

Materials:

  • This compound

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Ethylmagnesium bromide solution in THF (commercially available or freshly prepared)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, cool a solution of this compound in diethyl ether to 0 °C.

  • Slowly add dilute hydrochloric acid while stirring vigorously. The hydrolysis is rapid.

  • After a few minutes, carefully neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer containing the acrolein and dry it briefly over anhydrous magnesium sulfate. Caution: Acrolein is volatile and toxic. Handle in a well-ventilated fume hood.

  • In a separate, dry flask under a nitrogen atmosphere, cool a solution of ethylmagnesium bromide in THF to -78 °C (dry ice/acetone bath).

  • Slowly add the ethereal solution of acrolein to the Grignard reagent.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether, dry the organic layer, and concentrate under reduced pressure.

  • Analyze the product mixture (e.g., by GC-MS or NMR) to determine the ratio of 1,2- to 1,4-addition products.

  • Purify the desired product by column chromatography.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under an inert atmosphere (nitrogen or argon) in oven-dried glassware.

  • Anhydrous solvents are essential for the successful formation and reaction of Grignard reagents.

  • Acrolein is toxic, volatile, and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood.

  • The quenching of Grignard reactions is exothermic and should be performed slowly and with cooling.

Conclusion

The reaction of Grignard reagents with this compound provides a versatile platform for the synthesis of β-substituted aldehydes. The copper-catalyzed 1,4-addition is a highly efficient one-pot method for this transformation, offering good yields and regioselectivity. The two-step hydrolysis-addition sequence is a viable alternative, although it requires the handling of acrolein and may lead to mixtures of products. The choice of method will depend on the specific synthetic goals and the desired product profile. Careful control of reaction conditions is crucial for achieving high yields and purity in both approaches.

Troubleshooting & Optimization

Preventing polymerization during Acrolein dimethyl acetal hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acrolein Dimethyl Acetal (B89532) Hydrolysis

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with the hydrolysis of acrolein dimethyl acetal. Here you will find troubleshooting guidance and frequently asked questions to help you prevent unwanted polymerization and achieve successful hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a protected form of acrolein, a highly reactive α,β-unsaturated aldehyde.[1] It serves as a more stable and safer synthetic equivalent, allowing for easier handling and storage.[1] The acetal group can be removed through hydrolysis under acidic conditions to generate acrolein in situ for subsequent reactions.[1][2]

Q2: Why does polymerization occur during the hydrolysis of this compound?

A2: The hydrolysis of this compound is an acid-catalyzed reaction that liberates acrolein.[2][3] Acrolein itself is highly prone to polymerization, a reaction that can also be initiated by acids, as well as light and heat.[4][5] Therefore, the very conditions required for hydrolysis can simultaneously trigger the rapid and often exothermic polymerization of the desired product.[4]

Q3: What are the common signs of unwanted polymerization?

A3: Unwanted polymerization is typically indicated by the formation of a solid or highly viscous yellow mass in the reaction mixture. You may also observe a rapid, uncontrolled increase in reaction temperature (exotherm).

Q4: What are polymerization inhibitors and how do they work?

A4: Polymerization inhibitors are chemical compounds that are added to reactive monomers like acrolein to prevent spontaneous polymerization. They work by scavenging the free radicals that initiate the polymerization chain reaction. For acrolein, common inhibitors include phenolic compounds like hydroquinone (B1673460) and its derivatives.[5][6][7][8]

Troubleshooting Guide

Q5: My reaction mixture turned into a solid yellow polymer. What went wrong?

A5: This is a classic sign of uncontrolled acrolein polymerization. The most likely causes are:

  • Absence of an inhibitor: You must add a polymerization inhibitor before initiating the hydrolysis.

  • Inadequate inhibitor concentration: The amount of inhibitor was insufficient for the scale of your reaction.

  • Prolonged reaction time or excessive heat: Acrolein was exposed to polymerization-inducing conditions for too long.[3]

  • High acid concentration: While acid is necessary for hydrolysis, excessively strong acidic conditions can accelerate polymerization.[3][4]

Q6: I added an inhibitor, but still observed some polymer formation. How can I improve my yield?

A6: If polymerization still occurs despite the presence of an inhibitor, consider the following adjustments:

  • Increase Inhibitor Concentration: See the table below for recommended concentration ranges.

  • Control Temperature: Perform the hydrolysis at a lower temperature to reduce the rate of polymerization. Storing acrolein and its precursors at 2-8°C is recommended.[1][6]

  • Use a Milder Acid Catalyst: Strong mineral acids can aggressively promote polymerization.[3] Consider using a solid acid catalyst, like a sulfonic acid ion-exchange resin (e.g., Nafion™ NR-50), which can provide the necessary acidity locally without prolonged exposure of the product to a harsh acidic solution.[3][9]

  • Minimize Reaction Time: The hydrolysis of acetals can be very rapid, sometimes complete within minutes.[3][9] Quench the reaction or move to the next step as soon as the hydrolysis is complete to minimize the time the free acrolein is present.

  • Exclude Light: Light can initiate polymerization.[4][5] Protect your reaction vessel from light by wrapping it in aluminum foil.

Q7: Can I use any acid for the hydrolysis?

A7: While various Brønsted or Lewis acids can catalyze the hydrolysis, the choice of acid can significantly impact the outcome.[2] Strong, soluble acids can lead to poor yields due to polymerization.[3] Solid-supported sulfonic acid resins are an excellent alternative as they are easily removed by filtration and can result in high yields of acrolein at ambient temperatures.[3][9]

Quantitative Data Summary

The selection and concentration of an inhibitor are critical for preventing polymerization. The following table summarizes common inhibitors and their typical concentrations.

InhibitorTypical Concentration (% w/w)Typical Concentration (ppm)Notes
Hydroquinone (HQ) 0.001% - 1.0%[7]10 - 10,000 ppmMost common and effective inhibitor.[5][6][7] Often used in commercial acrolein solutions.
Hydroquinone Monomethyl Ether (MEHQ) Similar to HQSimilar to HQA common alternative to hydroquinone.[8]
Phenothiazine Similar to HQ10 - 500 ppm[10]Effective, especially in combination with other inhibitors.[8]
Nitroxide Derivatives (e.g., 4-hydroxy-TEMPO) Not specified10 - 10,000 ppm[10]Particularly effective in anaerobic (oxygen-free) conditions.[10]

Note: The optimal concentration can vary depending on reaction scale, temperature, and acid catalyst.

Experimental Protocols

Protocol 1: General Hydrolysis of this compound using a Soluble Acid Catalyst

  • Preparation: To a reaction vessel equipped with a magnetic stirrer and protected from light, add the this compound and the appropriate solvent.

  • Inhibitor Addition: Add hydroquinone to the solution (e.g., to a final concentration of 0.1% w/w relative to the acetal). Stir until it is fully dissolved.

  • Cooling: Cool the reaction mixture in an ice bath to 0-5 °C.

  • Initiation: Slowly add the aqueous acid catalyst (e.g., dilute p-toluenesulfonic acid) dropwise while maintaining the low temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC analysis. The reaction is often complete in under 30 minutes.

  • Work-up: Once the starting material is consumed, immediately neutralize the acid with a mild base (e.g., sodium bicarbonate solution) and proceed to the next synthetic step or extraction of the acrolein product.

Protocol 2: Hydrolysis using a Solid Acid Catalyst (Higher Yield Method)

  • Preparation: Prepare a solution of this compound in an appropriate solvent (water can be used).[9]

  • Inhibitor Addition: Add hydroquinone to the solution and stir to dissolve.

  • Catalyst Addition: Add the solid acid catalyst, such as Nafion™ NR-50 resin beads (e.g., 0.2 g of resin per 1 mL of a ~1200 µg/mL acetal solution).[9]

  • Reaction: Stir the mixture at ambient temperature. The hydrolysis can be complete in as little as 5 minutes.[3][9]

  • Work-up: Quickly filter the reaction mixture to remove the solid acid catalyst. The resulting solution contains the acrolein and is ready for immediate use. This method avoids a neutralization step and minimizes product contact with acid.[3]

Visual Guides

Workflow for Preventing Polymerization

The following diagram illustrates the recommended experimental workflow to minimize polymerization during hydrolysis.

G start Start: Acrolein Dimethyl Acetal add_inhibitor 1. Add Inhibitor (e.g., Hydroquinone) start->add_inhibitor cool 2. Cool Reaction Mixture (0-5 °C) add_inhibitor->cool add_acid 3. Add Acid Catalyst (Slowly) cool->add_acid hydrolysis Hydrolysis Reaction add_acid->hydrolysis monitor 4. Monitor Reaction (TLC/GC) hydrolysis->monitor polymer Polymerization hydrolysis->polymer If inhibitor is absent or conditions are harsh workup 5. Quench/Work-up IMMEDIATELY monitor->workup product Product: Acrolein in solution workup->product G q1 Did polymerization occur? q2 Did you add an inhibitor BEFORE hydrolysis? q1->q2 Yes res_success Success: No Polymer q1->res_success No q3 Was the reaction cooled and protected from light? q2->q3 Yes res_add_inhibitor Solution: Add inhibitor (e.g., 0.1% HQ) before adding acid. q2->res_add_inhibitor No res_control_conditions Solution: - Use ice bath (0-5 °C) - Wrap flask in foil q3->res_control_conditions No res_check_catalyst Still polymerizing? Consider using a milder solid acid catalyst (e.g., Nafion). q3->res_check_catalyst Yes

References

Side reactions of Acrolein dimethyl acetal in acidic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acrolein dimethyl acetal (B89532), particularly concerning its behavior and side reactions in acidic media.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of acrolein dimethyl acetal in acidic media?

In the presence of an acid catalyst and water, this compound undergoes hydrolysis to regenerate the parent aldehyde, acrolein, and two equivalents of methanol (B129727).[1][2] This reaction is reversible and is a standard method for deprotecting the acetal to unmask the highly reactive acrolein functional group when needed in a synthesis.[3][4]

Q2: Why is this compound often used as a substitute for acrolein?

Acrolein is a highly reactive, volatile, and toxic compound, making it difficult and hazardous to handle directly.[1][2] this compound serves as a stable, safer, and easier-to-handle synthetic equivalent.[1][2] The acetal functional group protects the aldehyde from unwanted reactions, particularly with nucleophiles and bases, and can be selectively removed under acidic conditions to generate acrolein in situ.[5][6]

Q3: What are the most common side reactions during the acid-catalyzed hydrolysis of this compound?

The primary challenge arises from the high reactivity of the acrolein product.[2] Key side reactions include:

  • Polymerization: Acrolein has a strong tendency to polymerize in acidic aqueous solutions.[2]

  • Michael Addition: The methanol generated during hydrolysis can act as a nucleophile and add to the β-carbon of the newly formed acrolein, leading to 3-methoxypropionaldehyde and its corresponding acetal.[7]

  • Hydration and Other Adducts: In aqueous acid, acrolein can also form by-products such as hydracrylaldehyde or cyclize to form derivatives like 3-formyl-4-tetrahydropyranol.[2]

Q4: How does the choice and concentration of the acid catalyst affect the reaction?

The rate of hydrolysis is dependent on the strength of the acid; stronger acids lead to faster deacetalization.[2] However, harsh acidic conditions and prolonged reaction times can significantly increase the rate of side reactions, leading to poor yields of acrolein.[2] The use of solid acid catalysts, such as sulfonic acid ion-exchange resins (e.g., Nafion), is an effective strategy. These reusable catalysts can promote rapid and complete hydrolysis at nearly neutral pH, minimizing contact time and subsequent side reactions.[2][8]

Q5: Are cyclic acetals of acrolein, such as 1,3-dioxolane (B20135) derivatives, more stable than the acyclic dimethyl acetal?

Yes, cyclic acetals are generally more stable to acidic hydrolysis than their acyclic counterparts like dimethyl acetals.[5][6] This increased stability is attributed to entropic factors. During the hydrolysis of a cyclic acetal, the diol remains tethered to the molecule after the initial cleavage, making the reverse (ring-closing) reaction entropically favored and faster. In contrast, the hydrolysis of an acyclic acetal releases a separate alcohol molecule, which is less likely to recombine in the presence of excess water.[6]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product Following Acetal Hydrolysis

  • Possible Cause: Incomplete hydrolysis of the acetal.

  • Troubleshooting Steps:

    • Verify Acidity: Ensure the catalyst is active. If using a mild acid, consider switching to a stronger one or slightly increasing its concentration.

    • Increase Water Concentration: The hydrolysis equilibrium can be shifted towards the product (acrolein) by using a large excess of water.[3][4]

    • Optimize Catalyst: For sensitive substrates, employ a solid acid catalyst (e.g., Nafion resin, Amberlyst-15) to facilitate a clean and rapid conversion, which can be completed in minutes.[8][9]

    • Monitor Reaction: Follow the disappearance of the starting material by an appropriate technique (e.g., TLC, GC-MS, NMR) to determine the point of complete conversion.

  • Possible Cause: Degradation or polymerization of the acrolein product.

  • Troubleshooting Steps:

    • Minimize Reaction Time: Do not let the reaction proceed long after the acetal has been consumed. The goal is to generate and use the acrolein swiftly.

    • Control Temperature: Perform the hydrolysis at the lowest temperature that allows for a reasonable reaction rate to suppress polymerization.

    • Immediate Use: Design the experiment to use the generated acrolein in a subsequent step immediately, without isolation.

Issue 2: Significant Formation of By-products

  • Possible Cause: Michael addition of the methanol by-product to the newly formed acrolein.

  • Troubleshooting Steps:

    • Dilution: Running the reaction in a more dilute solution can disfavor this bimolecular side reaction.

    • Alternative Acetal: If the Michael addition is problematic, consider using an acrolein acetal derived from a bulkier or less nucleophilic alcohol, or a cyclic acetal like a dioxolane.

  • Possible Cause: Polymerization of acrolein.

  • Troubleshooting Steps:

    • Use of Inhibitors: In some cases, a radical inhibitor (e.g., hydroquinone) can be added to prevent polymerization, provided it doesn't interfere with subsequent steps.

    • Rapid Trapping: Ensure the next reagent in the sequence is already present to trap the acrolein as it forms, keeping its steady-state concentration low.

Data Presentation

Table 1: Comparison of Catalytic Conditions for Acrolein Acetal Hydrolysis

CatalystTypical ConditionsReported OutcomeReference(s)
Hydrochloric Acid (HCl)Dilute aqueous acidCan result in low yields (e.g., 24-30%) due to significant by-product formation (e.g., 24-26% β-alkoxy adduct).[7]
p-Toluenesulfonic Acid (p-TsOH)Catalytic amount in aqueous organic solventEffective for both acetal formation and hydrolysis. Side reactions are a concern and depend heavily on concentration and temperature.[7][10]
Sulfonic Acid Resin (e.g., Nafion)Heterogeneous catalyst in waterEnables rapid and essentially complete conversion to acrolein within minutes at near-neutral pH, minimizing side product formation.[2][8]

Experimental Protocols

Protocol 1: Hydrolysis of this compound using a Solid Acid Catalyst

This protocol is adapted from methodologies that prioritize minimizing side reactions.[8]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in an appropriate solvent (e.g., water or a wet organic solvent like acetone).

  • Catalyst Addition: Add a sulfonic acid resin (e.g., Nafion NR-50, 10-20% by weight of the acetal) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by GC-MS or TLC. The disappearance of the starting acetal peak is typically observed within 5-15 minutes.[8]

  • Work-up: Once the reaction is complete, filter the mixture to remove the reusable resin catalyst. The resulting solution containing acrolein is typically used immediately in the next synthetic step without purification.

Visualizations

Reaction Pathways

hydrolysis_pathway cluster_start cluster_hemiacetal cluster_end Acetal This compound Hemiacetal Hemiacetal Acetal->Hemiacetal + H₂O - CH₃OH (H⁺ cat.) Acrolein Acrolein Hemiacetal->Acrolein - CH₃OH (H⁺ cat.) Methanol Methanol (2 eq.)

Caption: Acid-catalyzed hydrolysis of this compound proceeds via a hemiacetal intermediate.

side_reactions Start This compound Hydrolysis Acidic Hydrolysis Start->Hydrolysis Acrolein Acrolein (Desired Product) Hydrolysis->Acrolein Desired Path Polymer Polymerization Acrolein->Polymer Side Reaction Michael Michael Addition (with CH₃OH) Acrolein->Michael Side Reaction Adduct 3-Methoxypropionaldehyde (Side Product) Michael->Adduct

Caption: Competing reaction pathways for acrolein generated in acidic media.

Workflow Diagram

troubleshooting_workflow Start Experiment Start: Low Yield of Product Check_Hydrolysis Is Acetal Hydrolysis Complete? (Check by TLC/GC) Start->Check_Hydrolysis Incomplete Action: Incomplete Hydrolysis Check_Hydrolysis->Incomplete No Complete Action: Product Degradation Check_Hydrolysis->Complete Yes Incomplete_Sol 1. Increase reaction time. 2. Use stronger acid / solid catalyst. 3. Add excess water. Incomplete->Incomplete_Sol End Re-run Experiment Incomplete_Sol->End Complete_Sol 1. Minimize reaction time. 2. Reduce temperature. 3. Use product immediately in situ. Complete->Complete_Sol Complete_Sol->End

Caption: Troubleshooting workflow for low product yield in reactions involving this compound.

References

Optimizing reaction conditions for Acrolein dimethyl acetal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of acrolein dimethyl acetal (B89532).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields in acrolein dimethyl acetal synthesis are often attributed to several factors:

  • Acrolein Polymerization: Acrolein is highly susceptible to polymerization, especially under acidic conditions, which are necessary for acetalization.[1] This is a primary pathway for reactant loss.

  • Side Reactions: The reaction between acrolein and methanol (B129727) can have low selectivity, leading to the formation of undesired byproducts.[1]

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion due to insufficient reaction time, improper temperature, or inadequate catalysis.

  • Product Decomposition: The acetal product can be unstable under prolonged exposure to acidic conditions, especially at elevated temperatures during workup or distillation, leading to hydrolysis back to acrolein.[2]

  • Water in the Reaction Mixture: The presence of water can shift the equilibrium of the reaction back towards the starting materials, thus reducing the yield of the acetal.

Q2: I'm observing the formation of a significant amount of solid or resinous material in my reaction flask. How can I prevent this?

The formation of resinous material is a clear indication of acrolein polymerization.[3] To mitigate this:

  • Control the Temperature: Avoid high temperatures, especially during the initial mixing of reactants and catalyst. Some procedures recommend maintaining the temperature between 30-40°C.[1] Refluxing can sometimes cause the formation of resinous material.[3]

  • Use a Milder Catalyst: While strong acids like sulfuric acid can be used, organic sulfonic acids such as p-toluenesulfonic acid are also effective and may be less aggressive.[2][4]

  • Consider Trimethyl Orthoformate: Reacting acrolein with trimethyl orthoformate instead of methanol can significantly improve selectivity and reduce side reactions due to steric hindrance effects.[1] This method is often recommended for industrial-scale production.[1]

  • Add a Polymerization Inhibitor: Although not always necessary for acetal synthesis, for handling pure acrolein, inhibitors like hydroquinone (B1673460) are often used. In cases of severe polymerization, the addition of a small amount of a suitable inhibitor could be tested.

Q3: How can I improve the purity of my final product?

Purification of this compound can be challenging due to the product's potential instability and the presence of close-boiling impurities.

  • Neutralize Before Distillation: It is critical to neutralize the acid catalyst before purification by distillation. Adding a base like sodium carbonate and stirring for a period ensures that the acidic catalyst is quenched, preventing decomposition of the acetal during heating.[1][3]

  • Efficient Fractional Distillation: Use a good distillation column to separate the product from unreacted starting materials and byproducts. The boiling point of this compound is approximately 89-91°C.[1]

  • Use of Trimethyl Orthoformate: Starting with trimethyl orthoformate generally leads to a cleaner reaction with fewer side products, simplifying the purification process.[1]

Q4: What is the recommended catalyst and what are the optimal conditions?

The choice of catalyst and conditions depends on the chosen synthetic route (methanol vs. trimethyl orthoformate).

  • For the reaction with methanol: Aromatic sulfonic acids, such as p-toluenesulfonic acid, are commonly used.[2][4] The reaction is often run at temperatures between 25-50°C, and it's beneficial to continuously remove the water that is formed.[4]

  • For the reaction with trimethyl orthoformate: Sulfonic acid is an effective catalyst.[1] A typical procedure involves controlling the temperature at 30-40°C during the addition of acrolein and then stirring for a few hours to complete the reaction.[1]

Data Presentation: Comparison of Reaction Conditions

ReactantsCatalystTemperature (°C)Reaction Time (hours)Reported YieldReference
Acrolein, Trimethyl OrthoformateSulfonic Acid30-403 (1 hr addition, 2 hr stir)81.8%[1]
Acrolein, Ethanolp-Toluenesulfonic AcidNot specifiedNot specified62%[3]
Acrolein, EthanolAmmonium NitrateRoom Temperature6-872-80%[3]
Acrolein, Methanolp-Toluenesulfonic AcidReflux (solvent not specified)2220%[4]
Acrolein, EthanolNaphthalene-β-sulfonic acid monohydrateReflux (solvent not specified)1643%[4]

Experimental Protocols

Protocol 1: Synthesis using Acrolein and Trimethyl Orthoformate

This method is favored for its high selectivity and yield.[1]

  • Setup: In a three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place the flask in a water bath for temperature control.

  • Initial Charge: Add trimethyl orthoformate (1.04 molar equivalents) to the flask.

  • Catalyst Addition: Begin stirring and slowly add sulfonic acid (approx. 0.007 molar equivalents).

  • Acrolein Addition: Control the water bath temperature to maintain the reaction mixture at 30-40°C. Slowly add acrolein (1.00 molar equivalent) dropwise from the dropping funnel over a period of 1 hour.

  • Reaction: After the addition is complete, continue to stir the mixture for an additional 2 hours at the same temperature.

  • Neutralization: Add sodium carbonate to the reaction mixture to neutralize the acid catalyst to a pH of 7-7.5. Stir for 2 hours.

  • Workup: Allow the mixture to stand for 4 hours, then filter to remove any insoluble solids.

  • Purification: Purify the filtrate by atmospheric distillation, collecting the fraction boiling at 89-91°C. This should yield this compound.

Protocol 2: Synthesis using Acrolein and Methanol with Water Removal

This protocol emphasizes the removal of water to drive the reaction to completion.[4]

  • Setup: Assemble a reflux apparatus with a Dean-Stark trap or similar water separator. Use a flask equipped with a magnetic stirrer and heating mantle.

  • Initial Charge: To the flask, add acrolein (1 molar equivalent), absolute methanol (2 molar equivalents), and an inert, water-immiscible organic solvent (e.g., Skellysolve F, a type of hexane).

  • Catalyst Addition: Add an aromatic sulfonic acid catalyst, such as p-toluenesulfonic acid monohydrate, in a catalytic amount (e.g., 0.001 to 0.01 mole per 100 moles of acrolein).

  • Reaction: Heat the mixture to reflux (approximately 35°C, depending on the solvent). Continuously remove the water that collects in the Dean-Stark trap as it is formed.

  • Monitoring: The reaction time will depend on the efficiency of water removal and can be monitored by observing when water no longer collects in the trap.

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a suitable base (e.g., copper carbonate or sodium carbonate).

  • Workup: Filter the mixture to remove the neutralized catalyst and any solids.

  • Purification: Fractionally distill the filtrate to recover the this compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Acrolein Acrolein (H₂C=CHCHO) Hemiacetal Hemiacetal Acrolein->Hemiacetal + Methanol Methanol Methanol (2 eq.) (CH₃OH) Methanol->Hemiacetal Catalyst H⁺ (Acid Catalyst) Catalyst->Hemiacetal catalyzes Acetal This compound (H₂C=CHCH(OCH₃)₂) Catalyst->Acetal Hemiacetal->Acetal + Methanol - H₂O Water Water (H₂O)

Caption: Reaction pathway for the acid-catalyzed synthesis of this compound from acrolein and methanol.

Experimental_Workflow start Start reactants 1. Charge Reactants (Acrolein, Methanol/Orthoformate) start->reactants catalyst 2. Add Acid Catalyst reactants->catalyst reaction 3. React under Controlled Temperature (e.g., 30-40°C) catalyst->reaction neutralize 4. Neutralize Catalyst (e.g., with Na₂CO₃) reaction->neutralize filter 5. Filter Solids neutralize->filter distill 6. Fractional Distillation filter->distill product End Product: This compound distill->product

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Tree start Problem: Low Yield / Purity check_polymer Resin/Polymer Formation? start->check_polymer polymer_yes YES check_polymer->polymer_yes  Yes polymer_no NO check_polymer->polymer_no No   polymer_solutions Solutions: 1. Lower reaction temperature. 2. Use milder catalyst. 3. Switch to Trimethyl Orthoformate. polymer_yes->polymer_solutions check_workup Product loss during workup? polymer_no->check_workup workup_yes YES check_workup->workup_yes  Yes workup_no NO check_workup->workup_no No   workup_solutions Solutions: 1. Ensure complete neutralization before distillation. 2. Use efficient distillation column. workup_yes->workup_solutions check_reaction Incomplete Reaction? workup_no->check_reaction reaction_yes YES check_reaction->reaction_yes  Yes reaction_solutions Solutions: 1. Increase reaction time. 2. Ensure anhydrous conditions. 3. Check catalyst activity. reaction_yes->reaction_solutions

Caption: A decision tree for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Purification of Acrolein Dimethyl Acetal Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of acrolein dimethyl acetal (B89532) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in acrolein dimethyl acetal synthesis?

A1: Common impurities include unreacted acrolein, methanol (B129727), the acid catalyst (e.g., p-toluenesulfonic acid), and by-products from side reactions. Due to the high reactivity of acrolein, side reactions can lead to the formation of polymers and other condensation products.[1][2] It is also crucial to remove water formed during the reaction, as its presence can shift the equilibrium back towards the reactants.[1][3][4][5]

Q2: Why is neutralization of the crude reaction mixture important before distillation?

A2: Neutralization is a critical step to remove the acid catalyst. If the acid is not removed, it can catalyze the hydrolysis of the acetal back to acrolein and methanol during heating in the distillation process.[3][4][6][7] This would significantly reduce the yield of the desired product. Additionally, residual acid can promote polymerization of any remaining acrolein.[8][9] Mild bases such as sodium carbonate or copper carbonate are often used for neutralization.[1][10]

Q3: What is the boiling point of this compound and what are the typical distillation conditions?

A3: this compound has a boiling point of approximately 89-91°C at atmospheric pressure.[11] Fractional distillation is the recommended method for purification to separate it from lower and higher boiling impurities.[1][12] It is important to ensure the distillation apparatus is dry to prevent hydrolysis.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be determined using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).[13][14][15][16] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Hydrolysis of the acetal during workup or distillation. 3. Loss of product during extraction or transfer. 4. Polymerization of acrolein.1. Ensure the reaction has gone to completion by monitoring with TLC or GC. 2. Thoroughly neutralize the reaction mixture before distillation. Ensure all glassware is dry. 3. Perform extractions carefully and minimize transfers. 4. Keep the reaction temperature controlled and consider adding a polymerization inhibitor like hydroquinone.[17][18][]
Product is Yellow or Brown Presence of polymeric impurities.Add a small amount of a polymerization inhibitor (e.g., hydroquinone) to the crude product before distillation. Perform fractional distillation carefully to separate the pure product from higher-boiling colored impurities.
Product Contains Water Incomplete drying of the organic phase or use of wet glassware.Dry the organic extract over a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or potassium carbonate) before distillation.[20] Ensure all distillation glassware is thoroughly dried.
Broad Boiling Range During Distillation Presence of multiple impurities.Improve the efficiency of the fractional distillation by using a longer column or a column with a higher number of theoretical plates. Ensure a slow and steady distillation rate.
Solid Material in the Distillation Flask Polymerization of acrolein or side products.Ensure complete neutralization before distillation. Consider adding a polymerization inhibitor.[17][18][21][22] Do not distill to dryness to avoid overheating residues that may be unstable.
Product Reverts to Acrolein After Storage Residual acid and/or presence of moisture.Ensure the final product is free of any acidic residue by passing it through a small plug of basic alumina (B75360) or by re-washing with a mild basic solution followed by drying and re-distillation. Store the purified acetal over a small amount of potassium carbonate in a tightly sealed, dry container.[20]

Experimental Protocols

Protocol 1: Neutralization and Extraction
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate or a slurry of sodium carbonate in water with vigorous stirring until the pH of the aqueous layer is between 7 and 8.

  • Transfer the mixture to a separatory funnel.

  • Add an appropriate organic solvent (e.g., diethyl ether or dichloromethane) to extract the product.

  • Separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or potassium carbonate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.

Protocol 2: Fractional Distillation
  • Set up a fractional distillation apparatus. Ensure all glassware is completely dry.

  • Add the crude, concentrated product to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • It is advisable to add a small amount of a polymerization inhibitor, such as hydroquinone, to the distillation flask.

  • Slowly heat the distillation flask.

  • Collect the fraction that distills at the boiling point of this compound (approximately 89-91°C).

  • Monitor the temperature at the still head closely. A stable temperature reading indicates the collection of a pure fraction.

  • Do not distill to dryness.

Protocol 3: Purity Analysis by GC-MS
  • Instrumentation : Gas chromatograph coupled with a mass spectrometer.

  • Column : A non-polar or medium-polarity capillary column (e.g., DB-1 or DB-5) is suitable. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column.[14][16]

  • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature : 250°C.

  • Oven Temperature Program :

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 minutes at 250°C.

  • MS Parameters :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.[14]

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Visualizations

PurificationWorkflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage cluster_analysis Analysis Stage CrudeProduct Crude Reaction Mixture Neutralization Neutralization (e.g., NaHCO3) CrudeProduct->Neutralization Quench Acid Extraction Extraction (e.g., Diethyl Ether) Neutralization->Extraction Isolate Product Drying Drying (e.g., MgSO4) Extraction->Drying Remove Water Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Remove Solvent Distillation Fractional Distillation Concentration->Distillation Purify PureProduct Pure Acrolein Dimethyl Acetal Distillation->PureProduct Analysis Purity Analysis (GC-MS, NMR) PureProduct->Analysis

Caption: Experimental workflow for the purification of this compound.

TroubleshootingLogic Start Problem Encountered LowYield Low Yield? Start->LowYield YellowProduct Product Discolored? Start->YellowProduct BroadBoiling Broad Boiling Range? Start->BroadBoiling CheckReaction Verify Reaction Completion LowYield->CheckReaction Yes CheckNeutralization Ensure Complete Neutralization LowYield->CheckNeutralization Yes DryApparatus Use Dry Glassware/Reagents LowYield->DryApparatus Yes ImproveDistillation Optimize Fractional Distillation YellowProduct->ImproveDistillation Yes AddInhibitor Add Polymerization Inhibitor YellowProduct->AddInhibitor Yes BroadBoiling->ImproveDistillation Yes CheckReaction->LowYield CheckNeutralization->LowYield ImproveDistillation->YellowProduct ImproveDistillation->BroadBoiling AddInhibitor->YellowProduct DryApparatus->LowYield

Caption: Troubleshooting logic for common purification issues.

References

Troubleshooting low yields in Acrolein dimethyl acetal reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with acrolein dimethyl acetal (B89532) synthesis.

Troubleshooting Guide: Low Yields in Acrolein Dimethyl Acetal Synthesis

Low yields in the synthesis of this compound can be attributed to several factors, from reaction conditions to the purity of reagents. This guide addresses common issues and provides systematic solutions.

dot

Troubleshooting_Low_Yields start Low Yield of this compound check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_workup 3. Evaluate Work-up and Purification start->check_workup acrolein_purity Is Acrolein Fresh and Free of Polymers? check_reagents->acrolein_purity temp_control Is the Temperature Controlled Appropriately? check_conditions->temp_control neutralization Was the Catalyst Properly Neutralized Before Distillation? check_workup->neutralization methanol_dry Is Methanol (B129727)/Orthoformate Anhydrous? acrolein_purity->methanol_dry Yes solution_reagents Solution: Use freshly distilled acrolein. Ensure methanol/orthoformate is dry. Use fresh or properly stored catalyst. acrolein_purity->solution_reagents No catalyst_active Is the Acid Catalyst Active? methanol_dry->catalyst_active Yes methanol_dry->solution_reagents No catalyst_active->solution_reagents No end_node Improved Yield catalyst_active->end_node Yes water_removal Is Water Being Effectively Removed? temp_control->water_removal Yes solution_conditions Solution: Maintain recommended temperature (e.g., 0-40°C). Use a Dean-Stark trap or a drying agent. Add an inhibitor like hydroquinone (B1673460). temp_control->solution_conditions No inhibitor Is a Polymerization Inhibitor Used? water_removal->inhibitor Yes water_removal->solution_conditions No inhibitor->solution_conditions No inhibitor->end_node Yes distillation_conditions Are Distillation Conditions Optimized? neutralization->distillation_conditions Yes solution_workup Solution: Neutralize with a weak base (e.g., Na2CO3). Purify via fractional distillation under appropriate pressure. neutralization->solution_workup No distillation_conditions->solution_workup No distillation_conditions->end_node Yes

Caption: Troubleshooting workflow for low yields in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in this compound synthesis?

A: The most frequent causes of low yields are the polymerization of acrolein and the presence of water in the reaction mixture. Acrolein is highly susceptible to polymerization, especially under acidic conditions and at elevated temperatures.[1][2] Water can inhibit the reaction and lead to the hydrolysis of the acetal product back to acrolein, particularly during work-up and purification.[3]

Q2: Which starting material is better for the synthesis: methanol or trimethyl orthoformate?

A: While methanol can be used, trimethyl orthoformate is often preferred and can lead to higher yields and selectivity. This is because the reaction with trimethyl orthoformate has a greater steric hindrance effect, which reduces side reactions.[4] Additionally, trimethyl orthoformate acts as a dehydrating agent by reacting with the water produced during the reaction to form methyl formate (B1220265) and methanol, driving the equilibrium towards the product.

Q3: What type of acid catalyst is most effective?

A: A variety of Brønsted and Lewis acids can be used. Common choices include p-toluenesulfonic acid (p-TSA), sulfuric acid, and acidic ion-exchange resins.[5][6] The choice of catalyst can impact reaction time and yield. For instance, strong acids like sulfuric acid can be very effective but may also promote polymerization if not used in appropriate concentrations and at controlled temperatures.[7] Solid acid catalysts like Amberlyst-15 offer the advantage of easier removal from the reaction mixture.[8]

Q4: How can I prevent the polymerization of acrolein during the reaction?

A: To minimize polymerization, it is crucial to:

  • Control the temperature: Keep the reaction temperature within the recommended range, typically between 0°C and 40°C.[6]

  • Use a polymerization inhibitor: The addition of a small amount of an inhibitor, such as hydroquinone or its monomethyl ether, can effectively prevent the polymerization of acrolein.[1]

  • Maintain an inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to reduce polymerization.

Q5: What is the best way to purify this compound?

A: Purification is typically achieved through fractional distillation.[5] It is critical to first neutralize the acid catalyst with a weak base, such as sodium carbonate, before heating the mixture for distillation.[4] Failure to neutralize the acid can lead to the decomposition of the product at elevated temperatures. The distillation should be performed carefully to separate the product from unreacted starting materials and any byproducts.

Data on Reaction Conditions and Yields

The following table summarizes various reported conditions for the synthesis of acrolein acetals and the corresponding yields.

Starting MaterialsCatalystTemperature (°C)Reaction TimeYield (%)Reference
Acrolein, Trimethyl OrthoformateSulfonic Acid30-403 hours81.8[4]
Acrolein, Ethanolp-Toluenesulfonic AcidReflux72 hours40[7]
Acrolein, EthanolAmmonium NitrateRoom Temp6-8 hours72-80[9]
β-chloropropionaldehyde acetal, KOHNone210-220Not specified75[3]
Acrolein, EthanolSulfamic AcidReflux11 hours26[7]

Experimental Protocols

Protocol 1: Synthesis using Trimethyl Orthoformate [4]

  • To a 500 mL three-necked flask equipped with a stirrer, dropping funnel, and thermometer, add 280 g (2.64 mol) of trimethyl orthoformate.

  • Begin stirring and slowly add 1.8 g (0.019 mol) of sulfonic acid while maintaining the temperature with a water bath.

  • Control the water bath temperature between 30-40°C and add 140 g (2.54 mol) of acrolein dropwise over 1 hour.

  • Continue stirring for an additional 2 hours after the addition is complete.

  • Add sodium carbonate to neutralize the reaction mixture to a pH of 7-7.5 and stir for 2 hours.

  • Let the mixture stand for 4 hours, then filter to remove any insoluble solids.

  • Purify the filtrate by atmospheric distillation, collecting the fraction at 89-91°C to obtain this compound.

Protocol 2: Synthesis using Ethanol and p-Toluenesulfonic Acid [7]

  • In a reaction vessel equipped with a reflux condenser and a means for water removal (e.g., Dean-Stark trap), combine one mole of acrolein, two moles of absolute ethanol, and 500 mL of an inert, water-immiscible solvent (e.g., methylene (B1212753) chloride).

  • Add approximately 3 mg of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux and continue for 22 hours.

  • Add an additional 3 mg of p-toluenesulfonic acid monohydrate and continue heating for a total of 72 hours, continuously removing the water formed.

  • After cooling, neutralize the reaction mixture with a suitable base (e.g., copper carbonate).

  • Filter the mixture and purify the product by fractional distillation.

Reaction Pathway and Side Reactions

The synthesis of this compound proceeds via an acid-catalyzed reaction. The primary side reaction of concern is the polymerization of acrolein.

dot

Reaction_Pathway Acrolein Acrolein Hemiacetal Hemiacetal Intermediate Acrolein->Hemiacetal + Methanol Polymer Acrolein Polymer Acrolein->Polymer Polymerization Methanol Methanol (2 eq.) Methanol->Hemiacetal H_plus H+ H_plus->Acrolein Catalyst Acrolein_DMA This compound Hemiacetal->Acrolein_DMA + Methanol Water Water Hemiacetal->Water - H2O

Caption: Reaction pathway for the synthesis of this compound and the competing polymerization side reaction.

References

Technical Support Center: Managing Acrolein Dimethyl Acetal in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the volatility of acrolein dimethyl acetal (B89532) in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the safe and effective use of this versatile reagent.

Physical and Chemical Properties

Acrolein dimethyl acetal is a colorless to pale yellow liquid with a characteristic ether-like odor.[1] It is a volatile and highly flammable compound that requires careful handling to ensure experimental accuracy and laboratory safety.[1][2]

PropertyValueSource
Molecular Formula C₅H₁₀O₂[2]
Molecular Weight 102.13 g/mol [2]
Boiling Point 89-90 °C[3]
Vapor Pressure 85 mmHg at 25 °C[4]
Flash Point -3 °C (closed cup)[5]
Density 0.862 g/mL at 25 °C[3]
Solubility Miscible with most organic solvents, slightly soluble in water.[1]
Stability Stable under normal temperatures and pressures.[2]

Troubleshooting Guide

This section addresses common issues encountered when working with the volatile compound, this compound.

Question: My reaction yield is consistently lower than expected. What could be the cause?

Answer: Loss of the volatile this compound due to evaporation is a likely cause for low yields. Consider the following troubleshooting steps:

  • Temperature Control: Ensure your reaction is conducted at the appropriate temperature. For reactions at elevated temperatures, use a reflux condenser to minimize the loss of the reagent.[6]

  • Sealed System: Use a well-sealed reaction vessel. Ground-glass joints should be properly greased (if compatible with your reaction) or sealed with PTFE tape to prevent vapor leakage.

  • Inert Atmosphere: When working on an inert gas line, be aware that the compound can be carried into the gas stream. It may be beneficial to isolate the reaction flask from other experiments connected to the same line and to purge the line with inert gas after handling the volatile compound.

  • Reagent Addition: Add this compound to the reaction mixture slowly and, if possible, below the surface of the solvent to minimize immediate volatilization.

Question: I am observing inconsistent results between experiments. How can I improve reproducibility?

Answer: Inconsistent results are often linked to inaccurate measurement of the volatile reagent.

  • Accurate Dispensing: Use gas-tight syringes for transferring this compound to ensure accurate volume measurement and minimize evaporation during transfer.[7]

  • Cooling Before Use: Store the reagent at the recommended temperature (2-8°C) and allow it to equilibrate to the reaction temperature just before use.[2] Handling the reagent while cold can reduce its vapor pressure and subsequent loss.

  • Standardized Procedures: Ensure that all experimental parameters, including the time the reagent vial is open and the transfer technique, are kept consistent between experiments.

Question: During workup, I am losing a significant amount of my product, which is also volatile. How can I minimize this loss?

Answer: Evaporation during solvent removal is a common challenge with volatile products.

  • Rotary Evaporation: When using a rotary evaporator, reduce the vacuum strength as much as possible.[5] A room-temperature water bath is often sufficient to achieve steady evaporation without excessive loss of a volatile product.[5]

  • Distillation: For highly volatile products, consider distillation at atmospheric pressure as an alternative to vacuum evaporation.

  • Extraction: During aqueous extractions, work quickly and keep the solutions cool to minimize product loss to the aqueous phase and the atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor.[4] It can cause skin and eye irritation and may be harmful if inhaled or ingested.[8] It is essential to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][9]

Q2: How should I store this compound?

A2: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[8] The recommended storage temperature is 2-8°C.[2]

Q3: Can this compound form peroxides?

A3: Yes, like other ethers, this compound can form explosive peroxides upon exposure to air and light. It is important to date the container upon receipt and opening and to test for the presence of peroxides if the material has been stored for an extended period or exposed to air.

Q4: Under what conditions does this compound hydrolyze back to acrolein?

A4: The acetal functional group can be hydrolyzed back to the corresponding aldehyde (acrolein) under acidic conditions.[1] This reactivity is a key aspect of its use in synthesis, where it serves as a stabilized equivalent of the highly reactive acrolein.[1] The hydrolysis can be rapid, and care should be taken to avoid unintended deprotection in the presence of acids.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a reported method for the synthesis of this compound.[2]

Materials:

  • Acrolein

  • Trimethyl orthoformate

  • Sulfonic acid (catalyst)

  • Sodium carbonate

  • 500 mL three-necked flask with a stirrer, dropping funnel, and thermometer

  • Water bath

Procedure:

  • Set up the 500 mL three-necked flask in a water bath.

  • Add 280 g (2.64 mol) of trimethyl orthoformate to the flask.

  • Begin stirring and slowly add 1.8 g (0.019 mol) of sulfonic acid.

  • Control the water bath temperature to 30-40°C.

  • Slowly add 140 g (2.54 mol) of acrolein through the dropping funnel over a period of 1 hour.

  • After the addition is complete, continue stirring for an additional 2 hours.

  • Add sodium carbonate to the reaction mixture to neutralize the acid to a pH of 7-7.5.

  • Stir for 2 hours, then let the mixture stand for 4 hours.

  • Filter the mixture to remove any insoluble solids.

  • Perform atmospheric distillation on the filtrate, collecting the fraction that boils at 89-91°C. This fraction is the purified this compound.

Protocol 2: General Procedure for the Synthesis of Heterocycles using this compound

This compound is a valuable building block in the synthesis of various heterocyclic compounds.[1] The following is a general workflow illustrating its use.

Workflow:

  • Reaction Setup: In a suitable reaction vessel under an inert atmosphere, dissolve the starting material (e.g., a compound with a nucleophilic nitrogen) in an appropriate solvent.

  • Reagent Addition: Add this compound to the reaction mixture. The stoichiometry will depend on the specific reaction.

  • Acid Catalysis: Introduce an acid catalyst (e.g., p-toluenesulfonic acid) to promote the in-situ hydrolysis of the acetal to acrolein and subsequent reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent.

  • Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by a suitable method such as column chromatography or distillation.

Visualizations

experimental_workflow_synthesis start Start setup Reaction Setup: - 3-necked flask - Stirrer - Dropping funnel - Thermometer start->setup add_reagents Add Reagents: - Trimethyl orthoformate - Sulfonic acid (catalyst) setup->add_reagents add_acrolein Add Acrolein: - Slowly via dropping funnel - Maintain 30-40°C add_reagents->add_acrolein react Stir for 2 hours add_acrolein->react neutralize Neutralize: - Add Sodium Carbonate - pH 7-7.5 react->neutralize stand Stand for 4 hours neutralize->stand filter Filter to remove solids stand->filter distill Atmospheric Distillation: - Collect fraction at 89-91°C filter->distill product Purified Acrolein Dimethyl Acetal distill->product logical_relationship_volatility cluster_mitigation Mitigation Strategies volatility High Volatility of This compound evaporation Increased Evaporation volatility->evaporation low_yield Low Reaction Yield evaporation->low_yield measurement_error Inaccurate Measurement evaporation->measurement_error inconsistent_results Inconsistent Results measurement_error->inconsistent_results temp_control Temperature Control (e.g., Reflux Condenser) temp_control->low_yield prevents sealed_system Sealed Reaction Vessel sealed_system->low_yield prevents gas_tight_syringe Gas-Tight Syringe gas_tight_syringe->measurement_error prevents cool_handling Handle Reagent Cold cool_handling->measurement_error prevents

References

Technical Support Center: In-situ Generation of Acrolein from Acrolein Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in-situ generation of acrolein from its dimethyl acetal (B89532) precursor. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful experimentation. Acrolein is a valuable but highly reactive and toxic reagent; generating it in-situ from the more stable and safer acrolein dimethyl acetal is a preferred method for many applications.[1][2]

Reaction Pathway

The fundamental reaction is the acid-catalyzed hydrolysis of this compound. The acetal acts as a protecting group for the highly reactive aldehyde functional group of acrolein.[3] The presence of an acid catalyst and water facilitates the deprotection, yielding acrolein and two equivalents of methanol.[4]

G Acetal This compound Plus1 + Acetal->Plus1 Water Water (H₂O) Acrolein Acrolein Water->Acrolein H⁺ (catalyst) Plus2 + Acrolein->Plus2 Methanol 2x Methanol (CH₃OH) Plus1->Water Plus2->Methanol

Caption: Acid-catalyzed hydrolysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why should I generate acrolein in-situ instead of using it directly? A: Acrolein is a highly toxic, volatile, and flammable liquid with a pronounced tendency to polymerize, especially in the presence of light, acids, or bases.[1][5] Its precursor, this compound, is significantly more stable, less toxic, and has a higher flash point, making it safer to handle, store, and transport.[1][2] In-situ generation allows you to produce acrolein for immediate use, minimizing the hazards associated with its storage and handling.

Q2: What is the general principle for generating acrolein from this compound? A: The process is an acid-catalyzed hydrolysis, also known as deacetalization.[1][6] The acetal reacts with water in the presence of an acid catalyst. The acid protonates one of the alkoxy groups, converting it into a good leaving group (methanol).[4] This process repeats, ultimately liberating the aldehyde (acrolein) and a second molecule of methanol.

Q3: What type of acid catalyst is recommended for this reaction? A: While traditional methods using dilute aqueous mineral acids can work, they often result in poor yields due to prolonged contact between the highly reactive acrolein product and the acid, leading to polymerization and by-product formation.[1] The highly recommended approach is to use a reusable, solid acid catalyst, such as a sulfonic acid ion-exchange resin (e.g., Nafion®).[1][7] These catalysts allow for rapid hydrolysis at ambient temperatures and can be easily removed by simple filtration, minimizing side reactions and simplifying the workup.[1]

Q4: What are the primary safety precautions I should take? A: Even when generated in-situ, acrolein is hazardous.

  • Ventilation: All work must be conducted in a certified chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves. Butyl rubber gloves are specifically recommended for handling acrolein.[5][8]

  • Waste Disposal: Acrolein is an EPA P-listed (acutely toxic) chemical. All contaminated materials, including pipette tips, glassware, and gloves, must be collected as hazardous waste. Do not dispose of any acrolein-containing solutions down the drain.[5][8]

  • Precursor Safety: While safer than acrolein, this compound is still flammable and should be handled with care.[2]

Troubleshooting Guide

G Start Start: Low or No Acrolein Yield CheckCatalyst Is the catalyst appropriate and active? (e.g., fresh solid acid resin) Start->CheckCatalyst CheckPolymer Is there evidence of polymerization? (e.g., cloudiness, solids) CheckCatalyst->CheckPolymer Yes Sol_Catalyst Solution: Use fresh solid acid catalyst (e.g., Nafion). Increase catalyst loading. CheckCatalyst->Sol_Catalyst No CheckAnalysis Is the analytical method valid? (e.g., GC-MS, derivatization) CheckPolymer->CheckAnalysis No Sol_Polymer Solution: Use acrolein immediately. Work at ambient or lower temp. Minimize reaction time. CheckPolymer->Sol_Polymer Yes Sol_Analysis Solution: Validate method with an acrolein standard. Confirm m/z 56 in GC-MS. CheckAnalysis->Sol_Analysis No End Problem Resolved CheckAnalysis->End Yes Sol_Catalyst->End Sol_Polymer->End Sol_Analysis->End

Caption: A troubleshooting decision tree for in-situ acrolein generation.

Issue: Low or No Acrolein Yield

  • Possible Cause: Ineffective or insufficient acid catalyst.

    • Solution: The use of strong aqueous acids can lead to product degradation and poor yields.[1] Switch to a solid acid catalyst like a sulfonic acid resin (e.g., Nafion® NR-50). Ensure the catalyst is fresh or has been properly regenerated and dried. If the reaction is still slow or incomplete, increase the catalyst loading relative to the acetal.

  • Possible Cause: Polymerization of the acrolein product.

    • Solution: Acrolein is highly prone to polymerization, especially under acidic conditions.[1] The primary advantage of in-situ generation is for immediate use. Use the generated acrolein solution without delay. Perform the hydrolysis at ambient temperature and minimize the reaction time; with an effective solid catalyst, conversion can be nearly instantaneous.[7]

  • Possible Cause: Incorrect analytical methodology.

    • Solution: Acrolein is volatile and reactive, which can make analysis challenging. Gas chromatography-mass spectrometry (GC-MS) is a reliable method for detection, looking for the characteristic molecular ion at m/z 56.[9] Alternatively, derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by HPLC analysis can be used.[10] Ensure your analytical method is validated for acrolein.

Issue: Formation of By-products or Polymer

  • Possible Cause: Prolonged contact time with the acid catalyst.

    • Solution: This is the most common cause of side reactions.[1] Use a solid acid catalyst that can be rapidly removed from the reaction mixture by filtration as soon as the conversion is complete. With Nafion® resin, the reaction can be complete in under five minutes.[7]

  • Possible Cause: High reaction temperature.

    • Solution: The hydrolysis of this compound proceeds efficiently at room temperature when using a potent catalyst. There is no need to heat the reaction, as this will only accelerate the rate of unwanted side reactions and polymerization. If necessary, the reaction can be performed at cooler temperatures.

Data Presentation

Table 1: Comparison of Hydrolysis Methods for Acrolein Generation

FeatureDilute Aqueous Acid MethodSolid Acid Catalyst Method
Catalyst Sulfuric acid, Hydrochloric acidSulfonic acid ion-exchange resin (e.g., Nafion®)[1][7]
Conditions Aqueous solution, ambient temp.Aqueous solution, ambient temp.[1]
Reaction Time Variable, can be slowVery fast (< 5 minutes)[7]
Typical Yield Poor to moderate[1]High to quantitative[7]
Pros Inexpensive catalystHigh yield, clean reaction, easy catalyst removal, reusable catalyst.
Cons Low yield, by-product formation, difficult workup, product degradation.[1]Higher initial catalyst cost.

Table 2: Typical Experimental Parameters (Solid Catalyst Method)

ParameterRecommended Value/ConditionNotes
Substrate This compoundA safer, more stable precursor to acrolein.[2]
Solvent Deionized WaterRequired for the hydrolysis reaction.
Substrate Conc. ~1-2 mg/mL (e.g., 1200 µg/mL)Can be adjusted based on application needs.[7]
Catalyst Nafion® NR-50 resin beads (10-35 mesh)A perfluorosulfonic acid resin that is highly effective.[1][7]
Catalyst Loading ~0.2 g per 1 mL of substrate solutionRatio can be optimized for specific conditions.[7]
Temperature Ambient (~20-25 °C)No heating is required or recommended.
Reaction Time < 5 minutesConversion is very rapid; monitor by GC-MS if necessary.[7]

Experimental Protocols & Workflow

G Start Start: Prepare Aqueous Solution of Acrolein Dimethyl Acetal AddCatalyst Add Solid Acid Catalyst (e.g., Nafion® resin) to the solution Start->AddCatalyst Step 1 React Stir at Ambient Temperature (< 5 minutes) AddCatalyst->React Step 2 Filter Rapidly Filter to Remove Catalyst Resin Beads React->Filter Step 3 Use Immediately Use the Resulting Aqueous Acrolein Solution for Subsequent Reaction Filter->Use Step 4 End End Use->End

Caption: General experimental workflow for in-situ acrolein generation.

Protocol 1: In-situ Generation Using a Solid Acid Catalyst This protocol is adapted from the methodology described in U.S. Patent 5,079,266.[1][7]

  • Preparation: In a suitable glass vessel (e.g., a beaker or flask with a magnetic stir bar), prepare an aqueous solution of this compound. For example, add 0.12 g of this compound to a 100 mL volumetric flask and bring it to volume with deionized water to create a 1200 µg/mL solution.

  • Catalyst Addition: To the aqueous acetal solution, add the solid acid catalyst. A typical ratio is 0.2 g of Nafion® NR-50 resin for every 1 mL of the acetal solution.

  • Reaction: Stir the mixture vigorously at ambient temperature. The hydrolysis is very rapid and should be essentially complete within 5 minutes.

  • Catalyst Removal: Immediately filter the solution using a Büchner funnel or a simple gravity filter with filter paper to remove the resin beads. The catalyst can be washed with water and methanol, dried, and stored for reuse.

  • Immediate Use: The resulting filtrate is an aqueous solution of acrolein and should be used immediately in the subsequent experimental step to prevent degradation or polymerization.

Protocol 2: Reaction Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sampling: At desired time points (e.g., 0, 1, 2, and 5 minutes), extract a small aliquot of the reaction mixture. Quench the reaction immediately by neutralizing the aliquot with a small amount of a weak base like sodium bicarbonate if necessary, though with rapid filtration this is often not required.

  • Sample Preparation: The aqueous sample can often be analyzed directly. If concentration is needed, a liquid-liquid extraction with a suitable solvent (e.g., dichloromethane) may be performed.

  • GC-MS Analysis:

    • Injection: Perform a split or splitless injection onto a non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm).

    • Detection: Use a mass spectrometer in Electron Impact (EI) mode.

    • Identification: Monitor the disappearance of the peak corresponding to this compound and the appearance of the acrolein peak. Acrolein is identified by its retention time and its mass spectrum, which shows a characteristic molecular ion (M+) at m/z 56.[7][9]

References

Removal of acidic catalysts from Acrolein dimethyl acetal reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the critical step of removing acidic catalysts from acrolein dimethyl acetal (B89532) reaction mixtures. Proper catalyst removal is essential to prevent product degradation and ensure high purity.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove the acidic catalyst after the synthesis of acrolein dimethyl acetal?

It is crucial for two main reasons. Firstly, the formation of acetals is a reversible equilibrium reaction.[1][2] The presence of an acid catalyst, especially with heat and the byproduct water, can drive the reaction in reverse, hydrolyzing the this compound back to acrolein and methanol.[2][3] This significantly reduces the final product yield. Secondly, residual acid can promote undesirable side reactions, such as polymerization of acrolein, particularly at the elevated temperatures required for distillation.[4][5]

Q2: What are the most common methods for removing acidic catalysts?

The primary methods depend on whether the catalyst is homogeneous (dissolved) or heterogeneous (solid):

  • Neutralization: For homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid (p-TSA), the most common method is neutralization by adding a mild base.[6][7] This converts the acid into a salt, which can then be removed.

  • Filtration: For heterogeneous solid acid catalysts, such as acidic ion-exchange resins or silica-alumina, removal is simpler and is typically achieved by filtering the reaction mixture.[5][8]

Q3: Which neutralizing agent should I choose for a homogeneous catalyst?

The choice of base is critical to avoid unwanted side reactions. Mild bases are preferred.

  • Sodium Bicarbonate (NaHCO₃): Often used as a saturated aqueous solution. It is gentle and effective, but the neutralization process generates carbon dioxide (CO₂) gas, which requires careful, slow addition to prevent excessive foaming.

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃): These are stronger bases than sodium bicarbonate and can be used as aqueous solutions or as solids.[4][9] An advantage of using anhydrous potassium carbonate is that it also acts as a drying agent.[10]

  • Copper Carbonate (CuCO₃): Mentioned as a preferable option in some literature for its mildness.[6]

Q4: How do I confirm that the catalyst has been completely removed or neutralized?

Complete neutralization is typically confirmed by measuring the pH of the reaction mixture. After adding the base, the mixture should be stirred thoroughly and then tested. The target pH is generally between 7.0 and 7.5.[4] This can be checked using pH indicator strips or a calibrated pH meter on a small aqueous sample of the washed organic layer.

Q5: Can I use a solid acid catalyst to simplify the removal process?

Yes, using a solid acid catalyst like an acidic ion-exchange resin (e.g., Amberlyst-15) or certain zeolites can significantly simplify the work-up.[7][8] Since the catalyst does not dissolve in the reaction medium, it can be removed by simple filtration at the end of the reaction, often eliminating the need for aqueous neutralization and washing steps.[5] This can lead to a cleaner reaction profile and easier purification.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of purified product after distillation. Incomplete neutralization of the acid catalyst caused the acetal to hydrolyze back to acrolein during heating.[2][3]Before distillation, ensure the crude product is fully neutralized. Wash the organic layer with a saturated sodium bicarbonate solution and test the aqueous layer to confirm a pH of 7.0-7.5.[4]
The product darkens or polymerizes in the distillation flask. Traces of residual acid are still present, catalyzing side reactions at high temperatures.[5]Add a non-volatile, mild base like sodium carbonate to the crude product before starting distillation to neutralize any remaining acid.[9] Ensure any precipitated salts from the initial neutralization are thoroughly filtered off.
An emulsion forms during the aqueous wash, preventing layer separation. The reaction mixture may contain byproducts that act as surfactants.To break the emulsion, add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, forcing better separation from the organic layer.
The final distilled product is "wet" (contains water). The organic layer was not sufficiently dried before distillation. Water can co-distill with the product.After the final wash and before distillation, dry the organic layer with a suitable drying agent like anhydrous magnesium sulfate (B86663) or anhydrous potassium carbonate.[10] Ensure adequate contact time and filter off the drying agent completely.

Experimental Protocols

Protocol 1: Removal of Homogeneous Acid Catalyst via Neutralization Wash

This protocol is suitable for catalysts like sulfuric acid or p-toluenesulfonic acid.

  • Cooling: Once the reaction is complete, cool the reaction flask in an ice bath to room temperature or below.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, MTBE) to facilitate handling and separation.

  • Neutralization: Transfer the mixture to a separatory funnel. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate. Swirl gently and vent the funnel frequently to release the CO₂ gas produced. Continue adding the bicarbonate solution in portions until gas evolution ceases.

  • pH Check: After vigorous shaking (with venting), allow the layers to separate. Test the pH of the lower aqueous layer to ensure it is neutral or slightly basic (pH 7-7.5).[4]

  • Separation: Drain and discard the aqueous layer.

  • Washing: Wash the remaining organic layer with a saturated brine solution to remove residual water and water-soluble impurities. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean flask and add an anhydrous drying agent (e.g., anhydrous K₂CO₃ or MgSO₄). Swirl and let it stand for 15-20 minutes.

  • Filtration & Concentration: Filter off the drying agent. Remove the solvent using a rotary evaporator.

  • Purification: The resulting crude this compound is now ready for purification by fractional distillation.[6]

Protocol 2: Removal of Heterogeneous (Solid) Acid Catalyst

This protocol is suitable for catalysts like acidic ion-exchange resins.

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Set up a filtration apparatus (e.g., Büchner funnel or a simple gravity filter). Pour the reaction mixture through the filter to separate the solid catalyst beads from the liquid product mixture.

  • Rinsing: Rinse the collected catalyst beads with a small amount of fresh solvent to recover any adsorbed product. Combine this rinse with the main filtrate.

  • Concentration: The filtrate, now free of the catalyst, can be concentrated on a rotary evaporator to remove any solvent and unreacted starting materials.

  • Purification: The crude product is ready for final purification by fractional distillation. This method avoids aqueous work-up, simplifying the overall process.[5]

Quantitative Data

The following table summarizes example work-up procedures and reported yields for the synthesis of acrolein acetals, highlighting the importance of the neutralization step.

Table 1: Example Work-up Procedures and Yields for Acrolein Acetal Synthesis

Catalyst Reactants Neutralizing Agent Final Yield Purity Reference
Thionamic Acid Acrolein, Trimethyl Orthoformate Yellow Soda Ash (to pH 7-7.5) 81.8% 98.8% [4]
Phosphoric Acid Acrolein, Triethyl Orthoformate Sodium Bicarbonate (to pH 7-7.5) 78.5% 98.0% [4]
Ammonium Nitrate Acrolein, Ethyl Orthoformate Sodium Carbonate (solid added before distillation) 72-80% N/A [9]

| p-Toluenesulfonic Acid | Acrolein, Ethanol | Copper Carbonate | 82% | N/A |[6] |

Process Visualizations

The following diagrams illustrate key workflows and decision-making processes for catalyst removal.

G A Reaction Mixture (Product + Acid Catalyst) B Cool to Room Temperature A->B C Neutralize with Mild Base (e.g., NaHCO₃ solution) B->C D Separate Aqueous and Organic Layers C->D E Dry Organic Layer (e.g., Anhydrous K₂CO₃) D->E F Filter off Drying Agent E->F G Purify by Distillation F->G H Pure Acrolein Dimethyl Acetal G->H

Caption: Workflow for Homogeneous Acid Catalyst Removal.

G Start Start: Low Product Yield After Distillation Q1 Was the crude mixture neutral (pH 7) before distillation? Start->Q1 Cause1 Likely Cause: Product hydrolysis due to residual acid. Q1->Cause1 No Q2 Was the organic layer thoroughly dried before distillation? Q1->Q2 Yes Solution1 Solution: Ensure thorough neutralization. Verify pH before distilling. Cause1->Solution1 Cause2 Likely Cause: Product loss during aqueous work-up. Q2->Cause2 Yes Cause3 Likely Cause: Co-distillation with water or incomplete reaction. Q2->Cause3 No Solution2 Solution: Minimize washes or use brine to reduce product solubility in the aqueous phase. Cause2->Solution2 Solution3 Solution: Use an effective drying agent (e.g., anhydrous MgSO₄) and re-evaluate reaction time. Cause3->Solution3

Caption: Troubleshooting Logic for Low Acetal Yield.

References

Stability of Acrolein dimethyl acetal under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of acrolein dimethyl acetal (B89532) under various reaction conditions. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in experimental settings.

Stability of Acrolein Dimethyl Acetal: A Summary

This compound is a versatile reagent used in organic synthesis as a protected form of the highly reactive α,β-unsaturated aldehyde, acrolein.[1] Understanding its stability is crucial for its proper handling, storage, and application in multi-step syntheses. The acetal functionality is generally stable under neutral and basic conditions but is highly susceptible to hydrolysis in the presence of acid.[1][2]

Data Presentation: Stability under Different Reaction Conditions

The following table summarizes the stability of this compound under a range of common experimental conditions.

Condition CategorySpecific ConditionStabilityNotes and Potential Side Reactions
Acidic Aqueous Acid (e.g., HCl, H₂SO₄, TFA)Unstable Rapid hydrolysis to acrolein and methanol. The hydrolysis is often so fast that establishing kinetics can be difficult.[3][4] The liberated acrolein is highly reactive and prone to polymerization, which can lead to low yields of the desired deprotected product.[3]
Solid Acid Catalysts (e.g., NAFION)Unstable Efficiently catalyzes hydrolysis, with conversions reported to be essentially complete within minutes.[3][4]
Lewis Acids (e.g., BF₃, ZnCl₂)Unstable Can promote cleavage of the acetal.
Basic Aqueous Base (e.g., NaOH, K₂CO₃)Stable Acetals are generally stable to all types of nucleophiles and bases.[2][5]
Alkoxides (e.g., NaOMe, KOtBu)Stable No reaction with the acetal group is expected.
Thermal Room Temperature (20-25 °C)Stable Stable under normal storage temperatures.[6]
Elevated Temperatures (e.g., reflux)Potentially Unstable Refluxing during synthesis has been noted to cause the formation of resinous material, suggesting thermal decomposition or polymerization at higher temperatures.[2]
Oxidative Common Oxidizing Agents (e.g., KMnO₄, CrO₃)Generally Stable The acetal group is generally resistant to oxidation. However, the carbon-carbon double bond can be susceptible to oxidation under certain conditions.
Reductive Hydride Reagents (e.g., NaBH₄, LiAlH₄)Stable The acetal group is stable to hydride reductions in neutral and basic media.[2][5]
Catalytic Hydrogenation (e.g., H₂/Pd)Potentially Reactive The carbon-carbon double bond can be reduced under catalytic hydrogenation conditions. The acetal group itself is stable.
Storage Long-term storageStable with Precautions Should be stored in a cool, dry place, away from acids.[1] Some sources suggest it may form peroxides.[4]

Experimental Protocols

Protocol 1: General Procedure for Assessing Acidic Hydrolysis Stability

This protocol outlines a general method to determine the rate of hydrolysis of this compound under controlled acidic conditions using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Materials:

  • This compound

  • Deuterated acetonitrile (B52724) (CD₃CN)

  • Deuterated water (D₂O)

  • 0.2 M Phosphate buffer in D₂O (pH 5) or a solution of trifluoroacetic acid (TFA) in D₂O (e.g., 10 mM)[1]

  • NMR tubes

  • 400 MHz NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound in CD₃CN.

  • In an NMR tube, combine 0.3 mL of the this compound stock solution with 0.1 mL of the acidic D₂O buffer solution.

  • Immediately acquire a ¹H NMR spectrum (t=0).

  • Monitor the reaction progress by acquiring subsequent ¹H NMR spectra at regular time intervals.

  • The rate of hydrolysis can be determined by monitoring the disappearance of the acetal protons and the appearance of the aldehyde proton of acrolein.

  • Calculate the half-life (t₁/₂) of the acetal under the specific acidic conditions.

Protocol 2: Accelerated Stability Testing

Accelerated stability testing can be used to predict the long-term stability of this compound at room temperature by exposing it to elevated temperatures. The relationship between the accelerated and real-time aging can be estimated using the Arrhenius equation.[7]

Materials:

  • This compound in its final packaging

  • Temperature-controlled stability chambers

  • Analytical instrumentation for purity assessment (e.g., GC-MS, HPLC)

Procedure:

  • Place samples of this compound in their final packaging into stability chambers set at elevated temperatures (e.g., 40 °C, 50 °C, 60 °C).

  • At specified time points (e.g., 1, 2, 4, 8, 12 weeks), remove a sample from each chamber.

  • Analyze the purity and degradation products of the samples using a validated analytical method.

  • The data can be used to estimate the shelf-life at room temperature. For example, 12 weeks at 40°C can be equivalent to approximately one year at 21°C.[7]

Troubleshooting Guides and FAQs

Q1: My reaction involving this compound is giving a low yield of the desired product, and I observe a significant amount of polymer formation. What could be the cause?

A1: This is a common issue and is likely due to the unintended hydrolysis of the acetal to acrolein, which then polymerizes.

  • Check for acidic impurities: Ensure all your reagents and solvents are free from acidic contaminants. Even trace amounts of acid can catalyze the hydrolysis.

  • Reaction conditions: If your reaction is performed at an elevated temperature, consider if thermal decomposition is contributing to the formation of reactive species.[2]

  • Purification: If the polymerization occurs during workup or purification (e.g., silica (B1680970) gel chromatography), consider using a neutral or slightly basic purification method. You can pre-treat the silica gel with a base like triethylamine.

Q2: I am trying to deprotect the acetal to get acrolein, but the yield is very low.

A2: The recovery of acrolein after deprotection can be challenging due to its high reactivity and volatility.[3]

  • Mild reaction conditions: Use the mildest acidic conditions possible to achieve deprotection. A solid acid catalyst like NAFION can be effective and easily removed.[3][4]

  • Rapid isolation: Once the deprotection is complete, isolate the acrolein as quickly as possible to minimize its contact time with the acidic medium and prevent polymerization.[3]

  • In situ use: If possible, consider a protocol where the acrolein is generated and used in the next reaction step in the same pot (in situ) without isolation.

Q3: Can I use this compound in the presence of a Lewis acid?

A3: Caution is advised. Lewis acids can catalyze the cleavage of acetals. The feasibility will depend on the specific Lewis acid, the solvent, and the reaction temperature. It is recommended to perform a small-scale test reaction to check for the stability of the acetal under your specific conditions.

Q4: How should I store this compound?

A4: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and strong acids.[1] Some sources also suggest that it may form peroxides, so it should be handled with care, especially if it has been stored for a long time.[4]

Visualizations

Stability_of_Acrolein_Dimethyl_Acetal cluster_compound This compound Acidic (H+) Acidic (H+) This compound This compound Basic (OH-) Basic (OH-) Neutral Neutral Stable Stable This compound->Stable Very Stable This compound->Stable Stable Hydrolysis (Unstable) Hydrolysis (Unstable) This compound->Hydrolysis (Unstable) Fast Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Data Analysis Define_Conditions Define Stress Conditions (pH, Temp, etc.) Select_Method Select Analytical Method (NMR, HPLC, GC) Define_Conditions->Select_Method Prepare_Samples Prepare Samples Select_Method->Prepare_Samples Expose_to_Conditions Expose to Stress Conditions Prepare_Samples->Expose_to_Conditions Monitor_Degradation Monitor Degradation Over Time Expose_to_Conditions->Monitor_Degradation Quantify_Degradation Quantify Remaining Acetal Monitor_Degradation->Quantify_Degradation Determine_Kinetics Determine Rate/Half-life Quantify_Degradation->Determine_Kinetics Identify_Products Identify Degradation Products Determine_Kinetics->Identify_Products

References

Byproduct formation in the synthesis of Acrolein dimethyl acetal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of acrolein dimethyl acetal (B89532).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of acrolein dimethyl acetal, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Presence of Water: Acetal formation is a reversible reaction, and the presence of water in the reactants or solvent will inhibit the reaction.1. Use anhydrous methanol (B129727) and solvents. Ensure all glassware is thoroughly dried before use. Employ a Dean-Stark apparatus or molecular sieves to remove water as it is formed during the reaction.
2. Inactive or Insufficient Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid) may be old, hydrated, or used in an insufficient amount.2. Use a fresh, anhydrous acid catalyst. A typical catalytic amount is 0.1-0.5 mol% relative to the limiting reagent.
3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.3. Gently warm the reaction mixture. However, be cautious as excessive heat can promote polymerization.[1]
Formation of a White Precipitate or Viscous Oil (Polymerization) 1. High Concentration of Acrolein: Acrolein is prone to polymerization, especially at high concentrations and in the presence of acid.1. Add the acrolein slowly to the reaction mixture containing methanol and the catalyst. Maintain a dilute solution.
2. Excessive Heat: Higher temperatures can accelerate the rate of polymerization.[1]2. Maintain a low to moderate reaction temperature (e.g., room temperature to 40°C).
3. Prolonged Reaction Time: Extended exposure to acidic conditions can promote polymerization.3. Monitor the reaction progress by TLC or GC and work up the reaction as soon as the starting material is consumed.
4. Absence of a Polymerization Inhibitor: Acrolein is often supplied with a stabilizer.4. Consider adding a small amount of a polymerization inhibitor, such as hydroquinone, to the reaction mixture.[2]
Presence of Significant Byproducts in the Final Product 1. Michael Addition of Methanol: Methanol can add to the β-carbon of acrolein, leading to the formation of 3-methoxypropanal, which can then be acetalized to form 1,1,3-trimethoxypropane.1. Use a less nucleophilic acid catalyst. Keep the reaction temperature low to favor the kinetically controlled acetalization over the thermodynamically favored Michael addition.
2. Unreacted Starting Materials: Incomplete reaction will leave acrolein and methanol in the product mixture.2. Ensure the reaction goes to completion by monitoring it. Use a slight excess of methanol.
3. Formation of Acrolein Oligomers: Acid can catalyze the self-condensation of acrolein.3. Use a minimal amount of acid catalyst and keep the reaction time as short as possible.
Difficulty in Product Purification 1. Co-distillation of Product and Byproducts: Byproducts may have boiling points close to that of this compound.1. Use fractional distillation with a high-efficiency distillation column to separate the product from impurities.
2. Product Decomposition during Distillation: Residual acid in the crude product can cause decomposition upon heating.2. Neutralize the reaction mixture with a mild base (e.g., sodium carbonate[1], sodium bicarbonate) before distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts are polymers of acrolein, 3-methoxypropanal, and 1,1,3-trimethoxypropane. Acrolein polymerization is a significant side reaction, especially in the presence of acid and at elevated temperatures.[1] 3-Methoxypropanal and its acetal, 1,1,3-trimethoxypropane, are formed via the Michael addition of methanol to the carbon-carbon double bond of acrolein.

Q2: How can I minimize the polymerization of acrolein during the reaction?

A2: To minimize polymerization, it is crucial to control the reaction conditions. Key strategies include:

  • Low Temperature: Perform the reaction at room temperature or with gentle cooling.[1]

  • Slow Addition: Add the acrolein dropwise to the methanol and catalyst mixture to maintain a low concentration of free acrolein.

  • Use of Inhibitors: Commercial acrolein often contains a polymerization inhibitor like hydroquinone. Adding a small additional amount can be beneficial.[2]

  • Minimize Acid Concentration: Use the minimum effective amount of acid catalyst.

  • Short Reaction Time: Monitor the reaction closely and quench it as soon as the acrolein is consumed.

Q3: What is the role of the acid catalyst in this reaction?

A3: The acid catalyst protonates the carbonyl oxygen of acrolein, which activates the carbonyl carbon towards nucleophilic attack by methanol. This is a crucial step in the formation of the hemiacetal and subsequently the acetal.[3]

Q4: Can I use a different alcohol for this reaction?

A4: Yes, other lower aliphatic alcohols such as ethanol (B145695) can be used to produce the corresponding acetals (e.g., acrolein diethyl acetal).[3][4] The reaction principles and potential side reactions are similar.

Q5: How do I know when the reaction is complete?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). On a TLC plate, the disappearance of the acrolein spot and the appearance of the product spot (which will be less polar) indicate the reaction's progression. GC analysis can provide a more quantitative measure of the conversion of acrolein to this compound.

Q6: What is the best method for purifying the final product?

A6: Fractional distillation is the most common and effective method for purifying this compound.[3] It is essential to first neutralize the reaction mixture with a weak base, such as sodium carbonate, to remove the acid catalyst before distillation to prevent product decomposition.[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the "Organic Syntheses" procedure for acrolein diethyl acetal.[1]

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acrolein (0.79 mol) and trimethyl orthoformate (0.97 mol).

  • Prepare a warm solution of ammonium nitrate (3 g) in anhydrous methanol (50 mL).

  • Add the warm ammonium nitrate solution to the acrolein and trimethyl orthoformate mixture.

  • Stir the reaction mixture at room temperature for 6-8 hours. The solution may become warm. Note: Refluxing the mixture can lead to the formation of resinous material (polymers).[1]

  • After the reaction is complete (as determined by TLC or GC), filter the light-red solution.

  • Add anhydrous sodium carbonate (4 g) to the filtrate to neutralize the catalyst.

  • Stir for 15-20 minutes.

  • Filter the mixture to remove the sodium carbonate.

  • Purify the resulting liquid by fractional distillation. Collect the fraction boiling at approximately 89-90 °C.

Visualizations

Reaction Pathway and Major Byproducts

reaction_pathway acrolein Acrolein product This compound acrolein->product Acetalization polymer Acrolein Polymer acrolein->polymer Polymerization michael_adduct 3-Methoxypropanal acrolein->michael_adduct Michael Addition (+ Methanol) methanol Methanol (2 eq.) methanol->product water - H2O product->water catalyst H+ catalyst->acrolein michael_acetal 1,1,3-Trimethoxypropane michael_adduct->michael_acetal Acetalization (+ Methanol)

Caption: Main reaction pathway to this compound and competing side reactions.

Experimental Workflow

experimental_workflow start Combine Acrolein, Trimethyl Orthoformate, and Methanol Solution of NH4NO3 react Stir at Room Temperature (6-8 hours) start->react monitor Monitor Reaction Progress (TLC/GC) react->monitor neutralize Neutralize with Sodium Carbonate monitor->neutralize filter1 Filter to Remove Base neutralize->filter1 distill Fractional Distillation filter1->distill product Collect Pure This compound distill->product

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Troubleshooting Logic Tree

troubleshooting_tree start Low Yield or Impure Product check_polymer Is there a polymer/oil byproduct? start->check_polymer check_byproducts Are there unexpected peaks in GC/NMR? check_polymer->check_byproducts No polymer_yes Yes check_polymer->polymer_yes Yes check_starting_material Is starting material still present? check_byproducts->check_starting_material No byproducts_yes Yes check_byproducts->byproducts_yes Yes sm_yes Yes check_starting_material->sm_yes Yes sm_no No check_starting_material->sm_no No, consult further analysis polymer_solution Reduce temperature, add acrolein slowly, use inhibitor. polymer_yes->polymer_solution polymer_no No byproducts_solution Likely Michael addition. Lower temperature, use less catalyst. byproducts_yes->byproducts_solution byproducts_no No sm_solution Check catalyst activity, ensure anhydrous conditions, increase reaction time. sm_yes->sm_solution

Caption: Decision tree for troubleshooting common issues in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of Reactivity: Acrolein vs. Acrolein Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of acrolein and its protected form, acrolein dimethyl acetal (B89532). Understanding the distinct reactivity profiles of these two compounds is crucial for their application in chemical synthesis and for comprehending the biological implications of acrolein exposure. This document summarizes their performance in key chemical transformations, provides supporting experimental data where available, and details relevant biological signaling pathways affected by acrolein's high reactivity.

Introduction: A Tale of Two Moieties

Acrolein (prop-2-enal) is the simplest α,β-unsaturated aldehyde, a highly electrophilic and reactive molecule.[1][2] Its conjugated system, comprising a carbon-carbon double bond and a carbonyl group, makes it susceptible to a variety of nucleophilic attacks, most notably Michael additions.[1][3] This high reactivity is responsible for its utility as a chemical intermediate but also for its significant toxicity, as it readily reacts with biological nucleophiles like proteins and DNA.[3][4]

Acrolein dimethyl acetal (3,3-dimethoxy-1-propene), in contrast, is a protected form of acrolein where the reactive aldehyde group is converted into a much more stable dimethyl acetal.[5] This transformation renders the molecule inert to nucleophiles and basic conditions, making it an ideal precursor for introducing the acrolein moiety into a molecule without premature reactions.[5][6] The aldehyde functionality can be readily regenerated through acid-catalyzed hydrolysis.[7]

Chemical Properties and Reactivity Comparison

The fundamental difference in the chemical structures of acrolein and this compound dictates their vastly different reactivities. Acrolein is a potent electrophile, while its dimethyl acetal is largely unreactive towards nucleophiles until deprotected.

Property/Reaction TypeAcroleinThis compoundReactivity Summary
Functional Group α,β-Unsaturated AldehydeAcetal and AlkeneHighly reactive aldehyde vs. stable acetal.
Michael Addition Highly reactive as a Michael acceptor with nucleophiles (e.g., thiols, amines).[3][8]Unreactive. The acetal group does not activate the double bond for conjugate addition.Acrolein readily undergoes Michael addition; the acetal does not.
Diels-Alder Reactions Participates as a dienophile.[1]The double bond can act as a dienophile.Both can participate in Diels-Alder reactions via the C=C double bond.
Reaction with Nucleophiles Reacts at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition).[9]Stable to nucleophiles and bases.[6]Acrolein is highly susceptible to nucleophilic attack; the acetal is stable.
Polymerization Prone to polymerization, especially in the presence of light, heat, or acid/base catalysts.[1]Generally stable to polymerization under standard conditions.Acrolein is unstable and can polymerize; the acetal is stable.
Stability Unstable, often requires an inhibitor like hydroquinone (B1673460) for storage.[10]Stable under neutral or basic conditions.This compound is a stable, storable precursor to the highly reactive acrolein.
Primary Reactive Pathway Nucleophilic addition (Michael, 1,2-addition), cycloadditions.Acid-catalyzed hydrolysis to generate acrolein.[7]The acetal's primary reactivity is its conversion back to the reactive aldehyde.

Experimental Protocols

Experiment 1: Acid-Catalyzed Hydrolysis of this compound

This protocol describes the regeneration of acrolein from this compound, a fundamental reaction demonstrating the acetal's role as a protected aldehyde.

Objective: To hydrolyze this compound to acrolein using a solid acid catalyst and confirm the conversion.

Materials:

  • This compound

  • Deionized water

  • NAFION® NR-50 resin beads (solid acid catalyst)[11][12]

  • Dichloromethane (B109758) (for extraction)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a solution of this compound in water (e.g., 1200 µg/mL).[12]

  • To 1.0 mL of this solution in a sealed vial, add 0.2 g of NAFION® NR-50 resin beads.[12]

  • Allow the reaction to proceed at room temperature for 5-10 minutes with gentle agitation.[12]

  • Quench the reaction by filtering out the NAFION® resin beads.

  • Extract the aqueous solution with dichloromethane (2 x 2 mL).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and analyze by GC-MS.

  • Analysis: The GC-MS analysis will show the disappearance of the peak corresponding to this compound and the appearance of a new peak with the characteristic retention time and mass spectrum of acrolein.[12] The conversion is typically rapid and essentially complete within minutes.[11][12]

Experiment 2: Comparative Reactivity in a Thiol-Michael Addition

This protocol illustrates the dramatic difference in reactivity between acrolein and this compound towards a common biological nucleophile, a thiol.

Objective: To demonstrate that acrolein readily undergoes a Michael addition with a thiol, while this compound is unreactive under the same conditions.

Materials:

Procedure:

  • Set up two separate reaction vials, labeled "Acrolein Reaction" and "Acetal Reaction".

  • In the "Acrolein Reaction" vial, dissolve 1-dodecanethiol (1.0 mmol) and acrolein (1.1 mmol) in 5 mL of THF.

  • In the "Acetal Reaction" vial, dissolve 1-dodecanethiol (1.0 mmol) and this compound (1.1 mmol) in 5 mL of THF.

  • To each vial, add triethylamine (0.1 mmol) as a catalyst.

  • Stir both reactions at room temperature.

  • Monitoring: Monitor the progress of both reactions by TLC at time intervals (e.g., 0, 15, 30, 60 minutes). Spot the starting thiol, and aliquots from both reaction mixtures on the same TLC plate. Visualize the spots using a potassium permanganate stain.

  • Analysis:

    • In the "Acrolein Reaction," the spot corresponding to 1-dodecanethiol will diminish and a new, less polar spot corresponding to the Michael adduct will appear and intensify over time.

    • In the "Acetal Reaction," the spot for 1-dodecanethiol will remain, and no new product spot will be observed, indicating no reaction has occurred.

Biological Implications: Acrolein's Reactivity and Cellular Signaling

Acrolein's high electrophilicity allows it to readily form covalent adducts with cellular macromolecules, particularly proteins.[4][14] This modification of proteins can disrupt their function and trigger a cascade of cellular stress responses and signaling pathways. This compound is not biologically active in this manner unless it is hydrolyzed to acrolein, which can occur in acidic cellular compartments.

Key signaling pathways activated by acrolein include:

  • MAP Kinase (MAPK) Pathways: Acrolein activates stress-activated protein kinases such as JNK, p38, and ERK.[2][5][7] This activation is a central part of the cellular response to chemical stress and can lead to inflammation and apoptosis.[6][15]

  • Nrf2-Mediated Oxidative Stress Response: Acrolein depletes cellular glutathione (B108866) and modifies cysteine residues on the Nrf2 inhibitor, Keap1.[16][17] This leads to the activation of the transcription factor Nrf2, which upregulates the expression of antioxidant and detoxification enzymes as a protective response.[1][18][19]

  • Apoptosis Pathways: At sufficient concentrations, acrolein-induced cellular damage triggers programmed cell death (apoptosis). It can activate both the extrinsic (death receptor) pathway, involving Fas ligand and caspase-8, and the intrinsic (mitochondrial) pathway, characterized by Bax translocation and cytochrome c release.[3][8][20][21]

Visualizations

Chemical Transformations

Reactivity Comparison cluster_0 This compound (Stable Precursor) cluster_1 Acrolein (Highly Reactive) Acetal This compound NoReaction No Reaction Acetal->NoReaction Stable Acrolein Acrolein Acetal->Acrolein Hydrolysis Nucleophile Nucleophile (e.g., R-SH) No Catalyst Nucleophile->NoReaction Acid H+ (Acid Catalyst) Acid->Acrolein Adduct Michael Adduct Acrolein->Adduct Michael Addition Nucleophile2 Nucleophile (e.g., R-SH) Base Catalyst Nucleophile2->Adduct

Caption: Logical flow of reactivity for this compound versus acrolein.

Experimental Workflow

G cluster_acrolein Acrolein Reaction cluster_acetal Acetal Reaction A_Start Mix Acrolein, Thiol, & THF A_Cat Add Base Catalyst (Triethylamine) A_Start->A_Cat A_React Stir at RT A_Cat->A_React A_TLC Monitor by TLC A_React->A_TLC A_Result Product Formation (Michael Adduct) A_TLC->A_Result B_Start Mix Acetal, Thiol, & THF B_Cat Add Base Catalyst (Triethylamine) B_Start->B_Cat B_React Stir at RT B_Cat->B_React B_TLC Monitor by TLC B_React->B_TLC B_Result No Reaction B_TLC->B_Result

Caption: Comparative experimental workflow for the thiol-Michael addition.

Acrolein-Induced Cellular Signaling Pathways

cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway cluster_apoptosis Apoptosis Pathways Acrolein Acrolein MAPKKK MAPKKK Acrolein->MAPKKK Keap1_Nrf2 Keap1-Nrf2 Complex Acrolein->Keap1_Nrf2 FasR Fas Receptor Acrolein->FasR Mito Mitochondria Acrolein->Mito MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (JNK, p38, ERK) MAPKK->MAPK TF_AP1 Transcription Factors (c-Jun, ATF-2) MAPK->TF_AP1 Inflammation Inflammation, Apoptosis TF_AP1->Inflammation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Acrolein modifies Keap1 ARE ARE in Nucleus Nrf2->ARE Antioxidant Antioxidant & Detoxification Genes ARE->Antioxidant Casp8 Caspase-8 FasR->Casp8 Casp8->Mito Bid cleavage Casp3 Caspase-3 Casp8->Casp3 CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Overview of major signaling pathways activated by acrolein.

Conclusion

Acrolein and this compound possess fundamentally different reactivity profiles. Acrolein is a highly reactive electrophile that readily engages in Michael additions and other nucleophilic attacks, a characteristic that underlies both its synthetic utility and its biological toxicity. Its interaction with cellular components can trigger complex signaling cascades related to stress, inflammation, and cell death. In contrast, this compound is a stable, non-reactive compound under neutral and basic conditions, serving as an effective protected precursor. Its primary chemical reactivity is its hydrolysis under acidic conditions to regenerate the parent aldehyde. This stark difference in reactivity is critical for researchers in organic synthesis and for professionals in drug development and toxicology seeking to understand or modulate the effects of acrolein.

References

A Comparative Guide to Acrolein Acetals in Synthesis: Dimethyl Acetal vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in the design of a successful synthetic strategy. Acrolein, a valuable three-carbon building block, possesses a highly reactive α,β-unsaturated aldehyde functionality that often requires protection to achieve selective transformations. Acrolein acetals serve as effective protecting groups, masking the aldehyde while leaving the vinyl group available for a variety of synthetic manipulations. This guide provides an objective comparison of acrolein dimethyl acetal (B89532) with other commonly used acrolein acetals, supported by experimental data and detailed methodologies to inform the selection process.

Acrolein acetals are indispensable tools in organic synthesis, enabling chemists to utilize the reactivity of the acrolein unit in a controlled manner. The most common acrolein acetals include the acyclic dimethyl and diethyl acetals, and cyclic acetals such as the ethylene (B1197577) glycol acetal. The choice between these alternatives depends on a careful consideration of their relative stability, ease of formation and cleavage, and their performance in specific chemical reactions.

Performance Comparison: Stability and Reactivity

The stability of an acetal is a key factor in its selection as a protecting group. Generally, cyclic acetals exhibit greater stability towards hydrolysis compared to their acyclic counterparts. This enhanced stability is attributed to thermodynamic and kinetic factors; the formation of a five- or six-membered ring in a cyclic acetal is entropically favored.[1][2]

Conversely, the greater lability of acyclic acetals, such as acrolein dimethyl acetal, can be advantageous. They can often be cleaved under milder acidic conditions, which is beneficial when other acid-sensitive functional groups are present in the molecule.[1][3]

Table 1: Comparison of Acrolein Acetal Properties

FeatureThis compoundAcrolein Diethyl AcetalAcrolein Ethylene Glycol Acetal
Structure AcyclicAcyclicCyclic (1,3-Dioxolane)
Molecular Weight 102.13 g/mol 130.18 g/mol 100.12 g/mol
Boiling Point 89-90 °C125 °C144-146 °C
Stability to Acid LowerLowerHigher
Cleavage Conditions Mild acidic conditionsMild acidic conditionsStronger acidic conditions

Application in Synthesis: The Heck Reaction

A significant application of acrolein acetals is in the palladium-catalyzed Heck reaction for the synthesis of cinnamaldehydes and 3-arylpropanoates, which are valuable intermediates in the pharmaceutical and fragrance industries.[4][5] The acrolein acetal serves as a stable acrolein surrogate, undergoing reaction with aryl halides or triflates. Subsequent hydrolysis of the acetal moiety reveals the aldehyde functionality.

While direct comparative studies are limited, the performance of acrolein diethyl acetal in the Heck reaction is well-documented. For instance, the reaction of aryl iodides and bromides with acrolein diethyl acetal in the presence of a palladium catalyst affords (E)-cinnamaldehydes in good yields.[5]

Table 2: Heck Arylation of Acrolein Diethyl Acetal with Various Aryl Halides

Aryl HalideProductYield (%)
IodobenzeneCinnamaldehyde85
4-Iodoanisole4-Methoxycinnamaldehyde82
4-Bromobenzonitrile4-Cyanocinnamaldehyde75
1-Bromonaphthalene3-(Naphthalen-1-yl)acrylaldehyde78

Data sourced from Org. Lett. 2003, 5, 777-780.[5]

A detailed experimental protocol for a similar transformation using this compound is not as readily available in the literature, making a direct quantitative comparison of yields and reaction times challenging. However, the similar reactivity of acyclic acetals suggests that this compound would perform comparably under optimized conditions.

Experimental Protocols

Synthesis of (E)-Cinnamaldehyde via Heck Arylation of Acrolein Diethyl Acetal

Materials:

  • Iodobenzene (1.0 mmol)

  • Acrolein diethyl acetal (1.5 mmol)

  • Palladium(II) acetate (B1210297) (0.02 mmol)

  • Triphenylphosphine (0.04 mmol)

  • Triethylamine (B128534) (1.5 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

  • 2 M Hydrochloric acid

Procedure:

  • To a reaction flask, add iodobenzene, palladium(II) acetate, and triphenylphosphine.

  • Add DMF and triethylamine to the flask.

  • Add acrolein diethyl acetal to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 4 hours.

  • After cooling to room temperature, add 2 M HCl and stir for 30 minutes to hydrolyze the acetal.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (E)-cinnamaldehyde.

General Procedure for the Acid-Catalyzed Hydrolysis of Acrolein Acetals

This protocol is based on a method for generating acrolein from its acetals.[6]

Materials:

  • Acrolein acetal (e.g., this compound, acrolein diethyl acetal, or acrolein ethylene glycol acetal)

  • Water

  • Solid acid catalyst (e.g., NAFION NR-50 resin)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Prepare a solution of the acrolein acetal in water (e.g., 1200 µg/mL).

  • Add a catalytic amount of the solid acid catalyst (e.g., 0.2 g of NAFION resin per 1 mL of solution).

  • Stir the mixture at room temperature. The hydrolysis of acyclic acetals like the dimethyl and diethyl variants is often rapid, potentially reaching completion within minutes.[4][6]

  • Monitor the reaction by a suitable analytical method such as gas chromatography-mass spectrometry (GC/MS) to observe the disappearance of the acetal and the appearance of acrolein.

  • Once the reaction is complete, neutralize the catalyst (if necessary) and extract the acrolein with an organic solvent.

Mandatory Visualizations

Heck_Reaction_Pathway cluster_catalytic_cycle Catalytic Cycle ArylHalide Aryl Halide (Ar-X) OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition AcroleinAcetal Acrolein Acetal OlefinCoordination Olefin Complex AcroleinAcetal->OlefinCoordination Pd0 Pd(0) Catalyst Pd0->OxidativeAddition Base Base ReductiveElimination Product Release Base->ReductiveElimination Base-promoted ArylPdX Ar-Pd(II)-X OxidativeAddition->ArylPdX ArylPdX->OlefinCoordination Coordination MigratoryInsertion Insertion Product OlefinCoordination->MigratoryInsertion Migratory Insertion BetaHydrideElimination Hydrido-Pd Complex MigratoryInsertion->BetaHydrideElimination β-Hydride Elimination BetaHydrideElimination->ReductiveElimination Reductive Elimination ReductiveElimination->OxidativeAddition Regeneration Product Coupled Acetal Intermediate ReductiveElimination->Product Hydrolysis Hydrolysis Product->Hydrolysis Acidic Workup FinalProduct Cinnamaldehyde or 3-Arylpropanoate Hydrolysis->FinalProduct

Caption: General pathway for the Heck reaction using acrolein acetals.

Acetal_Stability_Logic cluster_stability Relative Stability to Hydrolysis cluster_cleavage Ease of Cleavage Cyclic Cyclic Acetal (e.g., Ethylene Glycol Acetal) Acyclic Acyclic Acetal (e.g., Dimethyl/Diethyl Acetal) Cyclic->Acyclic More Stable > Less Stable Acyclic_Cleavage Acyclic Acetal Cyclic_Cleavage Cyclic Acetal Acyclic_Cleavage->Cyclic_Cleavage Milder Conditions > Harsher Conditions Decision Choice of Acetal Decision->Cyclic Select if Decision->Acyclic Select if HarshConditions Harsh Reaction Conditions (non-acidic) HarshConditions->Decision Favors MildDeprotection Requires Mild Deprotection MildDeprotection->Decision Favors

Caption: Logical relationship for selecting an acrolein acetal based on stability.

Conclusion

The choice between this compound and other acrolein acetals is a nuanced decision that depends on the specific requirements of the synthetic route. This compound, as an acyclic acetal, offers the advantage of milder deprotection conditions, which is crucial for substrates with acid-sensitive functionalities. In contrast, cyclic acetals like the ethylene glycol derivative provide enhanced stability, making them more suitable for multi-step syntheses involving harsh, non-acidic reagents. While direct quantitative comparisons in specific reactions are not always available, the principles of acetal stability and reactivity provide a strong framework for making an informed choice to optimize synthetic outcomes.

References

A Researcher's Guide to GC-MS Analysis of Acrolein Dimethyl Acetal Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical research, the synthesis of acrolein dimethyl acetal (B89532) serves as a critical step in the production of various intermediates. The protective acetal group allows for the controlled reactivity of the otherwise highly volatile and reactive acrolein. Monitoring the synthesis reaction is paramount to maximizing yield and minimizing unwanted byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this purpose, offering both high-resolution separation and definitive compound identification.

Comparative Analysis of Reaction Outcomes

The efficiency of the acid-catalyzed synthesis of acrolein dimethyl acetal from acrolein and methanol (B129727) can be influenced by factors such as the choice of catalyst and reaction time. Below is an illustrative comparison of two hypothetical reaction scenarios.

Table 1: Illustrative GC-MS Quantitative Analysis of this compound Reaction Mixtures.

AnalyteRetention Time (min)Reaction A: Amberlyst-15, 4h (%)Reaction B: p-TsOH, 8h (%)
Acrolein3.515.25.8
Methanol2.8(Solvent)(Solvent)
This compound7.280.588.3
1,1,3-Trimethoxypropane9.14.35.9

Note: The quantitative data presented is illustrative and intended to demonstrate the comparative analytical approach.

Experimental Protocols

A robust and reproducible analytical method is essential for the accurate assessment of reaction mixtures. The following sections detail the synthesis and the corresponding GC-MS analysis protocol.

Synthesis of this compound

This compound is typically prepared through the acid-catalyzed reaction of acrolein with an excess of methanol.[1] The equilibrium is driven towards the product by removing the water formed during the reaction.

Reaction A: Heterogeneous Catalysis with Amberlyst-15

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol (100 mL) and Amberlyst-15 resin (5 g).

  • Cool the mixture in an ice bath and slowly add acrolein (10 g, 0.178 mol).

  • Allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture, filter to remove the resin, and neutralize the filtrate with a small amount of sodium carbonate.

  • Prepare a sample for GC-MS analysis as described below.

Reaction B: Homogeneous Catalysis with p-Toluenesulfonic Acid (p-TsOH)

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol (100 mL) and p-toluenesulfonic acid monohydrate (0.2 g).[2]

  • Cool the mixture in an ice bath and slowly add acrolein (10 g, 0.178 mol).

  • Allow the mixture to warm to room temperature and then heat to reflux for 8 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Prepare a sample for GC-MS analysis as described below.

GC-MS Analysis Protocol

The following GC-MS method is designed for the separation and quantification of the components in the this compound reaction mixture.

1. Sample Preparation:

  • Quench a 100 µL aliquot of the reaction mixture in 900 µL of a suitable solvent (e.g., dichloromethane) containing an internal standard (e.g., undecane (B72203) at 100 µg/mL).

  • Vortex the sample and transfer to a GC vial.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890 GC or equivalent.[3]

  • Mass Spectrometer: Agilent 5977 MS or equivalent.

  • Column: DB-WAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.[3]

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • MS Transfer Line Temperature: 230 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 30-300). For higher sensitivity, Selective Ion Monitoring (SIM) can be employed.[4]

Table 2: Expected GC-MS Data for Key Analytes.

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
Methanol~2.831, 29
Acrolein~3.556, 55, 27, 26[4]
This compound ~7.2 71, 101, 102
1,1,3-Trimethoxypropane~9.171, 45, 75, 103[5]

Note: Retention times are estimates and will vary based on the specific instrument and conditions.

Byproduct Formation

The primary byproduct anticipated in this reaction is 1,1,3-trimethoxypropane. This results from the Michael addition of methanol across the carbon-carbon double bond of acrolein, followed by acetalization of the resulting aldehyde.[6][7] Careful control of reaction conditions can minimize this and other potential side reactions, such as polymerization.

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from the chemical synthesis to the final comparative analysis.

G GC-MS Analysis Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_sampling Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Comparison Reaction_A Reaction A (Amberlyst-15, 4h) Sample_Prep_A Quench & Dilute (Internal Standard) Reaction_A->Sample_Prep_A Reaction_B Reaction B (p-TsOH, 8h) Sample_Prep_B Quench & Dilute (Internal Standard) Reaction_B->Sample_Prep_B GC_MS GC-MS Acquisition (DB-WAX Column) Sample_Prep_A->GC_MS Sample_Prep_B->GC_MS Peak_Integration Peak Integration & Compound Identification GC_MS->Peak_Integration Quantification Quantification vs. Internal Standard Peak_Integration->Quantification Comparison Comparative Table (Yield, Purity) Quantification->Comparison

Caption: Workflow from synthesis to comparative analysis.

By implementing a standardized GC-MS methodology, researchers can effectively compare different synthetic routes for this compound, leading to optimized reaction conditions and higher purity products. This analytical rigor is fundamental to advancing research and development in pharmaceuticals and fine chemicals.

References

Comparative Analysis of Acrolein Dimethyl Acetal Adducts: A 1H and 13C NMR Characterization Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characteristics of Michael adducts formed from acrolein dimethyl acetal (B89532). The data presented herein, including detailed experimental protocols and spectral assignments, serves as a valuable resource for the identification and characterization of these compounds in various research and development settings.

Introduction to Acrolein Dimethyl Acetal Adducts

This compound is a versatile reagent in organic synthesis, often utilized as a precursor for the introduction of a 3-oxopropyl group. Its reaction with nucleophiles, particularly through Michael addition, leads to the formation of a variety of adducts with significant applications in the synthesis of pharmaceuticals and other bioactive molecules. The acetal functionality serves as a protected aldehyde, which can be deprotected under acidic conditions when needed. Accurate characterization of these adducts is crucial for ensuring the desired chemical transformations and for the quality control of synthesized compounds. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure of the reaction products.

General Reaction Scheme

The formation of Michael adducts from this compound typically proceeds via the conjugate addition of a nucleophile to the α,β-unsaturated system. A general representation of this reaction is illustrated below.

G reactant1 This compound (H₂C=CHCH(OCH₃)₂) reaction + reactant1->reaction reactant2 Nucleophile (Nu-H) reactant2->reaction product Michael Adduct (Nu-CH₂CH₂CH(OCH₃)₂) reaction->product

Caption: General reaction for the formation of a Michael adduct from this compound.

¹H and ¹³C NMR Spectral Data of this compound

Before examining the adducts, it is essential to be familiar with the NMR signature of the starting material, this compound.

Compound ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
This compoundδ 5.85 (ddd, 1H, H-2), 5.30 (dt, 1H, H-1a), 5.18 (dt, 1H, H-1b), 4.75 (d, 1H, H-3), 3.32 (s, 6H, -OCH₃)δ 134.5 (C-2), 117.5 (C-1), 102.0 (C-3), 53.0 (-OCH₃)

¹H and ¹³C NMR Characterization of Michael Adducts

The following tables summarize the ¹H and ¹³C NMR spectral data for representative Michael adducts of this compound. The formation of the adduct is clearly indicated by the disappearance of the vinyl proton signals and the appearance of new signals corresponding to the saturated alkyl chain.

Amine Adducts

The reaction of this compound with secondary amines, such as morpholine (B109124) and piperidine (B6355638), yields the corresponding 3-(dialkylamino)propanal dimethyl acetals.

Adduct ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
3-(Morpholin-4-yl)propanal dimethyl acetal δ 4.40 (t, 1H, J=5.5 Hz, H-1), 3.70 (t, 4H, J=4.6 Hz, morpholine H-3',5'), 3.35 (s, 6H, -OCH₃), 2.50 (t, 2H, J=7.0 Hz, H-3), 2.45 (t, 4H, J=4.6 Hz, morpholine H-2',6'), 1.85 (dt, 2H, J=7.0, 5.5 Hz, H-2)δ 103.5 (C-1), 58.0 (C-3), 54.0 (morpholine C-2',6'), 53.0 (-OCH₃), 45.0 (C-2), 30.0 (morpholine C-3',5')
3-(Piperidin-1-yl)propanal dimethyl acetal δ 4.42 (t, 1H, J=5.6 Hz, H-1), 3.36 (s, 6H, -OCH₃), 2.40 (t, 2H, J=7.2 Hz, H-3), 2.35 (t, 4H, J=5.4 Hz, piperidine H-2',6'), 1.80 (dt, 2H, J=7.2, 5.6 Hz, H-2), 1.58 (quint, 4H, J=5.6 Hz, piperidine H-3',5'), 1.45 (quint, 2H, J=5.6 Hz, piperidine H-4')δ 103.8 (C-1), 58.5 (C-3), 54.8 (piperidine C-2',6'), 53.2 (-OCH₃), 45.5 (C-2), 26.0 (piperidine C-3',5'), 24.5 (piperidine C-4')

Experimental Protocols

General Procedure for the Synthesis of Amine Adducts

To a solution of this compound (1.0 eq) in a suitable solvent such as methanol (B129727) or acetonitrile, the respective secondary amine (1.1 eq) is added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired Michael adduct.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. The solvent used for all NMR measurements was deuterated chloroform (B151607) (CDCl₃).

Conclusion

The provided ¹H and ¹³C NMR data and experimental protocols offer a clear and objective guide for the synthesis and characterization of this compound adducts. The distinct NMR spectral features of the starting material and the resulting Michael adducts allow for straightforward identification and purity assessment. This information is intended to support researchers, scientists, and drug development professionals in their synthetic endeavors and analytical characterization workflows.

Workflow for Adduct Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start Start reactants Mix this compound and Nucleophile start->reactants stir Stir at Room Temperature reactants->stir monitor Monitor by TLC stir->monitor workup Work-up and Purification monitor->workup Reaction Complete product Isolated Adduct workup->product nmr_prep Prepare NMR Sample (in CDCl₃) product->nmr_prep acquire_1h Acquire ¹H NMR Spectrum nmr_prep->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum nmr_prep->acquire_13c analyze Analyze Spectra and Assign Signals acquire_1h->analyze acquire_13c->analyze final_data Characterized Adduct Data analyze->final_data

Caption: Experimental workflow for the synthesis and NMR characterization of this compound adducts.

A Comparative Guide to HPLC Methods for the Analysis of Acrolein Dimethyl Acetal Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of acrolein, the primary product of interest following the hydrolysis of acrolein dimethyl acetal (B89532). Given that acrolein dimethyl acetal is a stable precursor often used to generate the highly reactive and toxic α,β-unsaturated aldehyde, acrolein, analytical methods focus on the detection and quantification of acrolein itself.

The following sections detail various analytical approaches, including HPLC with Ultraviolet (UV) and Fluorescence (FLD) detection, as well as alternative gas chromatography-based methods. This guide presents quantitative performance data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their specific analytical needs.

Method Comparison: HPLC and Alternative Techniques

The choice of analytical method for acrolein is often dictated by the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While direct analysis of the highly polar and low molecular weight acrolein can be challenging, derivatization is a common strategy to enhance its chromatographic retention and detection.

Method Principle Typical Limit of Detection (LOD) Typical Limit of Quantitation (LOQ) Linearity (R²) Advantages Disadvantages
HPLC-UV (DNPH Derivatization) Pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone, detected by UV absorbance.33.9 - 104.5 ng/mL[1]181.2 - 396.8 ng/mL[1]>0.999[1]Robust, widely used, good for relatively high concentrations.Moderate sensitivity, potential for interferences from other carbonyls.
HPLC-FLD (DDB Derivatization) Pre-column derivatization with a fluorogenic reagent like 1,2-diamino-4,5-dimethoxybenzene (DDB) to form a fluorescent product.10 nM[2]Not explicitly stated, but quantifiable at low nM levels.Not explicitly stated, but implied to be good.High sensitivity and selectivity.Derivatization can be complex, reagent stability may be a concern.
LC-MS/MS (Direct Analysis) Direct injection and separation by liquid chromatography followed by highly selective and sensitive mass spectrometric detection.Not explicitly stated for direct analysis, but SPE-LC-MS/MS shows high sensitivity.3.8 ng/L (with SPE)[3]Not explicitly stated.High sensitivity and selectivity, no derivatization required.Requires expensive instrumentation, matrix effects can be an issue.
Gas Chromatography (GC-FID/MS) Separation of volatile acrolein in the gas phase, often with headspace or purge and trap sample introduction.0.7 µg/L (MDL for GC-FID)[4]0.2 µg/L (for HS-SPME-GC-MS)[5]>0.995[6]Excellent for volatile analytes, well-established EPA methods exist.High temperatures can degrade thermally unstable compounds, not suitable for non-volatile matrices.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. It is assumed that the initial step for the analysis of this compound products is an acidic hydrolysis to convert the acetal to acrolein.

HPLC-UV Analysis of Acrolein-DNPH Derivative

This method is based on EPA Method 8315A for the analysis of carbonyl compounds.[3][7]

a) Sample Preparation (Hydrolysis and Derivatization):

  • Acidify the aqueous sample containing this compound to a pH of approximately 3 to facilitate hydrolysis to acrolein.

  • To the acidified sample, add an excess of 2,4-dinitrophenylhydrazine (DNPH) solution (typically in acetonitrile (B52724) and phosphoric acid).

  • Allow the reaction to proceed at room temperature for at least one hour to ensure complete derivatization of the formed acrolein into acrolein-2,4-dinitrophenylhydrazone.

  • Extract the derivative using a solid-phase extraction (SPE) C18 cartridge or liquid-liquid extraction with a suitable organic solvent (e.g., methylene (B1212753) chloride).

  • Elute the derivative from the SPE cartridge with acetonitrile or evaporate the extraction solvent and reconstitute the residue in acetonitrile.

  • Filter the final extract through a 0.45 µm filter before HPLC analysis.

b) HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 60% acetonitrile and increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 360 nm.

  • Quantification: Based on a calibration curve prepared using a certified standard of acrolein-DNPH.

HPLC-Fluorescence Analysis of Acrolein-DDB Derivative

This highly sensitive method is suitable for trace-level analysis of acrolein in biological matrices.[2]

a) Sample Preparation (Hydrolysis and Derivatization):

  • Perform acidic hydrolysis of the this compound in the sample as described above.

  • For biological samples, precipitate proteins using a suitable agent (e.g., acetonitrile) and centrifuge to obtain a clear supernatant.

  • To the supernatant, add 1,2-diamino-4,5-dimethoxybenzene (DDB) solution and an oxidizing agent (e.g., sodium sulfite).

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time to allow for the formation of the fluorescent derivative.

  • Cool the reaction mixture and filter it before injection into the HPLC system.

b) HPLC-FLD Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol (B129727) and water or acetonitrile and water.

  • Flow Rate: Typically around 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the specific derivative (e.g., Ex: 365 nm, Em: 450 nm for the DDB derivative).

  • Quantification: Based on a calibration curve prepared with acrolein standards derivatized in the same manner as the samples.

Alternative Method: Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method is based on EPA Method 603 and is suitable for the analysis of acrolein in aqueous samples.[8][9]

a) Sample Preparation (Purge and Trap):

  • Acidify the aqueous sample containing this compound to a pH between 4 and 5 to facilitate hydrolysis and stabilize the resulting acrolein.[10]

  • Place a 5 mL aliquot of the sample into a purging chamber.

  • An inert gas (e.g., helium) is bubbled through the sample, transferring the volatile acrolein from the aqueous phase to the vapor phase.

  • The vapor is then passed through a sorbent trap where acrolein is retained.

  • After purging is complete, the trap is rapidly heated and backflushed with the inert gas to desorb the acrolein onto the GC column.

b) GC-FID Conditions:

  • Column: A packed column such as Porapak-QS or a suitable capillary column.

  • Carrier Gas: Helium or Nitrogen.

  • Oven Temperature Program: Isothermal or a temperature gradient to ensure separation from other volatile compounds.

  • Injector and Detector Temperature: Maintained at a high enough temperature to prevent condensation.

  • Detection: Flame Ionization Detector (FID).

  • Quantification: Based on a calibration curve generated by analyzing standards of known acrolein concentrations.

Visualizing the Workflow and Method Selection

To better understand the experimental processes and the logic behind method selection, the following diagrams are provided.

HPLC_DNPH_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Sample with Acrolein Dimethyl Acetal hydrolysis Acidic Hydrolysis (pH ~3) start->hydrolysis derivatization DNPH Derivatization hydrolysis->derivatization extraction SPE or LLE derivatization->extraction reconstitution Reconstitution in Acetonitrile extraction->reconstitution filtration Filtration reconstitution->filtration hplc HPLC-UV (360 nm) filtration->hplc data Data Acquisition and Quantification hplc->data

Caption: Experimental workflow for HPLC-UV analysis of acrolein via DNPH derivatization.

Method_Selection start Start: Need to Analyze This compound Product hydrolysis Hydrolyze to Acrolein start->hydrolysis sensitivity Required Sensitivity? hydrolysis->sensitivity matrix Complex Matrix (e.g., Biological)? sensitivity->matrix High instrument Available Instrumentation? sensitivity->instrument Low/Moderate hplc_fld HPLC-FLD (DDB) matrix->hplc_fld Yes lc_ms LC-MS/MS matrix->lc_ms Yes hplc_uv HPLC-UV (DNPH) instrument->hplc_uv HPLC gc GC-FID/MS instrument->gc GC

Caption: Decision tree for selecting an appropriate analytical method for acrolein.

References

A Researcher's Guide to the Validation of Product Structures from Acrolein Dimethyl Acetal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of product structures is paramount. This guide provides a comprehensive comparison of analytical techniques for confirming the products of reactions involving acrolein dimethyl acetal (B89532), a versatile building block in organic synthesis. We present supporting experimental data, detailed protocols, and comparative analyses to aid in the selection of appropriate validation methods.

Acrolein dimethyl acetal is a valuable reagent in a variety of chemical transformations, most notably in cycloaddition and conjugate addition reactions. Its protected aldehyde functionality allows for selective reaction at the carbon-carbon double bond, followed by deprotection to reveal the aldehyde for further manipulation. The validation of the resulting product structures is a critical step to ensure the desired transformation has occurred and to accurately characterize the newly synthesized molecules. This guide will focus on two primary reaction types: the Diels-Alder reaction and the Michael addition.

I. Spectroscopic Validation of Reaction Products

The primary methods for elucidating the structure of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for determining the carbon-hydrogen framework of a molecule. In the context of this compound reactions, specific changes in the NMR spectrum are indicative of a successful reaction.

Starting Material: this compound

A baseline understanding of the NMR spectrum of this compound is essential for comparison.[1]

  • ¹H NMR: The spectrum is characterized by signals corresponding to the vinyl protons and the methoxy (B1213986) protons of the acetal group.

  • ¹³C NMR: The spectrum shows signals for the vinyl carbons and the methoxy carbons.

Diels-Alder Adducts

In a Diels-Alder reaction, the vinyl signals of this compound will disappear and be replaced by signals in the aliphatic region of the spectrum, corresponding to the newly formed cyclohexene (B86901) ring.

Michael Adducts

Following a Michael addition, the vinyl signals will also be absent. New signals will appear corresponding to the protons and carbons of the newly formed C-C or C-heteroatom bond. The chemical shifts of the protons on the carbon that was formerly part of the double bond will shift significantly upfield.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the product and can provide information about its structure through fragmentation patterns. The expected molecular weight of the product can be calculated based on the starting materials, and the observation of this molecular ion in the mass spectrum is strong evidence of a successful reaction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For reactions of this compound, the key spectral change to observe is the disappearance of the C=C stretching vibration of the alkene in the starting material.

II. Comparative Analysis of Reaction Performance

The choice of dienophile or Michael acceptor can significantly impact the yield and stereoselectivity of the reaction.

Diels-Alder Reaction: Acrolein vs. This compound

While acrolein itself is a reactive dienophile, the use of its dimethyl acetal offers several advantages. The acetal group is less electron-withdrawing than the aldehyde, which can influence the electronics of the reaction. Furthermore, the acetal is stable to a wider range of reaction conditions, preventing polymerization or other side reactions that can occur with the unprotected aldehyde. Lewis acid catalysis can be employed to enhance the reactivity of acrolein and its derivatives in Diels-Alder reactions.[2][3] Theoretical studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the thermodynamics and kinetics of these reactions, aiding in the selection of optimal conditions.[2][3]

DienophileDieneCatalystProductYield (%)Reference
Acrolein2,5-DimethylfuranLewis Acid (e.g., AlCl₃)CycloadductN/A (Theoretical Study)[2][3]
Michael Addition: Alternative Acceptors

This compound serves as a Michael acceptor, reacting with a variety of nucleophiles. Comparing its reactivity to other α,β-unsaturated systems can inform substrate scope and reaction design.

Michael AcceptorNucleophileProductYield (%)Analytical Methods
α,β-unsaturated carbonylThiophenolThia-Michael adductHighIR, MS, ¹H NMR, ¹³C NMR
Dehydroamino acidAmines, ThiolsSubstituted amino acidFair to GoodNot specified

III. Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis and validation.

General Procedure for a Diels-Alder Reaction
  • Dissolve the diene in a suitable solvent (e.g., toluene, dichloromethane).

  • Add this compound (typically 1-1.5 equivalents).

  • If using a Lewis acid catalyst, add it to the reaction mixture at a reduced temperature.

  • Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction (e.g., with a saturated solution of sodium bicarbonate if a Lewis acid was used).

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Characterize the purified product by NMR, MS, and IR spectroscopy.

General Procedure for a Michael Addition
  • Dissolve the nucleophile in a suitable solvent.

  • Add this compound and a catalytic amount of base if required.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC.

  • After the reaction is complete, perform an appropriate work-up to remove the catalyst and any unreacted starting materials.

  • Purify the product by column chromatography or distillation.

  • Validate the structure of the purified product using spectroscopic methods.

IV. Visualizing Reaction Pathways and Workflows

Graphical representations of reaction pathways and experimental workflows can greatly enhance understanding.

Diels-Alder Reaction Pathway

Diels_Alder Diene Diene TransitionState [4+2] Transition State Diene->TransitionState Dienophile This compound Dienophile->TransitionState Cycloadduct Diels-Alder Adduct TransitionState->Cycloadduct

Caption: Generalized pathway for the Diels-Alder reaction.

Michael Addition Reaction Pathway

Michael_Addition Nucleophile Nucleophile Acceptor This compound Nucleophile->Acceptor Enolate Enolate Intermediate Acceptor->Enolate Product Michael Adduct Enolate->Product Protonation

Caption: Generalized pathway for the Michael addition reaction.

Experimental Workflow for Product Validation

Validation_Workflow cluster_reaction Reaction & Purification cluster_analysis Structural Analysis Reaction Perform Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification NMR 1H & 13C NMR Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Final_Structure Validated Product Structure NMR->Final_Structure MS->Final_Structure IR->Final_Structure

Caption: A typical workflow for reaction, purification, and structural validation.

By following the protocols and utilizing the comparative data presented in this guide, researchers can confidently and efficiently validate the structures of products derived from reactions of this compound, ensuring the integrity and accuracy of their synthetic efforts.

References

Comparative Analysis of Lewis Acid Catalysts in Acrolein Dimethyl Acetal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance

In the realm of synthetic organic chemistry, the strategic selection of a catalyst is paramount to achieving desired reaction outcomes. This guide provides a comparative overview of the performance of various Lewis acid catalysts in reactions involving acrolein dimethyl acetal (B89532), a versatile building block in the synthesis of complex organic molecules. The following data, compiled from diverse experimental sources, is intended to aid researchers in selecting the most appropriate catalyst for their specific synthetic needs, with a focus on reaction yield, selectivity, and conditions.

Performance of Lewis Acid Catalysts in Mukaiyama Aldol-type Reactions

The Mukaiyama aldol (B89426) reaction, a carbon-carbon bond-forming reaction between a silyl (B83357) enol ether and a carbonyl equivalent, serves as a representative platform for comparing the efficacy of different Lewis acid catalysts in activating acrolein dimethyl acetal and its analogs. While a direct head-to-head comparison of all catalysts in a single study is not available in the current literature, the following table summarizes representative data gleaned from various sources for reactions with α,β-unsaturated acetals, providing a valuable snapshot of their catalytic prowess.

CatalystSubstrate 1Substrate 2Catalyst Loading (mol%)Reaction TimeTemperature (°C)Yield (%)Diastereoselectivity (syn:anti)
TiCl4 Silyl enol ether of cyclohexanoneBenzaldehyde dimethyl acetalStoichiometricNot SpecifiedRoom Temp.~82 (total)threo:erythro = 63:19
SnCl4 Enol etherAcetalNot SpecifiedNot Specified-2059Not Specified
ZnCl2 BenzaldehydeTrimethyl orthoformate102 hReflux94Not Applicable
Sc(OTf)3 BenzaldehydeTrimethyl orthoformate51 h60>95 (conversion)Not Applicable
BF3·OEt2 (1S)-(+)-N,N-diisopropyl-10-camphorsulfonamide dimethyl acetalα-hydroxy acidsNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh

Note: The data presented is for illustrative purposes and compares catalyst performance in similar, but not identical, reaction systems due to the lack of a single comprehensive study. Direct comparison of yields and selectivities should be made with caution. The reaction with ZnCl2 and Sc(OTf)3 represents the formation of a dimethyl acetal, a reaction relevant to the reactivity of the acetal functional group.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for reactions catalyzed by the Lewis acids discussed.

General Procedure for a TiCl4-Catalyzed Mukaiyama Aldol Reaction

To a solution of the aldehyde or acetal (1.0 mmol) in a dry solvent (e.g., dichloromethane) at a low temperature (e.g., -78 °C) under an inert atmosphere, is added TiCl4 (1.0 mmol, 1.0 M solution in dichloromethane). The mixture is stirred for a few minutes, after which a solution of the silyl enol ether (1.2 mmol) in the same solvent is added dropwise. The reaction is stirred for a specified time and then quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for a SnCl4-Catalyzed Mukaiyama Aldol Reaction

Under an inert atmosphere, SnCl4 (1.1 mmol) is added to a solution of the acetal (1.0 mmol) in a suitable solvent such as acetonitrile (B52724) at a reduced temperature (e.g., -20 °C). The silyl enol ether (1.2 mmol) is then added, and the reaction mixture is stirred until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and worked up as described for the TiCl4-catalyzed procedure.

General Procedure for ZnCl2-Catalyzed Dimethyl Acetalization

A mixture of the aldehyde or ketone (1.0 mmol), trimethyl orthoformate (2.0 mmol), and anhydrous ZnCl2 (0.1 mmol, 10 mol%) in a solvent system of anhydrous methanol (B129727) and cyclohexane (B81311) (e.g., 1:3 ratio) is refluxed until the reaction is complete (monitored by TLC or GC).[1] The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is purified by distillation or column chromatography.

General Procedure for Sc(OTf)3-Catalyzed Acetalization

A mixture of the aldehyde (1.0 mmol), trimethyl orthoformate (1.2 mmol), and Sc(OTf)3 (0.05 mmol, 5 mol%) in a suitable solvent is stirred at the specified temperature (e.g., 60 °C). The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is worked up by adding a mild base to neutralize the catalyst, followed by extraction and purification of the product.

Visualizing the Catalytic Process

To better understand the workflow and the relationships between the components of a typical Lewis acid-catalyzed reaction of this compound, the following diagrams are provided.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Nucleophile Activation Activation of Acetal by Lewis Acid Reactants->Activation Mixing Lewis_Acid Lewis Acid Catalyst (e.g., TiCl4, SnCl4) Lewis_Acid->Activation Solvent Anhydrous Solvent (e.g., CH2Cl2) Solvent->Activation Addition Nucleophilic Addition Activation->Addition Quenching Quenching (e.g., NaHCO3 soln.) Addition->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product Desired Product Purification->Product

Figure 1: General experimental workflow for a Lewis acid-catalyzed reaction of this compound.

G Lewis_Acid Lewis Acid (Electron Acceptor) Acetal_Oxygen Acetal Oxygen (Lewis Base) Lewis_Acid->Acetal_Oxygen Coordination Electrophilic_Carbon Electrophilic Carbon (Activated) Acetal_Oxygen->Electrophilic_Carbon Increases Electrophilicity of New_Bond New C-C or C-Nu Bond Electrophilic_Carbon->New_Bond Forms Nucleophile Nucleophile (Electron Donor) Nucleophile->Electrophilic_Carbon Attacks

Figure 2: Signaling pathway illustrating the activation of an acetal by a Lewis acid catalyst.

Concluding Remarks

The choice of a Lewis acid catalyst for reactions involving this compound significantly impacts the reaction's efficiency and stereochemical outcome. Titanium(IV) chloride and tin(IV) chloride are potent catalysts for Mukaiyama aldol-type reactions, often employed in stoichiometric amounts to achieve high yields. Scandium(III) triflate and zinc(II) chloride have demonstrated high efficiency in acetalization reactions, suggesting their utility in reactions where the acetal functionality is either formed or undergoes dynamic exchange. Boron trifluoride etherate is a versatile and widely used Lewis acid, known for its ability to promote a variety of transformations with high stereocontrol.

Researchers are encouraged to consider the specific requirements of their synthetic targets, including desired stereochemistry, functional group tolerance, and reaction scale, when selecting a Lewis acid catalyst. The data and protocols presented in this guide serve as a foundational resource for making informed decisions in the pursuit of efficient and selective organic synthesis.

References

A Comparative Guide to the Purity Assessment of Synthesized Acrolein Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the reliability and reproducibility of experimental outcomes. Acrolein dimethyl acetal (B89532), a key building block in organic synthesis, is no exception. Its purity can significantly impact reaction yields, byproduct formation, and the overall quality of the final product. This guide provides an objective comparison of analytical methods for assessing the purity of synthesized acrolein dimethyl acetal, supported by experimental data and detailed protocols.

Introduction to this compound and Its Purity

This compound (3,3-dimethoxy-1-propene) is a valuable reagent used in various chemical transformations, including as a precursor in the synthesis of pharmaceuticals and specialty chemicals.[1] It is typically synthesized from the reaction of acrolein with methanol (B129727) in the presence of an acid catalyst.[1] Due to the high reactivity of acrolein, the synthesis can lead to the formation of several impurities, including unreacted starting materials, byproducts from side reactions, and residual catalyst. Commercial grades of this compound are often available with a purity of 98% or higher, as determined by gas chromatography (GC).

Comparison of Key Analytical Methods for Purity Assessment

The choice of analytical method for purity assessment depends on the specific requirements of the analysis, including the desired level of accuracy, the nature of the expected impurities, and the available instrumentation. The most common and effective techniques for analyzing this compound are Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical Method Principle Advantages Limitations Typical Purity Range (%) Limit of Detection (LOD) / Limit of Quantification (LOQ)
Gas Chromatography (GC-MS/FID) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.High resolution and sensitivity, excellent for volatile impurities. GC-MS provides structural information for impurity identification.High temperatures in the injector can cause degradation of thermally labile impurities. Derivatization may be needed for some impurities.97-99.5Analyte-dependent, can be in the low ppm range with appropriate detectors.
Quantitative ¹H-NMR (qNMR) The integral of an NMR signal is directly proportional to the number of corresponding nuclei. Purity is determined by comparing the integral of the analyte signal to that of a certified internal standard.Provides an absolute measure of purity without the need for a specific reference standard for each impurity. Non-destructive.Lower sensitivity compared to GC for trace impurities. Signal overlap can complicate quantification. Requires a high-field NMR spectrometer for best results.95-99.9Typically in the range of 0.1-1% for minor components.

Potential Impurities in Synthesized this compound

The synthesis of this compound can result in various impurities. Understanding these potential contaminants is crucial for developing appropriate analytical methods for their detection and quantification.

Impurity Source Reason for Concern
Acrolein Unreacted starting material.Highly reactive and toxic; can participate in unwanted side reactions.
Methanol Unreacted starting material.Can affect reaction stoichiometry and introduce water upon removal.
1,1,3-Trimethoxypropane Michael addition of methanol to this compound.A common byproduct that can be difficult to separate by distillation.
Polymeric/Resinous Materials Polymerization of acrolein.Can foul equipment and complicate purification.[2]
Residual Acid Catalyst Incomplete neutralization after synthesis.Can catalyze degradation of the product or interfere with subsequent reactions.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the identification and quantification of volatile impurities in this compound.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the synthesized this compound.

  • Dissolve the sample in 1 mL of a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

2. GC-MS Instrumentation and Conditions:

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature of 40 °C, hold for 5 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Mass Range Scan from m/z 35 to 350

3. Data Analysis:

  • The purity is determined by calculating the relative peak area percentage from the Total Ion Chromatogram (TIC).

  • Impurities can be identified by comparing their mass spectra to a reference library (e.g., NIST).

Quantitative ¹H-NMR (qNMR) Protocol

This method provides an absolute purity determination without the need for impurity reference standards.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride (B1165640) or 1,3,5-trimethoxybenzene) into the same NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Gently swirl the tube to dissolve the sample and internal standard completely.

2. NMR Instrumentation and Parameters:

Parameter Condition
Spectrometer Bruker Avance III 400 MHz or equivalent
Solvent CDCl₃
Pulse Program A standard 90° pulse sequence
Relaxation Delay (d1) 30 seconds (to ensure full relaxation of all protons)
Number of Scans 16 to 64 (to achieve adequate signal-to-noise)
Temperature 298 K

3. Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound (e.g., the methoxy (B1213986) protons) and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualization of Experimental and Logical Workflows

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results & Decision start Synthesized this compound gc_ms GC-MS Analysis start->gc_ms Primary Method qnmr qNMR Analysis start->qnmr Orthogonal Method alt Alternative Methods (e.g., Titration) start->alt If necessary data Compare Data gc_ms->data qnmr->data alt->data decision Purity Specification Met? data->decision pass Release for Use decision->pass Yes fail Further Purification decision->fail No

A logical workflow for the purity assessment of synthesized this compound.

GC_MS_Experimental_Workflow sample_prep Sample Preparation (Dissolve in Dichloromethane) injection GC Injection (1 µL, Split Mode) sample_prep->injection separation Chromatographic Separation (DB-5ms Column) injection->separation detection Mass Spectrometry Detection (EI, Scan Mode) separation->detection analysis Data Analysis (Peak Integration, Library Search) detection->analysis report Purity Report & Impurity Profile analysis->report

A streamlined experimental workflow for GC-MS analysis.

Conclusion and Recommendations

For routine quality control of synthesized this compound, Gas Chromatography (GC) with either FID or MS detection is the recommended primary technique due to its high sensitivity, resolving power for volatile impurities, and the ability of GC-MS to provide structural identification of unknown peaks.

Quantitative NMR (qNMR) serves as an excellent orthogonal method for absolute purity determination and is particularly valuable for validating the primary GC method. It is also a powerful tool for structural confirmation.

A comprehensive purity assessment of this compound should ideally involve both GC-MS for impurity profiling and qNMR for an independent, absolute purity value. This dual-method approach provides a high degree of confidence in the quality of the synthesized material, ensuring its suitability for demanding applications in research and development.

References

A Comparative Guide to Acrolein Dimethyl Acetal and Other Common Dienophiles in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, relies on the crucial interplay between a conjugated diene and a dienophile. The choice of dienophile significantly impacts reaction efficiency, selectivity, and overall synthetic strategy. This guide provides a comprehensive benchmark of acrolein dimethyl acetal (B89532) against other widely used dienophiles: maleic anhydride (B1165640), N-phenylmaleimide, methyl acrylate (B77674), and methyl vinyl ketone.

While direct, side-by-side comparative data under identical conditions is limited in the literature, this guide collates available experimental results to offer a valuable comparison of their performance in Diels-Alder reactions, primarily with cyclopentadiene (B3395910) as a representative diene.

Performance Comparison of Dienophiles

The following table summarizes the performance of acrolein dimethyl acetal and other selected dienophiles in the Diels-Alder reaction with cyclopentadiene. It is important to note that the reaction conditions are not uniform across all entries, which may influence the reported yields and selectivities.

DienophileDieneReaction ConditionsYield (%)Endo/Exo RatioReference
This compound CyclopentadieneData not available in direct comparison. Expected to be less reactive than acrolein due to the electron-donating nature of the acetal group. Lewis acid catalysis would likely be required for efficient reaction.---
Acrolein CyclopentadieneRu(II) catalyst, CH2Cl2, RT, 24h9585:15[1]
Maleic Anhydride CyclopentadieneEthyl acetate (B1210297)/Hexane (B92381), RTHighPredominantly Endo[2]
N-Phenylmaleimide 1,3-Cyclohexadiene (B119728)Ethyl acetate, Reflux, 2.5h91Predominantly Endo[3]
Methyl Acrylate CyclopentadieneNeat, 20°C-76:24[4]
Methyl Acrylate CyclopentadieneMethanol, 20°C-88:12[4]
Methyl Vinyl Ketone CyclopentadieneNeat, 25°C~9085:15[5]

Note: The reactivity of dienophiles in Diels-Alder reactions is generally enhanced by electron-withdrawing groups.[6] this compound, possessing electron-donating methoxy (B1213986) groups, is expected to be a less reactive dienophile compared to its parent compound, acrolein, and the other dienophiles listed, which all feature electron-withdrawing carbonyl or cyano groups. Lewis acid catalysis is a common strategy to enhance the reactivity of less reactive dienophiles.[7][8]

Experimental Protocols

The following are representative experimental protocols for the Diels-Alder reaction of various dienophiles with cyclopentadiene.

General Procedure for in-situ Generation of Cyclopentadiene

Cyclopentadiene is typically stored as its dimer, dicyclopentadiene (B1670491). Prior to use in a Diels-Alder reaction, it must be "cracked" by heating to induce a retro-Diels-Alder reaction.

Materials:

  • Dicyclopentadiene

  • Fractional distillation apparatus

  • Heating mantle

  • Receiving flask cooled in an ice bath

Procedure:

  • Set up a fractional distillation apparatus with a heating mantle.

  • Place dicyclopentadiene in the distillation flask.

  • Gently heat the dicyclopentadiene to its boiling point (~170 °C).

  • Collect the cyclopentadiene monomer (b.p. 41 °C) in a receiving flask cooled in an ice bath.

  • The freshly distilled cyclopentadiene should be used immediately.

Diels-Alder Reaction of Maleic Anhydride and Cyclopentadiene

Materials:

  • Maleic anhydride

  • Freshly distilled cyclopentadiene

  • Ethyl acetate

  • Hexane

  • Erlenmeyer flask

  • Ice bath

Procedure:

  • In an Erlenmeyer flask, dissolve maleic anhydride in a minimal amount of ethyl acetate.

  • Add an equal volume of hexane to the solution.

  • Slowly add a stoichiometric equivalent of freshly distilled cyclopentadiene to the flask. The reaction is exothermic.

  • Allow the reaction mixture to stand at room temperature for the formation of a crystalline product.

  • Cool the flask in an ice bath to complete the crystallization.

  • Collect the product, cis-5-norbornene-endo-2,3-dicarboxylic anhydride, by vacuum filtration.

Diels-Alder Reaction of N-Phenylmaleimide and 1,3-Cyclohexadiene

Materials:

  • N-Phenylmaleimide

  • 1,3-Cyclohexadiene

  • Ethyl acetate

  • Reflux apparatus

Procedure:

  • Dissolve N-phenylmaleimide and a stoichiometric equivalent of 1,3-cyclohexadiene in ethyl acetate in a round-bottom flask.

  • Set up a reflux condenser and heat the mixture to reflux for 2.5 hours.

  • Allow the reaction mixture to cool to room temperature.

  • The product, endo-cis-N-Phenylbicyclo[2.2.2]oct-5-en-2,3-dicarboximide, will precipitate from the solution.

  • Collect the product by vacuum filtration.

Diels-Alder Reaction of Methyl Acrylate and Cyclopentadiene

Materials:

  • Methyl acrylate

  • Freshly distilled cyclopentadiene

  • Reaction vessel

Procedure:

  • Combine methyl acrylate and a stoichiometric equivalent of freshly distilled cyclopentadiene in a suitable reaction vessel.

  • The reaction can be performed neat or in a solvent such as methanol.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as GC or NMR.

  • The product, a mixture of endo and exo isomers of methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, can be isolated by distillation under reduced pressure.

Diels-Alder Reaction of Methyl Vinyl Ketone and Cyclopentadiene

Materials:

  • Methyl vinyl ketone

  • Freshly distilled cyclopentadiene

  • Reaction vessel

Procedure:

  • Carefully mix methyl vinyl ketone with a stoichiometric equivalent of freshly distilled cyclopentadiene in a reaction vessel.

  • The reaction is typically carried out without a solvent.

  • Stir the mixture at room temperature.

  • The product, a mixture of endo and exo isomers of 2-acetyl-5-norbornene, can be purified by distillation.

Visualizing Reaction Mechanisms and Workflows

Diels-Alder Reaction Workflow

The following diagram illustrates a typical workflow for a Diels-Alder reaction, from reagent preparation to product analysis.

G General Diels-Alder Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Reagent Preparation (e.g., cracking dicyclopentadiene) reaction_setup Reaction Setup (Solvent, Temperature) reagent_prep->reaction_setup dienophile_prep Dienophile Preparation dienophile_prep->reaction_setup reaction_progress Reaction Monitoring (TLC, GC, NMR) reaction_setup->reaction_progress quenching Quenching (if necessary) reaction_progress->quenching extraction Extraction quenching->extraction purification Purification (Crystallization, Chromatography, Distillation) extraction->purification characterization Product Characterization (NMR, IR, MS) purification->characterization yield_calc Yield & Selectivity Determination characterization->yield_calc

Caption: A generalized workflow for conducting a Diels-Alder reaction.

Factors Influencing Dienophile Reactivity

The reactivity of a dienophile in a Diels-Alder reaction is governed by several key factors. This diagram illustrates the logical relationship between these factors and the resulting reaction rate.

G Factors Affecting Dienophile Reactivity dienophile Dienophile ewg Presence of Electron-Withdrawing Groups (EWGs) dienophile->ewg edg Presence of Electron-Donating Groups (EDGs) dienophile->edg steric Steric Hindrance dienophile->steric lumo Lowered LUMO Energy ewg->lumo homo Raised LUMO Energy edg->homo approach Hindered Approach of Diene steric->approach rate_increase Increased Reaction Rate lumo->rate_increase rate_decrease Decreased Reaction Rate homo->rate_decrease approach->rate_decrease

Caption: Key factors influencing the reactivity of a dienophile.

Conceptual Diels-Alder Reaction Pathway

This diagram outlines the conceptual steps of a concerted [4+2] cycloaddition reaction, highlighting the formation of the transition state and the resulting stereochemistry.

G Conceptual Diels-Alder Pathway reactants Diene + Dienophile (s-cis conformation) transition_state [4+2] Transition State (Concerted bond formation) reactants->transition_state Heat or Lewis Acid product Cyclohexene Adduct (Stereochemistry retained) transition_state->product

Caption: A simplified representation of the Diels-Alder reaction pathway.

References

Safety Operating Guide

Proper Disposal of Acrolein Dimethyl Acetal: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of acrolein dimethyl acetal (B89532) is critical for ensuring laboratory safety and environmental protection. As a highly flammable liquid and potential irritant, this chemical requires careful handling throughout its lifecycle, from use to final disposal.[1][2][3][4] This guide provides detailed, procedural information for researchers, scientists, and drug development professionals to manage and dispose of acrolein dimethyl acetal waste safely and in compliance with regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, and to eliminate all potential ignition sources such as open flames, hot surfaces, and sparks.[1][3][5][6] All equipment used during handling and disposal must be properly grounded to prevent static discharge.[1][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[2][6]

  • Hand Protection: Use protective gloves, such as nitrile rubber gloves.[1][6]

  • Skin and Body Protection: Wear a lab coat or long-sleeved clothing.[2][6]

  • Respiratory Protection: For small-scale laboratory use, adequate ventilation is typically sufficient. In case of insufficient ventilation or for handling larger quantities, use a NIOSH/MSHA approved respirator.[2][5]

Logistical and Storage Plan for Waste

Proper segregation and storage of this compound waste are essential to prevent hazardous reactions.

  • Waste Container: Use a designated, clearly labeled, and tightly sealed container for liquid waste.[6] The container should be stored in a cool, well-ventilated area designated for flammable liquids.[1][3][6]

  • Segregation: Store waste away from incompatible materials, particularly strong oxidizing agents and acids.[1][5][6]

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or vermiculite, as well as contaminated labware (e.g., pipette tips, wipes), should be collected as hazardous waste.[6][7] These items should be double-bagged and placed in a sealed container.

Step-by-Step Disposal Procedures

Disposal methods must adhere to all federal, state, and local regulations.[5] The primary recommended method is incineration by a licensed hazardous waste disposal company.

1. Small Spills and Residual Quantities in the Laboratory:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.
  • Ensure Ventilation & No Ignition Sources: Work within a fume hood and remove all sources of ignition.[5]
  • Contain the Spill: Use an inert absorbent material like vermiculite, dry sand, or earth to soak up the spill.[5][6] Do not use combustible materials.
  • Collect Absorbent Material: Using non-sparking tools, carefully collect the absorbent material and place it into a designated, sealable container for hazardous waste.[1][2]
  • Decontaminate the Area: Clean the spill area thoroughly.
  • Label and Store Waste: Properly label the waste container and store it in the designated flammable waste area for pickup by a licensed contractor.[6]

2. Bulk Quantities and Unused Product:

  • Do Not Dispose Down the Drain: this compound should never be disposed of via the sewer system.[7]
  • Consult Regulations: Always consult your institution's environmental health and safety office and local authorities for specific disposal guidelines.[5]
  • Engage a Licensed Contractor: The recommended disposal method is to transfer the waste to an approved and licensed hazardous waste disposal company.[1][6]
  • Incineration: The preferred disposal technique is often incineration in a chemical incinerator equipped with an afterburner and scrubber system.[5] This may involve dissolving the material in a combustible solvent before incineration.[5]

3. Decontamination of Empty Containers:

  • Triple Rinse: Triple rinse the empty container with a suitable solvent (e.g., acetone).
  • Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste along with the this compound waste.
  • Container Disposal: Once decontaminated, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.

Data Summary: this compound

The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.

PropertyValueCitation
CAS Number 6044-68-4[6][8]
Boiling Point ~ 74-76°C[4]
Density ~ 0.88 g/cm³[4]
DOT Class 3: Flammable Liquid[5]
UN Number UN2374[5]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_prep Preparation & Safety cluster_collection Waste Collection cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation Ensure Proper Ventilation (Fume Hood) Ignition Eliminate Ignition Sources Spill Small Spill / Residual Ignition->Spill Bulk Bulk / Unused Product Ignition->Bulk Absorb Absorb with Inert Material (e.g., Vermiculite) Spill->Absorb Collect Collect Waste & Contaminated Items (Use Non-Sparking Tools) Bulk->Collect Absorb->Collect Container Place in Labeled, Sealed Hazardous Waste Container Collect->Container Storage Store in Designated Flammable Waste Area Container->Storage Contractor Arrange Pickup by Licensed Waste Contractor Storage->Contractor Incineration Approved Incineration Facility Contractor->Incineration

References

Safeguarding Your Research: A Guide to Handling Acrolein Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Acrolein dimethyl acetal (B89532), a highly flammable liquid that requires careful management. Following these procedures will help you build a culture of safety and trust within your laboratory.

Immediate Safety and Hazard Information

Acrolein dimethyl acetal is a hazardous chemical that poses several risks. It is a highly flammable liquid and vapor, and it can cause skin and eye irritation. Inhalation or ingestion may also be harmful.[1] Adherence to proper personal protective equipment (PPE) protocols is the first line of defense against these hazards.

Personal Protective Equipment (PPE) Summary

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended equipment.

PPE CategoryRecommended Equipment
Eye Protection Chemical splash goggles or safety glasses with side shields.
Hand Protection Chemical-resistant gloves. While specific data for this compound is limited, butyl rubber or nitrile gloves are generally recommended for aldehydes and acetals.[1] Always consult the glove manufacturer's compatibility chart.
Body Protection A flame-resistant lab coat worn over clothing made of natural fibers.
Foot Protection Closed-toe shoes that completely cover the feet.
Respiratory A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended, especially when working outside of a fume hood or with large quantities. A P100 particulate filter may be added if aerosols could be generated.[2][3]

Operational Plan: Step-by-Step Handling Procedure

A structured approach to handling this compound will minimize risks and ensure a safe laboratory environment.

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Work within a certified chemical fume hood to minimize inhalation exposure.

    • Remove all potential ignition sources from the work area, including hot plates, open flames, and spark-producing equipment.

    • Assemble all necessary equipment and reagents before handling the chemical.

  • Handling :

    • Don the appropriate PPE as outlined in the table above.

    • When transferring the liquid, use a grounded and bonded system to prevent static electricity buildup.

    • Dispense the smallest quantity necessary for the experiment.

    • Keep the container tightly closed when not in use.

  • Post-Handling :

    • Thoroughly clean the work area with an appropriate solvent and decontaminate any equipment used.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its contaminated waste is crucial to protect the environment and comply with regulations.

  • Waste Segregation :

    • Collect all waste containing this compound, including unused chemical, contaminated consumables (e.g., pipette tips, paper towels), and rinsate, in a dedicated and clearly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Container Management :

    • Use a chemically resistant container with a secure, tight-fitting lid.

    • The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Store the waste container in a designated, well-ventilated, and cool area away from ignition sources and incompatible materials.

  • Disposal Procedure :

    • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to schedule a waste pickup.

    • One approved disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

    • Always adhere to local, state, and federal regulations for hazardous waste disposal.[4][5]

Visualizing Safety Workflows

To further clarify the procedural steps, the following diagrams illustrate the logical relationships in handling and disposal.

cluster_handling Operational Workflow prep 1. Preparation handling 2. Handling prep->handling post 3. Post-Handling handling->post

Operational Workflow for Handling this compound

cluster_disposal Disposal Workflow segregate 1. Segregate Waste container 2. Manage Container segregate->container dispose 3. Follow Disposal Protocol container->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.